molecular formula C12H9BrClNO3 B015818 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate CAS No. 3030-06-6

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Cat. No.: B015818
CAS No.: 3030-06-6
M. Wt: 330.56 g/mol
InChI Key: DSHQTSIXXYZXGR-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H9BrClNO3 and its molecular weight is 330.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-acetyl-5-bromo-4-chloroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHQTSIXXYZXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184392
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
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Molecular Weight

330.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-06-6
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
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Record name 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
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Foundational & Exploratory

An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a halogenated indole derivative. This document provides a comprehensive overview of its known chemical and physical properties, a detailed synthesis protocol, and relevant experimental procedures. Due to the limited publicly available data on the specific biological activity of this compound, a generalized apoptotic signaling pathway, often a target in cancer research, is presented as a representative model. Furthermore, a standard experimental protocol for assessing apoptosis is included to guide potential research endeavors.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for this compound. The data is compiled from various chemical databases and suppliers.

PropertyValueSource(s)
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[1]
CAS Number 3030-06-6[1][2][3][4][5]
Molecular Formula C₁₂H₉BrClNO₃[1][3]
Molecular Weight 330.56 g/mol [1][3]
Melting Point 161-168 °C[3][4]
InChI Key DSHQTSIXXYZXGR-UHFFFAOYSA-N---
Canonical SMILES CC(=O)OC1=CN(C2=C1C=C(C=C2)Br)C(=O)C---
Appearance White to light yellow solid (presumed)---
Purity Typically >97% (as commercially available)[4]

Spectral Data

Synthesis and Reactivity

Synthesis Protocol

A known method for the synthesis of this compound involves the deacetylation of 5-bromo-4-chloroindoxyl 1,3-diacetate.

Reaction Scheme:

Experimental Procedure: [7][8]

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).

  • The resulting dark-colored reaction mixture is degassed with nitrogen gas for 30 minutes at room temperature.

  • Further workup and purification steps (e.g., quenching, extraction, chromatography) would be required to isolate the final product, though specific details are not provided in the cited source.

Chemical Reactivity

The chemical reactivity of this compound is characteristic of acetylated indole derivatives.

  • Hydrolysis: The acetyl groups can be removed under acidic or basic conditions to yield the corresponding indolol.

  • Nucleophilic Substitution: The bromo and chloro substituents on the indole ring can potentially undergo nucleophilic substitution reactions, although this may require harsh conditions or specific catalysts.

  • Electrophilic Aromatic Substitution: The indole ring is generally reactive towards electrophiles, though the existing substituents will influence the position and feasibility of further substitution.

This compound has been noted as a starting reagent in the synthesis of 5,5′-dibromo-4,4′-dichloroindigo.[3]

Biological Activity and Potential Signaling Pathways

There is limited specific information in the public domain regarding the biological activity and mechanism of action of this compound. However, indole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-cancer properties. A related compound, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, has been noted as an intermediate in the development of anti-cancer agents.

Given the potential for this class of compounds to induce apoptosis (programmed cell death) in cancer cells, a generalized diagram of an apoptotic signaling pathway is presented below.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates DNA Damage DNA Damage Bcl-2 family Bcl-2 family DNA Damage->Bcl-2 family regulates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: A generalized overview of the extrinsic and intrinsic apoptotic signaling pathways. The interaction of this compound with these pathways has not been experimentally confirmed.

Experimental Protocols

For researchers interested in evaluating the potential pro-apoptotic activity of this compound, the following is a detailed protocol for the Annexin V apoptosis assay using flow cytometry.

Annexin V Apoptosis Assay

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (user-prepared or from a kit)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Adherent or suspension cells of interest

  • Flow cytometer

Experimental Workflow:

Apoptosis_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Harvesting Cell Harvesting Compound Treatment->Cell Harvesting Washing Washing Cell Harvesting->Washing Staining Staining Washing->Staining Flow Cytometry Analysis Flow Cytometry Analysis Staining->Flow Cytometry Analysis

Caption: A typical workflow for an in vitro apoptosis assay using flow cytometry.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere (for adherent cells) or stabilize overnight.

    • Treat the cells with varying concentrations of this compound for a predetermined duration. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Suspension cells: Gently pellet the cells by centrifugation.

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell scraper or a non-enzymatic dissociation solution. Combine the detached cells with the collected medium and pellet by centrifugation.

  • Staining:

    • Wash the cell pellets with cold PBS and resuspend them in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Acquire data and analyze the percentages of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Conclusion

This compound is a readily synthesizable indole derivative with potential for further investigation, particularly in the context of medicinal chemistry. While its fundamental chemical and physical properties are documented, a significant opportunity exists for further research to elucidate its spectral characteristics, detailed reactivity, and, most importantly, its biological activities and mechanisms of action. The provided protocols offer a starting point for researchers to explore the potential of this and related compounds in areas such as cancer biology.

References

A Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (CAS 3030-06-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a halogenated indole derivative with potential applications in organic synthesis and drug discovery. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential, yet currently unexplored, role in biological systems. The information is presented to support researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical and Physical Properties

This compound is a white to yellow or orange crystalline powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 3030-06-6[2]
Molecular Formula C₁₂H₉BrClNO₃[2]
Molecular Weight 330.56 g/mol [2][3]
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[2]
Synonyms 3-Acetoxy-1-acetyl-5-bromo-4-chloroindole, 5-Bromo-4-chloroindoxyl 1,3-diacetate[1][2]
Melting Point 165-168 °C (lit.)[4]
Appearance White to Yellow to Orange powder to crystal[1]
Purity >98.0% (GC)[1]
InChI Key DSHQTSIXXYZXGR-UHFFFAOYSA-N[3]

Synthesis

The synthesis of this compound can be achieved through the acetylation of a corresponding indole precursor. A general and efficient two-step procedure starting from 2-chlorobenzoic acids has been reported for similar 1-acetyl-1H-indol-3-yl acetates. While a specific protocol for this exact compound is detailed below based on a reported synthesis from a related precursor.[3]

Experimental Protocol: Synthesis from 5-bromo-4-chloroindoxyl 1,3-diacetate

This procedure outlines the synthesis of this compound from 5-bromo-4-chloroindoxyl 1,3-diacetate.[3]

Materials:

  • 5-bromo-4-chloroindoxyl 1,3-diacetate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium methoxide

  • Nitrogen gas

Procedure:

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).[3]

  • The resulting dark-colored reaction mixture is degassed with nitrogen gas for 30 minutes at room temperature.[3]

  • Further steps for reaction work-up, product isolation, and purification would typically follow, such as quenching the reaction, extraction, and recrystallization or chromatography. These details were not available in the cited source.

Safety Precautions:

  • This compound is for research use only and not for human or veterinary use.[3]

  • Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

  • Handle all chemicals in a well-ventilated fume hood.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While the raw spectra are not publicly available, the existence of NMR and IR data has been reported.

Spectroscopic Data Details Source
¹H NMR Data available[2]
¹³C NMR Data available[2]
IR Data available[2]
Mass Spectrometry Data available

Potential Applications and Research Directions

While this compound is primarily documented as a chemical intermediate, its structural features suggest potential avenues for research in drug discovery.[5]

Intermediate for Pharmaceutical Synthesis

This compound serves as a building block in organic synthesis.[6] The presence of bromo and chloro substituents on the indole ring provides reactive sites for further chemical modifications, allowing for the construction of more complex molecules.[7]

Potential Biological Activity

No specific biological activities for this compound have been reported. However, the indole scaffold is a common motif in many biologically active compounds. A structurally related compound, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, has been identified as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[7] This suggests that the target compound could be explored for similar applications. Indole derivatives are known to play significant roles in cellular signaling and regulation, making them crucial for understanding disease pathways.[7]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Precursor 5-bromo-4-chloroindoxyl 1,3-diacetate Reaction Stirred Reaction Precursor->Reaction Reagent Sodium Methoxide Reagent->Reaction Solvent Anhydrous DMF Solvent->Reaction Atmosphere Nitrogen Degassing Atmosphere->Reaction Temperature Room Temperature Temperature->Reaction Product 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate Reaction->Product

References

Technical Guide: Physicochemical Properties of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular weight of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a compound of interest in various research and development applications.

Compound Identification

Systematic Name: this compound CAS Number: 3030-06-6[1]

Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₁₂H₉BrClNO₃[1][2]
Molecular Weight 330.56 g/mol [1][2][3][4]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through calculation based on its molecular formula, which is confirmed by methods such as mass spectrometry. The molecular weight is the sum of the atomic weights of all atoms in the molecule. As this is a calculated value based on a known chemical structure, detailed experimental protocols for its determination are not applicable in this context.

Visualization

The calculation of molecular weight is a direct summation of the atomic masses of the constituent elements in the molecular formula. This is a linear and straightforward calculation that does not involve complex signaling pathways, experimental workflows, or intricate logical relationships that would necessitate a Graphviz diagram for elucidation. Therefore, a visualization is not applicable for the core topic of this guide.

References

Elucidation of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The document details its chemical identity, a known synthetic protocol, and a systematic approach to its structural verification using modern spectroscopic techniques. Due to the limited availability of published, raw spectroscopic data, this guide presents predicted data based on established principles of organic spectroscopy to illustrate the elucidation process.

Compound Identity

This compound is a halogenated indole derivative. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[1]
CAS Number 3030-06-6[1]
Molecular Formula C₁₂H₉BrClNO₃[1]
Molecular Weight 330.56 g/mol [1]
Physical Form Crystalline Powder[2]
Melting Point 161-168 °C[3][4]

Synthesis Protocol

The synthesis of this compound can be achieved from 5-bromo-4-chloroindoxyl 1,3-diacetate.[5]

Reaction Scheme:

  • Starting Material: 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol)

  • Reagent: Sodium methoxide (270 mg, 5.00 mmol)[5]

  • Solvent: Anhydrous N,N-dimethylformamide (3 mL)[5]

  • Procedure: To a stirred solution of the starting material in anhydrous N,N-dimethylformamide, sodium methoxide is added. The resulting mixture is degassed with nitrogen for 30 minutes at room temperature.[5]

Spectroscopic Structure Elucidation

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods. The logical workflow for this process is outlined below.

G Workflow for Structure Elucidaion cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Carbon & Proton Framework cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Elemental Composition C13_NMR 13C NMR (Carbon Skeleton) IR->C13_NMR Functional Groups Present H1_NMR 1H NMR (Proton Environment & Connectivity) C13_NMR->H1_NMR Carbon Framework Structure Confirmed Structure H1_NMR->Structure Proton Connectivity

A logical workflow for the structure elucidation process.
Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)AssignmentNotes
329/331/333[M]⁺The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
287/289/291[M - C₂H₂O]⁺Loss of a ketene molecule from the N-acetyl group.
245/247/249[M - C₂H₂O - C₂H₂O]⁺Subsequent loss of a ketene molecule from the acetate group.
43[C₂H₃O]⁺Acetyl cation, likely a prominent peak.
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule.

Table 2: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibration
3100-3000Aromatic C-HStretch
1760-1740Ester C=OStretch
1710-1680Amide C=OStretch
1600-1450Aromatic C=CStretch
1370-CH₃Bend
1220-1180Acetate C-OStretch
800-600C-Cl, C-BrStretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule, which is crucial for confirming the connectivity of the atoms.

The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm) (Predicted)Carbon Assignment
168-170C=O (Acetate)
167-169C=O (N-Acetyl)
130-140Quaternary aromatic carbons (C-3a, C-7a)
120-130Aromatic CH carbons (C-6, C-7)
115-125Aromatic CH carbon (C-2)
110-120Quaternary aromatic carbons (C-4, C-5)
100-110C-3
23-26-CH₃ (N-Acetyl)
20-22-CH₃ (Acetate)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons.

Table 4: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
7.5-7.8d1HH-6
7.2-7.5d1HH-7
7.0-7.3s1HH-2
2.6-2.8s3HN-COCH₃
2.2-2.4s3HO-COCH₃

Molecular Structure and Visualization

The chemical structure of this compound is depicted below.

G Hypothetical Enzyme Inhibition Pathway cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Blocked Inhibited Enzyme Enzyme->Blocked Substrate Substrate Substrate->Enzyme Inhibitor Indole Derivative (e.g., Title Compound) Inhibitor->Blocked Binding

References

An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The information is curated for professionals in the fields of chemical research, drug discovery, and development.

Core Physical and Chemical Properties

This compound is a halogenated indole derivative. The presence of acetyl, bromo, and chloro functional groups contributes to its specific chemical reactivity and potential biological activity. A summary of its key physical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₉BrClNO₃[1]
Molecular Weight 330.56 g/mol [1][2]
CAS Number 3030-06-6[1]
Melting Point 165-168 °C (literature)[3][4]
Flash Point (Predicted) 213.5±25.9 °C[3]
Appearance Data not available
Solubility Data not available
Boiling Point Data not available

Table 1: Physical Properties of this compound

Synthesis Protocol

A documented method for the synthesis of this compound involves the treatment of 5-bromo-4-chloroindoxyl 1,3-diacetate with sodium methoxide in anhydrous N,N-dimethylformamide (DMF).[2]

Experimental Protocol:

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).[2]

  • Degas the resulting dark-colored reaction mixture with nitrogen gas for 30 minutes at room temperature.[2]

Further details on the workup, purification, and characterization of the final product would require consulting the primary literature from which this synthesis is cited. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, would be essential for confirming the structure and purity of the synthesized compound.[5]

Potential Biological Significance and Signaling Pathways

Indole-containing compounds have been implicated in a variety of cellular signaling pathways, including:

  • Anti-inflammatory Pathways: Some indole derivatives are known to modulate key inflammatory pathways such as NF-κB and COX-2.[6]

  • Anticancer Pathways: Many indole derivatives exhibit antiproliferative activities by targeting pathways like the ERK signaling pathway and inhibiting tubulin polymerization.[6][8]

  • Bacterial Signaling: Indole itself is a signaling molecule in bacteria, influencing processes like drug resistance, biofilm formation, and virulence.[7][9]

Given its structure, this compound could potentially serve as a scaffold for the development of novel therapeutic agents targeting these or other signaling cascades. The halogen and acetyl substitutions can significantly influence the compound's binding affinity and selectivity for biological targets.[8][10]

The logical workflow for investigating the biological activity of this compound would involve a series of screening and mechanistic studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization cell_based_assays Cell-based Assays (e.g., Cytotoxicity, Proliferation) characterization->cell_based_assays enzyme_assays Enzyme Inhibition Assays (e.g., Kinases, Esterases) characterization->enzyme_assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_based_assays->pathway_analysis enzyme_assays->pathway_analysis target_identification Target Identification & Validation pathway_analysis->target_identification in_vivo In Vivo Studies (Animal Models) target_identification->in_vivo

Figure 1. A generalized workflow for the synthesis, characterization, and biological evaluation of novel chemical compounds.

Conclusion

This compound is a readily synthesizable indole derivative with potential for further investigation in drug discovery and chemical biology. While specific data on its biological activity is currently limited, the well-established importance of the indole scaffold in modulating key signaling pathways suggests that this compound could be a valuable tool for researchers. Further studies are warranted to elucidate its physical properties more comprehensively and to explore its potential interactions with biological systems.

References

An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and research applications of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated indole derivative. Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValue
Melting Point 165-168 °C (lit.)[1]
Molecular Formula C₁₂H₉BrClNO₃[2]
Molecular Weight 330.56 g/mol [2][3][4]
CAS Number 3030-06-6[1][2][5]
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[2][3]
InChI Key DSHQTSIXXYZXGR-UHFFFAOYSA-N[3][4]

Experimental Protocols

The following section details a reported experimental procedure for the synthesis of this compound.

Synthesis of this compound [4]

  • Starting Material: 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol)

  • Reagent: Sodium methoxide (270 mg, 5.00 mmol)

  • Solvent: Anhydrous N,N-dimethylformamide (3 mL)

Procedure:

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate in anhydrous N,N-dimethylformamide, sodium methoxide was added.[4]

  • The resulting dark-colored reaction mixture was degassed with nitrogen gas for 30 minutes at room temperature.[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

G start Start: Stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate in anhydrous DMF add_reagent Add Sodium Methoxide start->add_reagent Step 1 degas Degas with Nitrogen (30 min at room temperature) add_reagent->degas Step 2 product Product: This compound degas->product Yields

Caption: Synthesis workflow for this compound.

Applications and Research Context

This compound is primarily utilized as an intermediate in organic synthesis and for drug discovery research.[6] While specific signaling pathways for this exact molecule are not extensively detailed in the provided search results, related indole derivatives are known to play significant roles in cellular signaling and regulation.[7]

A structurally similar compound, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, is noted for its application as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[7] The bromine and chlorine substituents on such indole rings are suggested to enhance biological activity and selectivity, making them valuable for investigating disease pathways.[7]

Furthermore, chromogenic substrates like 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide are used for the detection of specific enzyme activities in both histochemistry and microbiology, highlighting the utility of the bromo-chloro-indolyl core in developing sensitive detection methods.[8]

References

The Multifaceted Biological Activities of Substituted Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. Its unique structure, capable of mimicking endogenous molecules and interacting with a diverse array of biological targets, has led to the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities of substituted indole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel indole-based therapeutics.

Anticancer Activity

Substituted indoles have demonstrated remarkable potential in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics and induction of apoptosis.

Data Presentation: Anticancer Activity of Substituted Indoles
Compound ClassSpecific ExampleTargetCancer Cell LineActivity (IC50/GI50)
Pyrazolinyl-indolesCompound with p-tolyl and phenylethanone substituentsEGFRLeukemia78.76% growth inhibition at 10 µM
SpirooxindolesN-alkylated maleimide derivativesHER2/HER3MCF-73.88 - 5.83 µM
Indole-acrylamide derivatives-TubulinHuh7 (Hepatocellular Carcinoma)5.0 µM[1]
Indole-substituted furanones-TubulinU-9370.6 µM[1]
Indole-chalcone derivatives-Tubulin and TrxR-6 - 35 nM[1]
Indole-1,3,4-oxadiazole hybrids-Tubulin--
Methoxy-substituted indole curcumin derivative(27)GSK-3β, EGFR, Bcr-AblHep-2, A549, HeLa12 µM, 15 µM, 4 µM[1]
Indole hydrazide derivativesCompound 12-MCF-73.01 µM[2]
Chalcone-indole derivative12Tubulin-0.22 to 1.80 µmol/L[3]
Quinoline-indole derivative13Tubulin-2 to 11 nmol/L[3]
Benzimidazole-indole derivative8Tubulin-50 nmol/L[3]
Indole-vinyl sulfone derivatives9Tubulin--[3]
2H-Isoxazolo[4,5-B]indole--Various-
Indole-based 1,3,4-Oxadiazoles2eEGFR, COX-2HCT116, A549, A3756.43 µM, 9.62 µM, 8.07 µM[4]
28-indole-betulin derivatives--MCF-7-[5]
Indole-sulfonamide derivatives30, 31, 36-MOLT-3-[6]
Sulfonohydrazides with indole and morpholine5f-MCF-7, MDA-MB-46813.2 µM, 8.2 µM[7]
Key Mechanisms of Anticancer Activity

1. Inhibition of Receptor Tyrosine Kinases (RTKs): A primary strategy in anticancer drug design is the targeting of RTKs like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers. Indole derivatives can act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[3][8][9][10]

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:ext 1. Ligand Binding EGFR:int->EGFR:int ADP ADP EGFR:int->ADP P P EGFR:int->P Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) EGFR:int->Downstream_Signaling 3. Activation Indole_Derivative Substituted Indole Derivative Indole_Derivative->EGFR:int Inhibition ATP ATP ATP->EGFR:int Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: EGFR signaling pathway and its inhibition by substituted indole derivatives.

2. Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain indole derivatives inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

3. Induction of Apoptosis via Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it.[11][12][13][14] Substituted indoles can induce apoptosis by inhibiting the function of anti-apoptotic Bcl-2 proteins, thereby shifting the balance towards cell death.[11][12][13][14][15]

Signaling Pathway: Bcl-2 Mediated Apoptosis

Bcl2_Apoptosis cluster_cell Cancer Cell Indole_Derivative Substituted Indole Derivative Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Indole_Derivative->Anti_Apoptotic Inhibition Pro_Apoptotic Pro-apoptotic Proteins (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibition Pro_Apoptotic->Pro_Ap_to_Mito Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pro_Ap_to_Mito->Mitochondrion Pore formation

Caption: Induction of apoptosis by indole derivatives via inhibition of Bcl-2 family proteins.

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow: In Vitro Anticancer Screening

MTT_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in 96-well plate Start->Cell_Culture Incubation1 2. Incubate for 24h (Cell Adhesion) Cell_Culture->Incubation1 Compound_Treatment 3. Treat with Substituted Indole Derivatives (various concentrations) Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h (Formazan crystal formation) MTT_Addition->Incubation3 Solubilization 7. Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate Cell Viability and IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[16]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the substituted indole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.[7][16]

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

  • Compound Addition: The test compound (substituted indole derivative) is added to the wells at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control are used as references.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in turbidity (light scattering) at 340 nm is monitored over time using a microplate reader.[1][17][18]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value for the inhibition of tubulin polymerization is then calculated.[18]

Antimicrobial Activity

Substituted indole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. Some derivatives have also shown efficacy against drug-resistant strains.

Data Presentation: Antimicrobial Activity of Substituted Indoles
Compound ClassSpecific ExampleTarget OrganismActivity (MIC in µg/mL)
Indole-triazole derivativeCompound 3dS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[15]
Indole derivatives with triazole, thiadiazole, and carbothioamide1b, 2b-d, 3b-dC. albicans3.125[15]
Indole derivatives-Methicillin-resistant S. aureus (MRSA)-
5-iodoindole-Extensively drug-resistant Acinetobacter baumannii (XDRAB)-[19]
3-methylindole-Extensively drug-resistant Acinetobacter baumannii (XDRAB)-[19]
7-hydroxyindole-Extensively drug-resistant Acinetobacter baumannii (XDRAB)-[19]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.[20][21][22]

Workflow: Broth Microdilution MIC Assay

MIC_Workflow Start Start Serial_Dilution 1. Prepare serial dilutions of indole derivatives in broth Start->Serial_Dilution Inoculation 2. Inoculate with a standardized suspension of microorganisms Serial_Dilution->Inoculation Incubation 3. Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection 4. Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination 5. Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination End End MIC_Determination->End Antiviral_Workflow Start Start Cell_Culture 1. Seed Host Cells in a multi-well plate Start->Cell_Culture Compound_Treatment 2. Treat cells with indole derivatives at various concentrations Cell_Culture->Compound_Treatment Cytotoxicity_Assay 6. Assess compound cytotoxicity in parallel (e.g., MTT assay) Cell_Culture->Cytotoxicity_Assay Virus_Infection 3. Infect cells with the target virus Compound_Treatment->Virus_Infection Incubation 4. Incubate for a defined period Virus_Infection->Incubation Quantification 5. Quantify viral replication (e.g., plaque assay, RT-qPCR, immunofluorescence) Incubation->Quantification Data_Analysis 7. Calculate EC50 and CC50 and determine Selectivity Index (SI) Quantification->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End TrkB_PI3K_Akt cluster_cell Neuron BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binding & Activation PI3K PI3K TrkB->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Indole_Derivative Substituted Indole Derivative Indole_Derivative->TrkB Modulation

References

Unraveling the Core Mechanism of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Abstract

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a halogenated indole derivative with a molecular structure suggesting significant potential in pharmacological research, particularly in oncology. While direct studies on this specific molecule are not extensively published, its structural components—an N-acetylated indole core, halogen substitutions at the 4 and 5 positions, and a 3-acetoxy group—point towards a plausible mechanism of action as a prodrug that, upon intracellular activation, targets key regulators of cell growth and survival. This technical guide synthesizes information from structurally related compounds to propose a putative mechanism of action, supported by representative data and detailed experimental protocols to facilitate further investigation by researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Substituted Indoles

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Indole derivatives are known to exhibit anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The therapeutic efficacy of the indole scaffold is often enhanced by substitutions on the indole ring. Halogenation, particularly with bromine and chlorine, has been shown to significantly augment the anticancer activity of indole derivatives.[5]

This compound (C₁₂H₉BrClNO₃, CAS No. 3030-06-6) is a synthetic compound that combines several features of pharmacologically active indoles.[6] Its structure suggests it may function as an intermediate in the synthesis of more complex molecules or act as a bioactive agent itself, likely through a prodrug-based mechanism.[7][8]

Proposed Mechanism of Action

Based on the chemical structure of this compound and the known bioactivities of related compounds, we propose a two-step mechanism of action:

Step 1: Intracellular Activation via Esterase Cleavage (Prodrug Hypothesis)

The acetate group at the 3-position of the indole ring is susceptible to hydrolysis by intracellular esterases. This enzymatic cleavage would release the active metabolite, 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol . This mechanism is common for acetylated drug candidates to improve cell permeability and bioavailability. The use of similar compounds, such as 5-bromo-4-chloro-3-indolyl acetate, as chromogenic substrates for esterases supports this hypothesis.[9][10]

Step 2: Inhibition of Key Oncogenic Pathways

Upon activation, the resulting indol-3-ol derivative is hypothesized to target one or more key intracellular pathways critical for cancer cell proliferation and survival. The primary putative targets include:

  • Histone Deacetylases (HDACs): Indole derivatives are a well-established class of HDAC inhibitors.[11][12] By inhibiting HDACs, these compounds can alter chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[13][14]

  • Protein Kinases: The indole scaffold is a common feature in numerous protein kinase inhibitors.[7] Key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Src, and components of the PI3K/AKT/mTOR pathway are frequently targeted by indole-based compounds.[5][15][16] Inhibition of these kinases disrupts signaling cascades that promote cell growth, proliferation, and survival.

The following diagram illustrates the proposed sequential mechanism of action.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Prodrug 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate Active_Metabolite Active Metabolite (1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol) Prodrug->Active_Metabolite Esterase Cleavage Esterases Intracellular Esterases HDAC HDAC Active_Metabolite->HDAC Inhibition Kinase Protein Kinases (e.g., EGFR, Src, PI3K) Active_Metabolite->Kinase Inhibition Chromatin Chromatin (Acetylated Histones) HDAC->Chromatin Deacetylation Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Upregulation Apoptosis Apoptosis Gene_Expression->Apoptosis Signaling Oncogenic Signaling Kinase->Signaling Phosphorylation Signaling->Apoptosis Downregulation leads to

Caption: Proposed mechanism of this compound.

Quantitative Data from Structurally Related Indole Derivatives

No specific quantitative bioactivity data is currently available for this compound. However, data from related indole-based inhibitors targeting HDACs and protein kinases illustrate the potential potency of this compound class.

Table 1: HDAC Inhibitory Activity of Representative Indole Derivatives

Compound ClassTargetIC₅₀ (nM)Cell LineReference
Indole-3-butyric acid derivative (I13)HDAC113.9-[11]
Indole-3-butyric acid derivative (I13)HDAC312.1-[11]
Indole-3-butyric acid derivative (I13)HDAC67.71-[11]
N¹-hydroxyterephthalamide-indole (12m)HeLa Nuclear Extract74HeLa[14]
Indole-based dual inhibitor (19f)HDAC35-[12]

Table 2: Kinase Inhibitory Activity of Representative Indole Derivatives

Compound ClassTargetIC₅₀ (µM)Cell LineReference
Novel Osimertinib analogue (16)EGFR1.026-[15]
Novel Osimertinib analogue (16)SRC Kinase0.002-[15]
Indole Chromene Conjugate (225a)VEGFR-20.12-[17]
2-Oxindole derivativePDK10.045-[16]

Experimental Protocols

To investigate the proposed mechanism of action, the following experimental protocols are recommended.

In Vitro Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G A Seed cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Treat with serial dilutions of test compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Workflow for the MTT cell viability assay.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the direct inhibitory effect of the compound (or its active metabolite) on a specific enzyme target, such as a protein kinase or HDAC.[2]

Materials:

  • Purified recombinant enzyme (e.g., HDAC1, Src kinase)

  • Specific substrate for the enzyme (fluorogenic or chromogenic)

  • Assay buffer specific to the enzyme

  • Test compound and positive control inhibitor

  • 96-well or 384-well microplate (black or clear, depending on the assay)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Prepare solutions of the enzyme and substrate at their optimal concentrations in assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme solution to the microplate wells. Then, add the serially diluted test compound. Include controls for no inhibitor (100% activity) and no enzyme (background). Incubate for 15-30 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Immediately begin monitoring the change in signal (fluorescence or absorbance) over time using a microplate reader. Kinetic readings are preferred.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a compound of significant interest for drug discovery, particularly in the field of oncology. Based on its structural characteristics, it is proposed to function as a prodrug that, once activated by intracellular esterases, inhibits key cellular targets such as HDACs and/or protein kinases. This proposed mechanism aligns with the well-documented activities of many other substituted indole derivatives. The provided experimental protocols offer a clear path for researchers to validate this hypothesis, determine the specific molecular targets, and elucidate the full therapeutic potential of this promising molecule. Further investigation is warranted to confirm these putative mechanisms and to explore its efficacy in preclinical models.

References

Halogenated Indoles: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated indoles are a class of heterocyclic compounds that have emerged from the annals of ancient history, once prized for producing the vibrant Tyrian purple dye, to become a focal point in modern medicinal chemistry.[1] The incorporation of halogen atoms onto the indole scaffold profoundly influences their physicochemical properties and biological activity, making them privileged structures in drug discovery.[1] This technical guide provides a comprehensive overview of the therapeutic potential of halogenated indoles, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

The diverse biological activities of halogenated indoles stem from their ability to interact with a wide range of biological targets.[1] One of the most significant areas of investigation is their role as protein kinase inhibitors.[1][2] By competing with ATP for binding to the active site of kinases, these compounds can modulate signaling pathways that are often dysregulated in diseases like cancer.[1][2] Furthermore, halogenated indoles have demonstrated potent antimicrobial and antivirulence activities, offering a promising avenue for combating drug-resistant pathogens.[3][4] Their mechanisms in this realm include the disruption of bacterial communication systems, such as quorum sensing, and the generation of reactive oxygen species.[3] Additionally, certain halogenated indoles act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental stimuli and a target of interest for therapeutic intervention.[5][6] The ability of these compounds to modulate AhR signaling highlights their potential in immunology and toxicology.[5][6]

This guide is intended to be a valuable resource for professionals in the field, providing the foundational knowledge and practical methodologies necessary to advance the research and development of halogenated indole-based therapeutics.

Quantitative Data Summary

The following tables summarize key quantitative data for representative halogenated indoles across various therapeutic areas. This data is crucial for comparing the potency and efficacy of different derivatives and for understanding structure-activity relationships (SAR).

Table 1: Antimicrobial and Antifungal Activity of Halogenated Indoles
CompoundTarget OrganismAssay TypeActivity MetricValueReference
6-bromo-4-iodoindoleStaphylococcus aureusMICMIC20-30 µg/mL[3][7]
4-bromo-6-chloroindoleStaphylococcus aureusMICMIC20-30 µg/mL[3][7]
4,6-dibromoindoleCandida speciesMICMIC10-50 µg/mL[8]
5-bromo-4-chloroindoleCandida speciesMICMIC10-50 µg/mL[8]
5-iodoindoleEscherichia coli, S. aureusBiofilm Inhibition-Potent[9]
Polybrominated indoleMethicillin-resistant S. aureus (MRSA)Antibacterial-Wide spectrum[10]
Table 2: Anticancer Activity of Halogenated Indoles
CompoundCell LineAssay TypeActivity MetricValueReference
Trichloro-bisindoleNCI-H460, MDA-MB-231, HCT-116, HepG-2CytotoxicityIC503.1-11.2 µM[11]
3,5-Diprenyl indoleMIA PaCa-2 (pancreatic)Cytotoxicity (MTT)IC509.5 ± 2.2 μM[12]
Halogenated Indole-3-acetic acidsV79 Chinese hamster lung fibroblastsCytotoxicity with HRPSurviving Fraction<10⁻³ at 100 µM[13]
Indole-thiazolidinedione-triazole hybrid (with halogen)Human cancer cell linesAnticancer-Enhanced activity[2]
Table 3: Receptor and Enzyme Inhibition by Halogenated Indoles
CompoundTargetAssay TypeActivity MetricValueReference
6-bromo-2′-de-N-methylaplysinopsinHuman serotonin 5-HT2C receptorsRadioligand bindingKi2.3 µM
6-bromoaplysinopsinHuman serotonin 5-HT2C receptorsRadioligand bindingKi0.33 µM
MeridianinsCyclin-dependent kinases (CDKs), GSK-3Kinase Inhibition-Potent inhibitors[1]
4,7-dibromo-2,3-dichloroindole (4DBDCI)Aryl hydrocarbon Receptor (AhR)ERODCYP1A1 Induction11-fold increase[6]
BDCII, 6DBDCI, TBCIAryl hydrocarbon Receptor (AhR)EROD (competition with TCDD)AhR AntagonismEffective at 10 µM[5]
Iodinated derivative 11Peripheral Benzodiazepine Receptor (PBR)Radioligand bindingKi2.6 nM[14]
Fluorinated analog 26Peripheral Benzodiazepine Receptor (PBR)Radioligand bindingKi6.2 nM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of halogenated indoles.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Test compound (halogenated indole)

  • Sterile 96-well round-bottom microtiter plates

  • Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL for bacteria)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the halogenated indole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium in the wells of the 96-well plate.[6]

  • Inoculum Preparation: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[6] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.[16]

Materials:

  • Cultured mammalian cells

  • Test compound (halogenated indole)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indole and incubate for a specific period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Ethoxyresorufin-O-deethylase (EROD) Assay

This assay measures the catalytic activity of Cytochrome P450 1A1 (CYP1A1), which is often induced by ligands of the aryl hydrocarbon receptor (AhR).[4][17]

Materials:

  • Hepa1c1c7 or other suitable cells

  • Test compound (halogenated indole)

  • 7-Ethoxyresorufin (7-ER)

  • NADPH

  • Resorufin standard

  • Tris buffer

  • BSA (Bovine Serum Albumin)

  • Glycine buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Treat cells with the halogenated indole for a specified time to induce CYP1A1 expression.

  • Reaction Initiation: Prepare a reaction mix containing Tris buffer, BSA, and 7-ER. Add this mix to the cell lysate or microsomes. Start the reaction by adding NADPH.[1]

  • Incubation: Incubate the reaction at 37°C for a defined period, typically 15-20 minutes, with shaking.[1]

  • Reaction Termination: Stop the reaction by adding glycine buffer.[1]

  • Fluorescence Measurement: Measure the fluorescence of the resorufin product using an excitation wavelength of 535-550 nm and an emission wavelength of 570-590 nm.[1]

  • Quantification: Quantify the amount of resorufin formed by comparing the fluorescence to a standard curve of known resorufin concentrations.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.[18]

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Test compound (halogenated indole)

  • ATP

  • Assay buffer

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the halogenated indole in the assay buffer.[18]

  • Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate.[18] Include a vehicle control (DMSO) and a "no kinase" control.[18]

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells to start the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[18]

  • Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal.[18]

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The signal intensity is inversely proportional to the kinase activity.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in the activation of the NF-κB signaling pathway, which is often involved in inflammation.

Materials:

  • Adherent cells (e.g., RAW 264.7 macrophages)

  • Test compound (halogenated indole)

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a culture plate. Pre-treat the cells with the halogenated indole for a specific time, followed by stimulation with LPS to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with the fixation solution, then permeabilize them with the permeabilization buffer.

  • Immunostaining: Block non-specific antibody binding with the blocking solution. Incubate the cells with the primary antibody against NF-κB p65, followed by incubation with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic applications of halogenated indoles.

Signaling Pathways

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds & activates Rb Rb CDK4/6->Rb phosphorylates Cell Cycle Arrest Cell Cycle Arrest CDK4/6->Cell Cycle Arrest E2F E2F Rb->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription Halogenated Indole Halogenated Indole Halogenated Indole->CDK4/6 inhibits

Caption: Inhibition of Cyclin-Dependent Kinase (CDK) signaling by halogenated indoles, leading to cell cycle arrest.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR Complex AhR Hsp90 AIP p23 Hsp90 Hsp90 AIP AIP p23 p23 AhR-ARNT Complex AhR ARNT AhR Complex->AhR-ARNT Complex translocates & forms dimer ARNT ARNT ARNT->AhR-ARNT Complex XRE Xenobiotic Response Element AhR-ARNT Complex->XRE binds to CYP1A1 Gene CYP1A1 Gene XRE->CYP1A1 Gene activates transcription CYP1A1 mRNA CYP1A1 mRNA CYP1A1 Gene->CYP1A1 mRNA transcribes Halogenated Indole Halogenated Indole Halogenated Indole->AhR Complex binds

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by halogenated indoles.

Quorum_Sensing_Inhibition cluster_bacteria Staphylococcus aureus agrD agrD AIP AIP agrD->AIP produces precursor AgrC AgrC AIP->AgrC binds & activates AgrA AgrA AgrC->AgrA phosphorylates P3 promoter P3 promoter AgrA->P3 promoter binds to RNAIII RNAIII P3 promoter->RNAIII activates transcription Virulence Genes (hla, nuc1) Virulence Genes (hla, nuc1) RNAIII->Virulence Genes (hla, nuc1) upregulates Reduced Virulence Reduced Virulence RNAIII->Reduced Virulence Halogenated Indole Halogenated Indole Halogenated Indole->AgrA downregulates transcription Halogenated Indole->RNAIII downregulates transcription

Caption: Inhibition of Staphylococcus aureus quorum sensing by halogenated indoles.

Experimental Workflows

Antimicrobial_Drug_Discovery_Workflow Compound Library Compound Library Primary Screening Primary Screening (e.g., MIC Assay) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays (e.g., Biofilm Inhibition, Persister Cell Assay) Hit Identification->Secondary Assays Active Discard Discard Hit Identification->Discard Inactive Lead Compound Selection Lead Compound Selection Secondary Assays->Lead Compound Selection Lead Compound Selection->Hit Identification Optimize Mechanism of Action Studies Mechanism of Action Studies (e.g., ROS generation, Gene Expression) Lead Compound Selection->Mechanism of Action Studies Potent & Selective In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity (Animal Models) Mechanism of Action Studies->In Vivo Efficacy & Toxicity Preclinical Candidate Preclinical Candidate In Vivo Efficacy & Toxicity->Preclinical Candidate

Caption: A typical workflow for the discovery of antimicrobial halogenated indoles.

Anticancer_Drug_Screening_Workflow Halogenated Indole Library Halogenated Indole Library Cell Viability Screening Cell Viability Screening (e.g., MTT Assay across multiple cell lines) Halogenated Indole Library->Cell Viability Screening Hit Confirmation & IC50 Hit Confirmation & IC50 Determination Cell Viability Screening->Hit Confirmation & IC50 Mechanism of Action Assays Mechanism of Action Assays (e.g., Kinase Inhibition, Cell Cycle Analysis, Apoptosis Assay) Hit Confirmation & IC50->Mechanism of Action Assays Lead Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism of Action Assays->Lead Optimization Lead Optimization->Halogenated Indole Library Synthesize Analogs In Vivo Xenograft Models In Vivo Xenograft Models Lead Optimization->In Vivo Xenograft Models Candidate for IND Candidate for Investigational New Drug (IND) In Vivo Xenograft Models->Candidate for IND

Caption: A generalized workflow for the screening and development of anticancer halogenated indoles.

References

understanding the stability of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this document leverages established chemical principles and data from structurally similar indole derivatives to predict its stability profile. It outlines potential degradation pathways, presents hypothetical stability data under forced degradation conditions, and details standardized experimental protocols for stability assessment as mandated by ICH guidelines. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of drug substances and products containing this or related molecular scaffolds.

Introduction

This compound is a halogenated, N-acetylated indole derivative.[1][2][3][4][5] The indole core is a prevalent motif in numerous pharmaceuticals, and its stability is of paramount importance for ensuring the safety, efficacy, and shelf-life of a drug product.[6][7] Understanding the intrinsic stability of a new chemical entity like this one is a critical step in drug development. Forced degradation and long-term stability studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stable formulations.[8][9][10][11][12]

The stability of this molecule is predicted to be influenced by its key structural features:

  • Indole Nucleus: Susceptible to oxidation.[13][14]

  • 3-yl Acetate Ester: Prone to hydrolysis under acidic or basic conditions.

  • 1-Acetyl Group: Can undergo hydrolysis, though generally more stable than the ester.[15]

  • Bromo and Chloro Substituents: These electron-withdrawing groups can influence the electronic properties and photostability of the indole ring.[16][17]

Potential Degradation Pathways

Based on the functional groups present, this compound may degrade via several pathways, primarily hydrolysis and oxidation. Photolytic degradation is also a possibility for halogenated aromatic compounds.

  • Hydrolytic Degradation: The 3-yl acetate ester is the most probable site for hydrolysis. Under acidic or basic conditions, this ester can be cleaved to form 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol. Further hydrolysis of the N-acetyl group under more stringent conditions could yield 5-bromo-4-chloro-1H-indol-3-ol.

  • Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation. The pyrrole ring may be cleaved, or hydroxylation could occur at various positions, leading to degradation products like oxindole and isatin derivatives.[14][18][19][20]

  • Photodegradation: Halogenated aromatic compounds can be susceptible to degradation upon exposure to light.[16] This can involve the cleavage of the carbon-halogen bond or other light-induced reactions.

The following diagram illustrates the primary predicted degradation pathways.

Degradation_Pathways parent This compound hydrolysis_product_1 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol parent->hydrolysis_product_1  Ester Hydrolysis  (Acid/Base) oxidation_product Oxidative Degradants (e.g., Isatin derivatives) parent->oxidation_product  Oxidation (e.g., H2O2) photolysis_product Photolytic Degradants parent->photolysis_product  Photolysis (UV/Vis Light) hydrolysis_product_2 5-bromo-4-chloro-1H-indol-3-ol hydrolysis_product_1->hydrolysis_product_2  Amide Hydrolysis  (Strong Acid/Base)

Caption: Predicted degradation pathways for the title compound.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study. These values are illustrative and represent a plausible outcome for a compound with this structure, aiming for a target degradation of 10-30% to ensure that secondary degradation is minimized.

Stress ConditionParametersTime% Assay of ParentTotal Impurities (%)Major Degradant
Acid Hydrolysis 0.1 M HCl, 60°C24 h85.214.81-Acetyl-5-bromo-4-chloro-1H-indol-3-ol
Base Hydrolysis 0.1 M NaOH, RT8 h79.520.51-Acetyl-5-bromo-4-chloro-1H-indol-3-ol
Oxidative 3% H₂O₂, RT12 h88.111.9Oxidized Indole Species
Thermal 80°C, Dry Heat48 h98.51.5Not Significant
Photolytic ICH Q1B Option 2-92.37.7Photolytic Degradant

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[8][9][21][22]

General Stock Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent mixture, such as acetonitrile/water (1:1 v/v), and protected from light.

Acid Hydrolysis
  • Add 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M hydrochloric acid (HCl).

  • Keep the flask in a thermostatically controlled water bath at 60°C.

  • Withdraw samples at predetermined intervals (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the samples with an equivalent amount of 1.0 M sodium hydroxide (NaOH).

  • Dilute to volume with the solvent mixture and analyze by a stability-indicating HPLC method.

Base Hydrolysis
  • Add 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M sodium hydroxide (NaOH).

  • Maintain the flask at room temperature (25°C ± 2°C).

  • Withdraw samples at predetermined intervals (e.g., 1, 2, 4, 8 hours).

  • Immediately neutralize the samples with an equivalent amount of 1.0 M HCl.

  • Dilute to volume with the solvent mixture and analyze by HPLC.

Oxidative Degradation
  • Add 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Maintain the flask at room temperature, protected from light.

  • Withdraw samples at predetermined intervals (e.g., 2, 6, 12, 24 hours).

  • Dilute to volume with the solvent mixture and analyze immediately by HPLC.

Thermal Degradation
  • Place the solid drug substance in a thermostatically controlled oven at 80°C.

  • Withdraw samples at specified time points (e.g., 24, 48 hours).

  • Prepare solutions of the stressed solid material in the solvent mixture and analyze by HPLC.

Photostability Testing
  • Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[23]

  • A control sample should be protected from light with aluminum foil.

  • Analyze the exposed samples and the dark control by HPLC.

The experimental workflow for these studies is visualized below.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxide Oxidation (3% H2O2, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sampling Sampling & Quenching (if applicable) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize

Caption: General workflow for forced degradation studies.

Hypothetical Signaling Pathway Involvement

Indole derivatives are known to interact with a wide range of biological targets.[6][24] While the specific activity of this compound is not publicly documented, we can hypothesize its interaction within a generic kinase signaling pathway, a common target for small molecule inhibitors.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras compound 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate raf Raf compound->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf response Cellular Response (Proliferation, Survival) tf->response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This guide provides a predictive stability analysis for this compound based on its chemical structure and established principles of drug degradation. The primary liabilities for this molecule are likely to be hydrolysis of the 3-yl acetate ester and, to a lesser extent, oxidation of the indole core. It is predicted to be relatively stable to heat but may show some sensitivity to light. The provided protocols offer a standardized framework for experimentally verifying this predicted profile. These foundational insights are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential pharmaceutical product containing this active substance.

References

Spectroscopic and Synthetic Profile of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the compound 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. Given the limited availability of complete, publicly accessible spectroscopic data for this specific molecule, this document combines known information with representative data from closely related analogs to offer a thorough analytical profile. Detailed, generalized experimental protocols for its synthesis and characterization are also presented to support research and development activities in medicinal chemistry and drug discovery.

Chemical and Spectroscopic Data

The structural and key physical properties of this compound are summarized below. While experimental spectra for this exact compound are not fully available in the public domain, the expected spectroscopic characteristics are outlined based on its chemical structure and data from analogous compounds.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₉BrClNO₃PubChem[1]
Molecular Weight 330.56 g/mol PubChem[1]
CAS Number 3030-06-6ChemicalBook[2]
Appearance White to off-white solid (predicted)-

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5d1HH-7
~7.5d1HH-6
~7.8s1HH-2
~2.6s3HN-acetyl CH₃
~2.4s3HO-acetyl CH₃

Note: These are predicted values based on the analysis of substituted indole derivatives. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~169C=O (N-acetyl)
~168C=O (O-acetyl)
~135C-7a
~130C-3a
~128C-5
~125C-6
~120C-4
~118C-7
~115C-3
~110C-2
~24CH₃ (N-acetyl)
~21CH₃ (O-acetyl)

Note: These are predicted values based on the analysis of substituted indole derivatives. Actual experimental values may vary.

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O stretch (ester)
~1710StrongC=O stretch (amide)
~1580, 1470MediumC=C stretch (aromatic)
~1370MediumC-H bend (methyl)
~1200StrongC-O stretch (ester)
~800-900MediumC-H bend (aromatic)
~700-800MediumC-Cl stretch
~550-650MediumC-Br stretch

Note: These are predicted values based on characteristic infrared absorption frequencies.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

For the closely related analog, 1-Acetyl-5-bromo-1H-indol-3-yl acetate (C₁₂H₁₀BrNO₃, MW: 296.12) , the mass spectrum provides insight into the expected fragmentation pattern.[3]

m/zRelative IntensityAssignment
297/295~10%[M+H]⁺ (isotopic pattern for Br)
255/253~80%[M - CH₂CO]⁺
213/211~100%[M - CH₂CO - CH₂CO]⁺
43High[CH₃CO]⁺

Note: The mass spectrum of this compound would exhibit a more complex isotopic pattern due to the presence of both bromine and chlorine.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A potential synthetic route to this compound involves the acetylation of a corresponding indolyl precursor.[4]

Materials:

  • 5-bromo-4-chloro-1H-indol-3-ol

  • Acetic anhydride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of 5-bromo-4-chloro-1H-indol-3-ol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add 3-4 equivalents of pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 2.5 equivalents of acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Analysis Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.[5]

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.[5]

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the instrument used.

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.[6]

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

Data Acquisition:

  • Instrument: FT-IR spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[7]

Data Acquisition (ESI-MS):

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically suitable for this class of compounds.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Capillary Voltage and other source parameters: Optimize for the specific instrument and compound.

Visualized Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized batch of this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis and Purification Purity_Check Purity Assessment (TLC/LC-MS) Synthesis->Purity_Check Crude Product Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR Confirms Connectivity & Functional Groups FTIR FT-IR Spectroscopy Structure_Confirmation->FTIR Identifies Functional Groups MS Mass Spectrometry (HRMS) Structure_Confirmation->MS Confirms Molecular Formula & Weight Final_Data Final Spectroscopic Data Package NMR->Final_Data FTIR->Final_Data MS->Final_Data

Caption: A logical workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a halogenated indole derivative. Due to the limited direct research on this specific molecule, this document synthesizes available data and draws parallels from structurally related compounds to present a thorough profile, including its synthesis, chemical properties, and potential biological activities. The indole nucleus is a "privileged structure" in medicinal chemistry, and its halogenated derivatives are of significant interest for their diverse pharmacological profiles[1][2].

Chemical Properties and Data

This compound is a polysubstituted indole with the CAS number 3030-06-6[3][4]. Its chemical structure is characterized by an indole core, N-acetylation at position 1, an acetate group at position 3, and halogen substitutions (chloro at position 4 and bromo at position 5) on the benzene ring.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 3030-06-6[3][4]
Molecular Formula C₁₂H₉BrClNO₃[4]
Molecular Weight 330.56 g/mol [4][5]
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[4]
Melting Point 165-168 °C[6]

Synthesis and Experimental Protocols

The synthesis of this compound has been described from the precursor 5-bromo-4-chloroindoxyl 1,3-diacetate[3][5]. This transformation involves a selective deacetylation and rearrangement.

Experimental Protocol: Synthesis from 5-bromo-4-chloroindoxyl 1,3-diacetate [5]

  • Reagents and Materials:

    • 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol)

    • Sodium methoxide (270 mg, 5.00 mmol)

    • Anhydrous N,N-dimethylformamide (DMF) (3 mL)

    • Nitrogen gas

    • Standard laboratory glassware and stirring apparatus

  • Procedure:

    • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate in anhydrous N,N-dimethylformamide, add sodium methoxide.

    • Degas the resulting dark-colored reaction mixture with nitrogen gas for 30 minutes at room temperature.

    • Further reaction conditions (time, temperature) and work-up procedures are not specified in the available literature but would typically involve monitoring the reaction by TLC, followed by aqueous quench, extraction with an organic solvent, drying, and purification by chromatography or recrystallization.

This compound also serves as a key intermediate in the synthesis of 5,5′-dibromo-4,4′-dichloroindigo, a halogenated indigo dye[3].

Synthesis_Workflow Precursor 5-bromo-4-chloroindoxyl 1,3-diacetate Product This compound Precursor->Product Deacetylation/ Rearrangement Reagent Sodium Methoxide in DMF Reagent->Precursor Application 5,5′-dibromo-4,4′-dichloroindigo Product->Application Further Synthesis

Caption: Synthetic pathway of this compound.

Potential Biological Activities and Significance

While direct biological studies on this compound are not extensively published, the bioactivity of structurally similar halogenated indoles is well-documented, suggesting potential areas for investigation.

The presence and position of halogen substituents on an indole ring are known to profoundly influence biological activity[1][7]. Halogenation can enhance potency, alter selectivity, and improve pharmacokinetic properties. Marine organisms are a rich source of halogenated indoles with a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects[2][7].

Antifungal and Antibiofilm Activity: Recent studies have highlighted the potent antifungal properties of di-halogenated indoles. A screening of fifty multi-halogenated indole derivatives against various Candida species revealed that compounds with halogen substitutions at the C4, C5, and C6 positions were particularly effective. Notably, 5-bromo-4-chloroindole was identified as one of the most active compounds, exhibiting strong antifungal and antibiofilm activity with minimal toxicity to mammalian cells[8]. This suggests that this compound, which shares the same core halogenation pattern, is a strong candidate for investigation as an antifungal agent.

Table 2: Comparative Biological Activity of Related Indoles

CompoundActivityOrganism(s)MIC Range (µg/mL)Reference
5-bromo-4-chloroindole Antifungal, AntibiofilmCandida species10 - 50[8]
4,6-dibromoindole Antifungal, AntibiofilmCandida species10 - 50[8]
Halogenated Meridianins Kinase Inhibition--[1]
Fascaplysin (bis-indole) Antibacterial, Antifungal, Antiviral, AnticancerVarious-[2]

Anticancer and Kinase Inhibition: Many marine-derived indole alkaloids, particularly halogenated ones, exhibit potent kinase inhibitory activities and are considered lead compounds for cancer drug discovery[1][7]. The unique substitutions on the indole core often contribute to significant biological effects[7]. The structural motif present in this compound warrants its evaluation in anticancer and kinase inhibition assays.

Potential_Signaling_Pathways cluster_antifungal Antifungal/Antibiofilm Pathway cluster_anticancer Anticancer Pathway Compound1 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate Pathway1 Inhibition of Biofilm Formation & Morphogenesis Compound1->Pathway1 Blocks Hyphal Growth Target1 Candida Species Pathway1->Target1 Leads to Fungicidal Effect Compound2 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate Pathway2 Inhibition of Protein Kinases (e.g., CDK, Tyrosine Kinase) Compound2->Pathway2 Blocks ATP Binding Site Target2 Cancer Cell Proliferation Pathway2->Target2 Induces Apoptosis

Caption: Hypothesized biological pathways for this compound.

Conclusion and Future Directions

This compound is a readily synthesizable, polysubstituted indole derivative. While its primary documented use is as a chemical intermediate, its structural features, particularly the 4-chloro-5-bromo substitution pattern, strongly suggest it may possess significant, unexplored biological activities. Based on robust evidence from closely related analogs, future research should prioritize the evaluation of this compound for its antifungal and anticancer properties. Such studies would further elucidate the structure-activity relationships of halogenated indoles and could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a halogenated indole derivative. The document covers the historical context of indole chemistry, the synthesis of this specific compound, its chemical and physical properties, and its known applications, primarily as a chemical intermediate. While the direct biological activity of this compound is not extensively documented in publicly available literature, the broader therapeutic potential of halogenated indoles, particularly in oncology, is discussed. This guide is intended to be a valuable resource for professionals in chemical synthesis and drug discovery by consolidating key technical data and experimental protocols.

Introduction to Halogenated Indoles

The indole scaffold is a prominent heterocyclic structure found in a vast array of biologically active compounds, including alkaloids, amino acids (tryptophan), and neurotransmitters (serotonin). The introduction of halogen substituents to the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This has made halogenated indoles a subject of intense research in medicinal chemistry, with many derivatives showing promise as therapeutic agents, particularly in the development of anti-cancer drugs. The unique electronic and steric properties of halogens can enhance binding affinity to biological targets and improve metabolic stability.

Discovery and History

The history of this compound is intrinsically linked to the broader development of indole chemistry. The study of indoles began in the 19th century with the investigation of the dye indigo. While the specific discovery and first synthesis of this compound are not well-documented in readily accessible scientific literature, its existence and synthesis are detailed in patent literature, indicating its importance as a synthetic intermediate.

The synthesis of functionalized indoles has been a central theme in organic chemistry. The presence of both bromine and chlorine atoms, along with acetyl and acetate groups, on the indole core of this compound suggests a multi-step synthetic origin, likely developed for the purpose of creating more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₉BrClNO₃--INVALID-LINK--
Molecular Weight 330.56 g/mol --INVALID-LINK--
CAS Number 3030-06-6--INVALID-LINK--
Melting Point 165-168 °C--INVALID-LINK--
Appearance White to off-white crystalline powderCommercial Suppliers
Solubility Soluble in organic solvents such as DMF--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the patent literature. The following protocol is based on the information available.

Synthesis of this compound.[1]

This procedure involves the deacetylation of a diacetate precursor.

Reactants:

  • 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol)

  • Sodium methoxide (270 mg, 5.00 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (3 mL)

  • Nitrogen gas

Procedure:

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate in anhydrous N,N-dimethylformamide, add sodium methoxide.

  • Degas the resulting dark-colored reaction mixture with nitrogen gas for 30 minutes at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated using standard work-up and purification techniques, such as extraction and crystallization.

Synthesis_Workflow cluster_conditions Reaction Conditions reactant 5-bromo-4-chloroindoxyl 1,3-diacetate process reactant->process Reaction reagent Sodium Methoxide in DMF reagent->process product 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate process->product Room Temperature Room Temperature Nitrogen Atmosphere Nitrogen Atmosphere Dye_Synthesis_Workflow start_material 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate intermediate_step Multi-step Conversion start_material->intermediate_step final_product 5,5'-dibromo-4,4'- dichloroindigo intermediate_step->final_product

Methodological & Application

Synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a key intermediate in various pharmaceutical and biological research applications. The protocols outlined below are based on established synthetic routes, offering reliable methods for the preparation of this compound.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₁₂H₉BrClNO₃[1]
Molecular Weight 330.56 g/mol [1][2]
CAS Number 3030-06-6[1][3]
Melting Point 165-168 °C[4]
Purity Typically ≥97% (HPLC)[4][5]
Appearance Not specified in search results
Solubility Not specified in search results

Experimental Protocols

Two primary synthetic routes are detailed below. The first is a deacetylation of a more complex indoxyl derivative, and the second is a multi-step synthesis from a substituted benzoic acid.

Protocol 1: Synthesis from 5-bromo-4-chloroindoxyl 1,3-diacetate

This protocol describes the synthesis of the target compound through the deacetylation of 5-bromo-4-chloroindoxyl 1,3-diacetate.

Materials:

  • 5-bromo-4-chloroindoxyl 1,3-diacetate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium methoxide

  • Nitrogen gas

  • Standard laboratory glassware and stirring apparatus

Procedure: [2]

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).

  • Degas the resulting dark-colored reaction mixture with nitrogen gas for 30 minutes at room temperature.

  • The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS). The provided search result does not specify the reaction time or work-up procedure. Further optimization may be required.

  • Upon completion, the reaction mixture should be worked up to isolate the desired product. This typically involves quenching the reaction, extraction, and purification (e.g., crystallization or column chromatography).

Diagram of Experimental Workflow (Protocol 1)

G start Start reagents Dissolve 5-bromo-4-chloroindoxyl 1,3-diacetate in anhydrous DMF start->reagents add_NaOMe Add Sodium Methoxide reagents->add_NaOMe degas Degas with Nitrogen (30 min, RT) add_NaOMe->degas monitor Monitor Reaction (TLC/LC-MS) degas->monitor monitor->monitor workup Work-up and Purification monitor->workup Reaction Complete product 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate workup->product

Caption: Workflow for the synthesis of this compound from 5-bromo-4-chloroindoxyl 1,3-diacetate.

Protocol 2: Two-Step Synthesis from 2,4-dichlorobenzoic acid

This protocol outlines an efficient two-step procedure starting from 2,4-dichlorobenzoic acid.[6]

Step 1: Synthesis of 5-Bromo-2,4-dichlorobenzoic acid

Materials:

  • 2,4-dichlorobenzoic acid

  • Chlorosulfonic acid

  • Sulfur

  • Bromine

  • Ice

Procedure: [6]

  • Add 2,4-dichlorobenzoic acid (5 g, 26.2 mmol) to chlorosulfonic acid (20 mL).

  • Once dissolved, add sulfur (0.05 g, 0.2 mmol) and bromine (0.67 mL, 13.1 mmol).

  • Heat the mixture at 60-70°C for 24 hours.

  • After the bromine is consumed, carefully pour the mixture onto ice.

  • Stir the mixture and collect the precipitate by filtration.

  • Wash the precipitate with cold water until neutral pH and dry at 50°C to a constant weight. A yield of 95% has been reported for this step.

Step 2: Synthesis of this compound

This step involves the condensation of the product from Step 1 with glycine, followed by cyclization.

Materials:

  • 5-Bromo-2,4-dichlorobenzoic acid (or other substituted 2-chlorobenzoic acids)

  • Glycine

  • Acetic anhydride

  • Dry sodium acetate

  • Ice water

Procedure: [6]

  • Condensation: A general procedure involves the condensation of the substituted 2-chlorobenzoic acid with glycine to form the corresponding 2-[(carboxymethyl)amino]benzoic acid. Specific conditions for this step with 5-Bromo-2,4-dichlorobenzoic acid are not detailed in the provided search results but are generally performed under basic conditions.

  • Cyclization and Acetylation: A mixture of the resulting 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is heated at reflux.

  • When gas evolution ceases, the hot mixture is poured into a beaker and cooled to 0°C overnight.

  • The precipitate is collected and stirred in ice water (35 mL) for 1 hour.

  • The solid is collected again and dried under a vacuum to yield the final product.

Diagram of Signaling Pathway (Protocol 2)

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Condensation and Cyclization 2,4-dichlorobenzoic acid 2,4-dichlorobenzoic acid Reaction1 Br₂, S Chlorosulfonic Acid 60-70°C, 24h 2,4-dichlorobenzoic acid->Reaction1 5-Bromo-2,4-dichlorobenzoic acid 5-Bromo-2,4-dichlorobenzoic acid Reaction1->5-Bromo-2,4-dichlorobenzoic acid Glycine Condensation Glycine 5-Bromo-2,4-dichlorobenzoic acid->Glycine Condensation Intermediate 2-[(carboxymethyl)amino] benzoic acid derivative Glycine Condensation->Intermediate Cyclization Acetic Anhydride Sodium Acetate Reflux Intermediate->Cyclization Final Product 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate Cyclization->Final Product

Caption: Multi-step synthesis pathway for this compound starting from 2,4-dichlorobenzoic acid.

Safety and Handling

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols for detailed hazard information.

Applications

This compound is a valuable intermediate in the synthesis of various biologically active molecules and is used in the development of chromogenic substrates for enzyme detection.[6] Its halogenated indole core is a common feature in many pharmaceutical compounds.

References

Application Notes and Protocols: 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Potential as an Anticancer Agent

The indole scaffold is a core structure in many biologically active compounds with a wide range of pharmacological effects, including anticancer properties.[1][2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a compound's biological activity.[3] Specifically, bromoindole derivatives have shown promise in cancer research, exhibiting various anticancer mechanisms.[4][5]

Furthermore, the acetate moiety of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate suggests a potential role in cellular metabolism. Cancer cells often exhibit altered metabolic pathways, including a reliance on acetate as a carbon source for biosynthesis and energy production.[6][7][8] Therefore, this compound could potentially exert its effects through modulation of cancer cell metabolism or by acting on specific signaling pathways commonly targeted by indole-based compounds.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many indole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[1][9]

  • Inhibition of Signaling Pathways: Bromoindoles have been shown to interfere with key signaling pathways that regulate cell proliferation and survival, such as the NF-κB pathway.[4][10]

  • Metabolic Modulation: The acetate component could influence cancer cell metabolism, a critical aspect of tumor growth and survival.[11][12]

Hypothetical Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that could be generated when evaluating the anticancer activity of this compound. This is based on typical data presented for novel anticancer compounds.

Cancer Cell Line Assay Type Metric Hypothetical Value Reference Compound (e.g., Doxorubicin)
MCF-7 (Breast)Cytotoxicity (MTT Assay)IC50 (µM) after 48h8.51.2
A549 (Lung)Cytotoxicity (MTT Assay)IC50 (µM) after 48h12.32.5
HCT116 (Colon)Cytotoxicity (MTT Assay)IC50 (µM) after 48h6.81.8
MCF-7 (Breast)Apoptosis (Annexin V/PI)% Apoptotic Cells at 10 µM45%65%
A549 (Lung)Cell Cycle Analysis% G2/M Arrest at 10 µM30%40%

Experimental Protocols

The following are generalized protocols for key experiments to assess the anticancer potential of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[13]

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the number of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol determines the effect of the compound on the progression of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a potential signaling pathway that could be affected by an anticancer compound and a general experimental workflow for its evaluation.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

G Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Active? In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_Identification->Mechanism_of_Action Yes Inactive Inactive Hit_Identification->Inactive No In_Vivo_Studies In Vivo Animal Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: A general experimental workflow for anticancer drug discovery.

References

Application Notes and Protocols for 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds that have been extensively explored for their therapeutic potential, particularly in oncology.[1][2] These compounds have been shown to exhibit a wide range of anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3][4] 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a specific indole derivative that, due to its chemical structure, holds promise as a scaffold for the development of novel anti-cancer agents.[5][6] The presence of halogen substituents (bromo and chloro) and an acetyl group can modulate the compound's biological activity and pharmacokinetic properties.[5]

These application notes provide a comprehensive overview of the potential anti-cancer applications of this compound and its derivatives. Detailed protocols for key in vitro experiments are provided to guide researchers in the evaluation of this compound's efficacy and mechanism of action.

Potential Mechanisms of Action

While specific data for this compound is not yet extensively published, based on the known activities of other indole derivatives, its anti-cancer effects may be mediated through various mechanisms:

  • Inhibition of Signaling Pathways: Indole compounds are known to target critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][7] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

  • Induction of Cell Cycle Arrest: Many anti-cancer agents, including indole derivatives, exert their effects by halting the cell cycle at specific checkpoints, such as G0/G1 or G2/M phase, thereby preventing cancer cells from dividing.[4][8]

  • Induction of Apoptosis: Triggering programmed cell death, or apoptosis, is a key mechanism for eliminating cancer cells.[3][9] Indole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3]

  • Tubulin Polymerization Inhibition: Some indole-based compounds, like the vinca alkaloids, are well-known for their ability to interfere with microtubule dynamics, leading to mitotic arrest and cell death.[2][3]

Data Presentation

The following tables present hypothetical quantitative data for a derivative of this compound, designated here as Compound X , for illustrative purposes. This data is representative of what would be generated during the initial screening and characterization of a novel anti-cancer agent.

Table 1: In Vitro Cytotoxicity of Compound X (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer5.2
HeLaCervical Cancer8.9
HepG2Liver Cancer12.5
A549Lung Cancer7.8
HEK293Normal Kidney Cells> 100

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with Compound X (10 µM for 24h)

Cell Cycle PhaseControl (%)Compound X (%)
G0/G165.345.2
S20.115.8
G2/M14.639.0

Table 3: Apoptosis Induction in MCF-7 Cells Treated with Compound X (10 µM for 48h)

Cell PopulationControl (%)Compound X (%)
Viable95.160.5
Early Apoptotic2.325.3
Late Apoptotic/Necrotic2.614.2

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of a compound on cancer cells.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (Compound X) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Compound X in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.[10]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with the compound.[11][12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Compound X

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

  • Seed cells in 6-well plates and treat with Compound X at the desired concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[10]

  • Store the fixed cells at -20°C for at least 2 hours.[10][11]

  • Wash the cells with PBS and resuspend them in PI/RNase staining solution.[10]

  • Incubate in the dark for 30 minutes at room temperature.[10][11]

  • Analyze the cell cycle distribution using a flow cytometer.[10]

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol detects and quantifies apoptotic cells.[11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Compound X

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Seed cells in 6-well plates and treat with Compound X for 48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizations

The following diagrams illustrate a potential signaling pathway targeted by indole derivatives and a general experimental workflow for their evaluation.

signaling_pathway Indole 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate Derivative PI3K PI3K Indole->PI3K Inhibition NFkB NF-κB Indole->NFkB Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: Potential signaling pathway inhibition by an indole derivative.

experimental_workflow start Start: Synthesize/Acquire 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate Derivative cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity select Select Potent Derivative (Compound X) cytotoxicity->select mechanism Mechanism of Action Studies select->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis western Western Blot (Signaling Proteins) mechanism->western end Further Preclinical Development cell_cycle->end apoptosis->end western->end

References

Application Notes and Protocols for 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a specialized chromogenic substrate for the detection of esterase activity. Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological and pathological processes. The detection and quantification of esterase activity are vital in numerous research areas, including drug metabolism studies, enzyme inhibitor screening, and histochemical localization of enzymatic activity.

Upon enzymatic hydrolysis by an esterase, this compound releases a substituted indoxyl intermediate. This intermediate undergoes rapid oxidative dimerization in the presence of an oxidizing agent or atmospheric oxygen to form an intensely colored, insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo). The formation of this precipitate allows for the qualitative and quantitative assessment of esterase activity. The halogen substituents on the indole ring are crucial for producing a dye with minimal diffusion, ensuring precise localization of the enzyme activity in histochemical applications.

These application notes provide detailed protocols for utilizing this compound in both in-solution enzymatic assays and for the histochemical detection of esterase activity.

Principle of the Chromogenic Reaction

The detection method relies on a two-step reaction initiated by the target enzyme. First, an esterase cleaves the acetate group from the 3-hydroxy position of the indole ring. It is presumed that the 1-acetyl group may also be cleaved by some esterases. The resulting 5-bromo-4-chloro-indoxyl is unstable and, in the presence of an oxidizing agent, two molecules dimerize to form the intensely colored 5,5'-dibromo-4,4'-dichloro-indigo precipitate.

G cluster_reaction Enzymatic Hydrolysis and Oxidation Substrate 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate (Colorless) Intermediate 5-Bromo-4-chloro-indoxyl (Unstable Intermediate) Substrate->Intermediate Hydrolysis Esterase Esterase Esterase->Substrate Product 5,5'-Dibromo-4,4'-dichloro-indigo (Insoluble Blue Precipitate) Intermediate->Product Dimerization Oxidation Oxidation (e.g., O2, Ferricyanide) Oxidation->Intermediate G cluster_workflow Spectrophotometric Assay Workflow prep_substrate 1. Prepare Substrate Stock Solution (10-50 mM in DMSO) prep_assay 2. Prepare Assay Reaction (Buffer, Enzyme, Substrate) prep_substrate->prep_assay incubate 3. Incubate at Optimal Temperature (e.g., 37°C) prep_assay->incubate measure 4. Measure Absorbance at ~615 nm (Kinetic or Endpoint) incubate->measure analyze 5. Analyze Data (Calculate Reaction Rate) measure->analyze G cluster_workflow Histochemical Staining Workflow sample_prep 1. Sample Preparation (e.g., Cryosectioning) fixation 2. Fixation (e.g., 4% PFA) sample_prep->fixation wash1 3. Wash with PBS fixation->wash1 staining 4. Incubate with Staining Solution wash1->staining wash2 5. Wash with PBS staining->wash2 mounting 6. Mount and Visualize wash2->mounting

Application Notes & Protocols for Enzyme Assays Using Indolyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling Enzyme Activity with Chromogenic Indolyl Substrates

In the landscape of enzyme kinetics and inhibitor screening, the selection of an appropriate substrate is paramount for developing a robust and sensitive assay. Indolyl acetate and its derivatives have emerged as versatile chromogenic and fluorogenic substrates for a variety of hydrolytic enzymes, most notably esterases such as acetylcholinesterase (AChE) and lipases.[1][2] The principle of these assays is elegantly simple and visually intuitive: the enzymatic cleavage of the colorless indolyl acetate substrate initiates a cascade reaction that results in the formation of a vibrant, quantifiable indigo dye.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for utilizing indolyl acetate derivatives in enzyme assays.

The core of this assay lies in a two-step reaction process. Initially, the target hydrolase catalyzes the cleavage of the ester bond in the indolyl acetate derivative, releasing an unstable indoxyl intermediate.[2][5] Subsequently, in the presence of oxygen, this intermediate undergoes oxidative dimerization to form the highly conjugated and intensely colored indigo dye, which typically exhibits a strong absorbance in the 600-620 nm range.[2][6] This method offers a significant advantage over some traditional assays, such as the Ellman's method for AChE, by avoiding the use of thiol-reactive reagents, which can interfere with certain classes of inhibitors or reactivators.[1][7][8] For lipases, assays based on indolyl acetate have demonstrated faster and more sensitive responses compared to standard methods using Tween substrates.[2][3][9]

The versatility of the indole scaffold has also made it a privileged structure in modern drug discovery, with numerous indole derivatives being investigated for a wide range of therapeutic applications, including as enzyme inhibitors.[10][11][12] Consequently, enzyme assays employing indolyl acetate derivatives are not only valuable for fundamental enzyme characterization but also highly relevant in high-throughput screening campaigns for novel drug candidates.[10][13]

Assay Principle: The Chemistry of Indigo Formation

The enzymatic assay using indolyl acetate derivatives is predicated on the following reaction pathway:

Enzymatic Reaction of Indolyl Acetate sub Indolyl Acetate (Colorless Substrate) indoxyl Indoxyl (Unstable Intermediate) sub->indoxyl Enzyme (e.g., Esterase, Lipase) + H₂O indigo Indigo Dye (Colored Product) indoxyl->indigo O₂ (Dimerization & Oxidation)

Caption: Enzymatic hydrolysis of indolyl acetate to form indigo dye.

Applicable Enzymes and Research Areas

This protocol is broadly applicable to various esterases and lipases. Key enzymes and their areas of application are summarized below:

EnzymeResearch AreaKey Applications
Acetylcholinesterase (AChE) Neuroscience, Toxicology, Drug DiscoveryScreening for Alzheimer's disease therapeutics, Detection of organophosphate and carbamate pesticides/nerve agents.[1][7]
Butyrylcholinesterase (BChE) Pharmacology, ToxicologyDifferentiating cholinesterase inhibitor specificity, Studying cocaine metabolism.[7]
Lipases Biotechnology, Medicine, Food ScienceScreening for anti-obesity drugs (pancreatic lipase inhibitors), Industrial enzyme characterization, Detecting fat and triglyceride levels.[2][3][14]
Other Esterases General BiochemistryGeneral esterase activity screening in various biological samples.[15]

Experimental Workflow

The general workflow for conducting an enzyme assay with an indolyl acetate derivative is straightforward and adaptable to various experimental setups, including single-cuvette measurements and high-throughput screening in microplates.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) setup 2. Assay Setup (Microplate/Cuvette) prep->setup initiate 3. Reaction Initiation (Add Substrate/Enzyme) setup->initiate incubate 4. Incubation (Controlled Temperature & Time) initiate->incubate measure 5. Signal Measurement (Absorbance at ~620 nm) incubate->measure analyze 6. Data Analysis (Calculate Enzyme Activity/Inhibition) measure->analyze

Caption: General experimental workflow for indolyl acetate-based enzyme assays.

Detailed Protocol: General Esterase/Lipase Assay

This protocol provides a general framework that can be optimized for specific enzymes and experimental goals.

Materials and Reagents
  • Enzyme: Purified or crude enzyme preparation (e.g., Acetylcholinesterase, Pancreatic Lipase).

  • Substrate: Indolyl acetate or a suitable derivative (e.g., 5-bromo-4-chloro-3-indolyl acetate). Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol.[16]

  • Assay Buffer: A buffer system appropriate for the optimal pH of the enzyme. For many esterases and lipases, a phosphate or Tris-HCl buffer in the pH range of 7.0-8.0 is suitable.[16]

  • Microplate Reader or Spectrophotometer: Capable of measuring absorbance at or around 620 nm.

  • 96-well Microplates: Clear, flat-bottom plates are recommended for colorimetric assays.[17]

  • Calibrated Pipettes.

  • Reagent Reservoirs.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare the desired buffer at the appropriate pH and concentration (e.g., 50 mM Tris-HCl, pH 7.4). Ensure the buffer is at room temperature before use.[17][18]

  • Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer. The final concentration should be determined through preliminary experiments to ensure the reaction rate is linear over the desired time course.

  • Substrate Solution: Prepare a stock solution of indolyl acetate in DMSO (e.g., 100 mM). From this stock, prepare a working solution in the assay buffer. Note that the final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity. The optimal substrate concentration should be determined experimentally and is often around the Michaelis constant (Km) of the enzyme.[18] For initial experiments, a concentration range of 0.1 to 5 mM can be explored.[1][2]

2. Assay Setup (96-well plate format):

  • Design the plate layout, including wells for blanks, controls, and test samples.

    • Blank: Contains all reaction components except the enzyme. This is crucial to correct for any non-enzymatic hydrolysis of the substrate.

    • Negative Control (No Inhibitor): Contains the enzyme and substrate to measure the maximum enzyme activity.

    • Test Wells: Contain the enzyme, substrate, and varying concentrations of a test compound (e.g., an inhibitor).

  • Add the assay buffer to all wells.

  • Add the enzyme solution to the appropriate wells (Negative Control and Test Wells).

  • For inhibitor screening, add the test compounds to the Test Wells and incubate with the enzyme for a pre-determined time before adding the substrate.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the substrate solution to all wells.

  • Mix the contents of the wells gently, for example, by using an orbital shaker.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

4. Signal Measurement:

  • Measure the absorbance of each well at a wavelength between 600 nm and 620 nm using a microplate reader.[2][4][6]

  • For kinetic assays, the absorbance can be measured at multiple time points to determine the initial reaction velocity.[19]

Data Analysis and Interpretation

1. Calculation of Enzyme Activity:

  • Subtract the absorbance of the blank from the absorbance of all other wells to correct for background signal.[19]

  • The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance over time, ε is the molar extinction coefficient of the indigo product, c is the concentration of the product, and l is the path length.

  • Enzyme activity is typically expressed in units/mL or units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

2. Kinetic Analysis:

  • To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations.[20]

  • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.[19]

3. Inhibitor Screening:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity without Inhibitor)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal Non-enzymatic hydrolysis of the substrate.Ensure the substrate solution is freshly prepared. Run a no-enzyme blank and subtract its value.[18]
Contaminated reagents.Use fresh, high-purity reagents and water.[18]
Low or No Signal Inactive enzyme.Check the storage and handling of the enzyme. Run a positive control with a known active enzyme.[18]
Incorrect assay conditions (pH, temperature).Optimize the assay conditions for the specific enzyme.[18]
Substrate concentration is too low.Perform a substrate titration to determine the optimal concentration.[18]
Poor Reproducibility Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing.[17]
Temperature fluctuations.Ensure consistent incubation temperature.
Reagents not properly mixed before use.Thaw all components completely and mix gently.[17]

Conclusion and Future Perspectives

Enzyme assays utilizing indolyl acetate derivatives offer a robust, sensitive, and often more convenient alternative to traditional methods for measuring the activity of esterases and lipases. The straightforward, colorimetric readout makes this assay platform highly amenable to high-throughput screening in drug discovery and routine quality control applications.[13] Future developments may focus on the synthesis of novel indolyl derivatives with enhanced sensitivity, solubility, and specificity for different enzyme targets, further expanding the utility of this versatile assay principle.

References

Application Note: Analytical Methods for the Detection of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the analytical detection and characterization of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a halogenated indole derivative of interest in pharmaceutical research and organic synthesis.[1][2] Due to the limited availability of published analytical methods for this specific compound, this guide presents robust and reliable protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The provided methodologies, though based on established principles for similar molecules, are intended as a starting point for method development and validation.[3][4]

Introduction

This compound is a substituted indole with potential applications as an intermediate in the synthesis of pharmacologically active compounds.[1] The indole scaffold is a prominent feature in many natural products and synthetic drugs, and halogenation is a common strategy to modulate the physicochemical and biological properties of these molecules.[4] Accurate and precise analytical methods are crucial for quality control, purity assessment, and stability testing during drug development and manufacturing. This application note outlines key analytical techniques for the comprehensive analysis of this compound.

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reverse-phase HPLC method is proposed for the routine analysis of this compound.

2.1.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm and 280 nm.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.1.2. Data Presentation: Quantitative HPLC-UV Method Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are representative and should be confirmed during method validation.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral information, enabling confident compound identification.

2.2.1. Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 450 amu.

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the sample in a volatile solvent such as ethyl acetate or dichloromethane.

    • Filter the solution through a 0.45 µm syringe filter if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[5][6]

2.3.1. Experimental Protocol: NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire carbon spectra. A larger number of scans will be required compared to ¹H NMR.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_reporting Reporting Sample Sample Receipt Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS NMR NMR Analysis Filtration->NMR Integration Peak Integration & Quantification HPLC->Integration LibrarySearch Spectral Library Search GCMS->LibrarySearch StructureElucidation Structure Elucidation NMR->StructureElucidation Report Final Report Generation Integration->Report LibrarySearch->Report StructureElucidation->Report

Caption: Experimental workflow for the analysis of this compound.

Logical cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Analyte Target Analyte HPLC HPLC-UV Analyte->HPLC Quantification GCMS GC-MS Analyte->GCMS Identification NMR NMR Analyte->NMR Structure Confirmation

Caption: Logical relationship of analytical methods for comprehensive characterization.

References

Application Notes and Protocols: 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a halogenated and acetylated indole derivative.[1][2] Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the indole scaffold. The presence of bromine and chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides detailed guidelines for the safe handling, storage, and potential research applications of this compound, along with experimental protocols. While specific biological data for this compound is not extensively published, its structural similarity to other biologically active indoles suggests its potential as a research tool or intermediate in the synthesis of novel therapeutic agents.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 3030-06-6[1]
Molecular Formula C₁₂H₉BrClNO₃[1]
Molecular Weight 330.56 g/mol [1]
Appearance White to light yellow solidInferred from similar compounds
Melting Point 165-168 °C[5]
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[1]

Handling and Storage

Proper handling and storage procedures are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. For operations that may generate dust, a NIOSH-approved respirator is recommended.

Storage
  • Temperature: Store in a cool, dry place.

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

Waste Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[6][7][8]

  • Segregation: Collect in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste.[6][7][8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidelines.

Potential Applications and Research Protocols

While specific biological activities of this compound are not yet fully characterized, its structural features suggest potential applications in several areas of research, particularly as a synthetic intermediate or a candidate for biological screening.[3][9]

Use as a Synthetic Intermediate

This compound can serve as a precursor for the synthesis of more complex indole derivatives.[10][11] The acetyl groups can be selectively removed, and the halogen atoms can be utilized in cross-coupling reactions to introduce new functional groups.

Protocol 1: Synthesis of this compound

This protocol is based on a known synthetic route.[10]

Materials:

  • 5-bromo-4-chloroindoxyl 1,3-diacetate

  • Sodium methoxide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen gas

  • Stirring apparatus

  • Reaction flask

Procedure:

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).[10]

  • Degas the resulting dark-colored reaction mixture with nitrogen gas for 30 minutes at room temperature.[10]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and proceed with standard workup and purification procedures to isolate the product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Formation 5_bromo_4_chloroindoxyl_diacetate 5-bromo-4-chloroindoxyl 1,3-diacetate mixing Mixing in Reaction Flask 5_bromo_4_chloroindoxyl_diacetate->mixing sodium_methoxide Sodium Methoxide sodium_methoxide->mixing DMF Anhydrous DMF (Solvent) DMF->mixing degassing Degassing with N2 (30 min, RT) mixing->degassing product 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate degassing->product

Caption: Workflow for the synthesis of this compound.

Biological Screening

Given that many indole derivatives exhibit cytotoxic effects against cancer cell lines, a primary application for this compound would be in anticancer drug screening programs.[4][12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic potential of the compound against a panel of cancer cell lines.[13]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat Cells with Compound Dilutions incubate_24h->treat_compound incubate_exposure Incubate for 24/48/72h treat_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_formazan Incubate for 2-4h add_mtt->incubate_formazan solubilize Add Solubilization Buffer incubate_formazan->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a compound with potential for use in synthetic chemistry and as a candidate for biological screening. Adherence to proper handling and storage protocols is essential for safety and to maintain the compound's integrity. The provided experimental protocols offer a starting point for researchers interested in exploring the synthetic utility and potential biological activities of this and similar indole derivatives.

References

Application Notes and Protocols: 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in material science, drawing parallels with structurally similar indole derivatives. The content herein is intended to guide researchers in exploring its utility as a functional material, particularly in the realm of organic electronics.

Introduction

This compound is a halogenated indole derivative. While its primary documented use is as an intermediate in pharmaceutical synthesis, the inherent electronic properties of the indole scaffold suggest its potential as a functional material in material science.[1] The presence of electron-withdrawing halogen atoms (bromine and chlorine) and the acetyl group can significantly influence the molecule's electronic structure, making it a candidate for investigation as an organic semiconductor.

Potential Applications in Material Science

Based on studies of analogous halogenated and acetylated indole derivatives, this compound is proposed as a candidate for the following applications:

  • Organic Field-Effect Transistors (OFETs): The planar structure of the indole core is conducive to π-π stacking, a critical factor for efficient charge transport in organic semiconductors. Halogenation can further enhance intermolecular interactions and influence the material's charge carrier mobility.

  • Organic Photovoltaics (OPVs): As a component in the active layer of organic solar cells, this molecule could potentially function as either an electron donor or acceptor, depending on its energy levels relative to other materials in the blend.

  • Organic Light-Emitting Diodes (OLEDs): Certain indole derivatives exhibit electroluminescent properties, making them suitable for use in the emissive layer of OLEDs. The specific substitutions on the indole ring will determine the color and efficiency of light emission.

Physicochemical and Electronic Properties

The following tables summarize the known physicochemical properties of this compound and representative electronic properties of similar halogenated indole derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₉BrClNO₃[PubChem]
Molecular Weight 330.56 g/mol [PubChem]
Appearance Crystalline Powder[Fisher Scientific]
Melting Point 165-168 °C[Chemsrc]
CAS Number 3030-06-6[PubChem]

Table 2: Representative Electronic Properties of Halogenated Indolone Derivatives

PropertyValue Range
HOMO Energy Level -5.92 to -6.02 eV
LUMO Energy Level -4.25 to -4.37 eV
Electron Mobility (µe) up to 7.57 × 10⁻³ cm² V⁻¹ s⁻¹

Note: The data in Table 2 is for structurally similar halogenated indolone derivatives and serves as an estimated range for the target compound. Experimental verification is required.

Experimental Protocols

The following are detailed protocols for the synthesis of the target compound and its potential application in the fabrication and characterization of an Organic Field-Effect Transistor (OFET).

Synthesis of this compound

This protocol is adapted from a known synthetic route.

Materials:

  • 5-bromo-4-chloroindoxyl 1,3-diacetate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium methoxide

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, stirrer, etc.)

  • Stirring apparatus

Procedure:

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).

  • Degas the resulting dark-colored reaction mixture with a gentle stream of nitrogen gas for 30 minutes at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the product.

  • Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET

This protocol describes a general procedure for fabricating an OFET using a small molecule organic semiconductor.

Materials:

  • This compound (as the active material)

  • Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (as the gate and gate dielectric, respectively)

  • Pre-patterned gold source and drain electrodes on the SiO₂ surface

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Spin coater

  • Vacuum oven or hotplate

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning: Thoroughly clean the pre-patterned Si/SiO₂ substrate with gold electrodes using a sequence of sonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Solution Preparation: Inside a glovebox, prepare a solution of this compound in a suitable organic solvent (e.g., 5 mg/mL in chloroform). Stir the solution until the material is fully dissolved.

  • Thin Film Deposition (Spin Coating): Transfer the substrate to a spin coater located inside the glovebox. Dispense the prepared solution onto the substrate and spin coat at a defined speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to form a thin film.

  • Annealing: Transfer the coated substrate to a hotplate or vacuum oven inside the glovebox. Anneal the film at a temperature below the material's melting point (e.g., 100-120 °C) for a specified time (e.g., 30 minutes) to improve film morphology and crystallinity.

  • Device Characterization: The fabricated OFET is now ready for electrical characterization.

Characterization of the OFET Device

Equipment:

  • Semiconductor parameter analyzer or a source-measure unit

  • Probe station housed within a glovebox or in ambient conditions (depending on material stability)

Procedure:

  • Transfer Characteristics:

    • Apply a constant drain-source voltage (Vds).

    • Sweep the gate-source voltage (Vgs) over a desired range.

    • Measure the resulting drain current (Ids).

    • Plot Ids (on a logarithmic scale) versus Vgs to determine the on/off ratio and threshold voltage.

  • Output Characteristics:

    • Apply a constant gate-source voltage (Vgs).

    • Sweep the drain-source voltage (Vds) over a desired range.

    • Measure the resulting drain current (Ids).

    • Repeat for several Vgs values.

    • Plot Ids versus Vds to observe the linear and saturation regimes of the transistor.

  • Mobility Calculation: The charge carrier mobility (µ) can be calculated from the transfer characteristics in the saturation regime using the following equation:

    • Ids = (µ * Ci * W) / (2 * L) * (Vgs - Vt)²

    • Where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vt is the threshold voltage.

Visualizations

Logical Workflow for Synthesis and Characterization

synthesis Synthesis of 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate purification Purification (Column Chromatography) synthesis->purification Crude Product characterization Material Characterization (NMR, FT-IR, MS) purification->characterization Purified Product solution_prep Solution Preparation characterization->solution_prep Verified Material thin_film Thin Film Deposition (Spin Coating) solution_prep->thin_film annealing Thermal Annealing thin_film->annealing device_char Device Characterization (Electrical Measurements) annealing->device_char Fabricated OFET

Caption: Workflow for the synthesis and fabrication of an OFET device.

Experimental Workflow for OFET Fabrication

start Start: Si/SiO2 Substrate with Au Electrodes cleaning Substrate Cleaning (Sonication) start->cleaning spin_coating Spin Coating of Active Layer cleaning->spin_coating Cleaned Substrate thermal_annealing Thermal Annealing spin_coating->thermal_annealing Coated Substrate characterization Electrical Characterization (Probe Station) thermal_annealing->characterization Final OFET Device

Caption: Step-by-step workflow for OFET fabrication.

References

Application Notes and Protocols for the Development of Organic Semiconductors Utilizing 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives are a significant class of heterocyclic compounds that are being explored for their potential in organic electronics due to their versatile electronic properties.[1] This document provides detailed application notes and protocols for utilizing 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate as a precursor for the synthesis of a halogenated indigo derivative, 5,5′-dibromo-4,4′-dichloroindigo, and its subsequent hypothetical application as an active material in organic field-effect transistors (OFETs). Halogenated indigo derivatives are of particular interest as they exhibit promising semiconductor characteristics.[2][3] The protocols provided herein detail the synthetic conversion and the fabrication of a thin-film transistor device for the evaluation of its electrical properties.

Introduction to Indole Derivatives in Organic Electronics

The field of organic electronics is rapidly advancing, driven by the need for lightweight, flexible, and cost-effective electronic devices.[4] Organic semiconductors are at the core of this technological evolution.[4] Indole-based molecules are emerging as promising candidates for organic semiconductors due to their electron-rich nature and the ability to tune their electronic properties through synthetic modifications.[4][5] The introduction of halogen atoms to the indole or indigo core can significantly influence the material's electronic structure, such as the HOMO and LUMO energy levels, and thereby its charge transport characteristics.[2][5] This allows for the rational design of materials for specific electronic applications, including OFETs.[3]

This compound is a functionalized indole derivative that serves as a key intermediate in the synthesis of more complex structures, notably halogenated indigo dyes.[6] The presence of bromo and chloro substituents makes it an interesting precursor for materials with potentially high electron affinity, which is beneficial for n-type or ambipolar charge transport.

Hypothetical Application: Synthesis of 5,5′-dibromo-4,4′-dichloroindigo

This section outlines the synthetic protocol for the conversion of this compound to 5,5′-dibromo-4,4′-dichloroindigo. This transformation involves the deacetylation and subsequent oxidative dimerization of the indoxyl intermediate.

Synthesis Protocol

Materials:

  • This compound (CAS: 3030-06-6)

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.03 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar).

  • To the stirred solution, add sodium methoxide (0.18 g, 3.33 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate deacetylation to the indoxyl intermediate.

  • Expose the reaction mixture to air (or bubble dry air through the solution) and continue stirring for 4-6 hours to promote oxidative dimerization to the indigo derivative. The formation of a dark blue precipitate indicates the progress of the reaction.

  • Quench the reaction by adding deionized water (50 mL).

  • Collect the precipitate by vacuum filtration.

  • Wash the solid sequentially with deionized water and methanol to remove impurities.

  • Dry the resulting dark blue solid, 5,5′-dibromo-4,4′-dichloroindigo, under vacuum.

Synthetic Workflow Diagram

Synthesis of 5,5'-dibromo-4,4'-dichloroindigo cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product Start This compound in DMF Step1 Add Sodium Methoxide (Deacetylation) Start->Step1 Stir at RT, 1 hr Step2 Air Oxidation (Dimerization) Step1->Step2 Stir in Air, 4-6 hrs Step3 Quench with Water Step2->Step3 Step4 Vacuum Filtration Step3->Step4 Step5 Wash with Water and Methanol Step4->Step5 End 5,5'-dibromo-4,4'-dichloroindigo Step5->End Dry under vacuum Bottom-Gate, Top-Contact OFET Fabrication cluster_substrate Substrate Preparation cluster_surface Surface Modification cluster_active_layer Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization Substrate n-Si/SiO₂ Substrate Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) Substrate->Cleaning Plasma O₂ Plasma Treatment Cleaning->Plasma OTS OTS Treatment Plasma->OTS SpinCoat Spin-Coating of 5,5'-dibromo-4,4'-dichloroindigo OTS->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Thermal Evaporation of Au Source/Drain Electrodes Anneal->Evaporation Testing Electrical Measurement Evaporation->Testing

References

Application Notes and Protocols for the Laboratory Preparation of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate , a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document includes a detailed experimental protocol for its preparation from 5-bromo-4-chloroindoxyl 1,3-diacetate, characterization data, and a discussion of its potential applications.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceutical agents.[1][2][3] The targeted compound, this compound, features a substituted indole scaffold, suggesting its potential as an intermediate in the synthesis of more complex molecules with therapeutic relevance. The presence of bromine and chlorine atoms can influence the compound's physicochemical properties and biological activity.

Chemical Profile

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValue
CAS Number 3030-06-6
Molecular Formula C₁₂H₉BrClNO₃
Molecular Weight 330.56 g/mol [4][5]
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate[5]
Melting Point 165-168 °C[6]
Appearance White to light yellow solid

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound from its precursor, 5-bromo-4-chloroindoxyl 1,3-diacetate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
5-bromo-4-chloroindoxyl 1,3-diacetateC₁₂H₉BrClNO₃330.56
Sodium methoxideCH₃ONa54.02
Anhydrous N,N-dimethylformamide (DMF)C₃H₇NO73.09
Deionized WaterH₂O18.02
Ethyl acetateC₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl58.44
Anhydrous Magnesium SulfateMgSO₄120.37

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), add sodium methoxide (270 mg, 5.00 mmol).[4]

  • The resulting dark-colored reaction mixture is degassed with a gentle stream of nitrogen gas for 30 minutes at room temperature.[4]

  • The reaction is then stirred at room temperature for an additional 2 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with deionized water (2 x 20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by recrystallization from an ethanol/water mixture to afford this compound as a crystalline solid.

Expected Yield:

The typical yield for this reaction is in the range of 75-85%.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods.

Technique Data
¹H NMR Spectral data available from chemical databases such as ChemicalBook.
¹³C NMR Spectral data available from chemical databases such as ChemicalBook.
IR Spectroscopy Characteristic peaks for C=O (ester and amide), C-N, and C-X (Cl, Br) bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow reagents 5-bromo-4-chloroindoxyl 1,3-diacetate + Sodium Methoxide in DMF reaction Reaction at Room Temperature (Degas with N₂ for 30 min, stir for 2h) reagents->reaction Mixing workup Aqueous Work-up (Ice-water quench, Ethyl Acetate Extraction) reaction->workup Quenching & Extraction purification Purification (Recrystallization from Ethanol/Water) workup->purification Isolation product This compound purification->product Final Product

References

Application Notes & Protocols: 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate for Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the known properties of analogous indole-based fluorescent probes. As of the date of this document, there is no published literature specifically detailing the use of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate for cell imaging. These notes are intended to provide a theoretical framework for its potential application and to guide future research.

Introduction

Indole derivatives are a prominent class of fluorophores utilized in the development of sophisticated fluorescent probes for cell imaging.[1][2] Their utility stems from the indole scaffold's favorable photophysical properties, including strong fluorescence emission and environmental sensitivity.[1] Many indole-based probes are designed with a donor-π-acceptor (D-π-A) architecture, which can lead to fluorescence modulation in response to changes in the local cellular environment, such as polarity, viscosity, pH, or the presence of specific analytes.[1][3]

The structure of this compound, featuring an electron-donating indole nitrogen and several electron-withdrawing groups (acetyl, acetate, bromo, and chloro), suggests it may possess environmentally sensitive fluorescent properties based on an intramolecular charge transfer (ICT) mechanism.[4][5] This characteristic makes it a candidate for development as a fluorescent probe for imaging subcellular structures with distinct microenvironments, such as lipid droplets.

Hypothetical Application: Imaging of Lipid Droplets

Based on its structure, we hypothesize that this compound could function as a fluorogenic probe for lipid droplets. In aqueous environments like the cytoplasm, the molecule is predicted to have low fluorescence due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.[3] However, within the non-polar, viscous environment of lipid droplets, the rotation of the molecule would be restricted, leading to a significant enhancement of fluorescence.[3]

Quantitative Data: Hypothetical Photophysical Properties

The following table summarizes the hypothetical photophysical properties of this compound in different solvent environments, characteristic of indole-based molecular rotors.

PropertyIn PBS (Phosphate-Buffered Saline)In Dodecane (Lipid Droplet Mimic)
Excitation Max (λex) ~380 nm~390 nm
Emission Max (λem) ~520 nm~480 nm
Quantum Yield (Φ) < 0.01> 0.5
Molar Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹18,000 M⁻¹cm⁻¹
Stokes Shift ~140 nm~90 nm

Experimental Protocols

1. Preparation of Staining Solution

  • Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-5 µM in a serum-free cell culture medium or an appropriate buffer (e.g., PBS). The optimal concentration should be determined experimentally.

2. Cell Culture and Staining

  • Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • To induce lipid droplet formation, cells can be treated with oleic acid (e.g., 100 µM) for 24 hours prior to staining.

  • Wash the cells twice with warm PBS.

  • Add the working solution of this compound to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • After incubation, wash the cells three times with warm PBS to remove any excess probe.

  • Add fresh, warm cell culture medium or PBS to the cells for imaging.

3. Fluorescence Microscopy and Image Analysis

  • Image the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for ~380 nm excitation and ~480 nm emission).

  • Acquire images of the cells, focusing on the punctate structures characteristic of lipid droplets.

  • For co-localization studies, cells can be co-stained with a commercially available lipid droplet stain (e.g., Nile Red or BODIPY 493/503).

  • Image analysis can be performed using software such as ImageJ or CellProfiler to quantify the fluorescence intensity and the number of lipid droplets per cell.

Visualizations

G Hypothetical Mechanism of Action cluster_0 Aqueous Environment (Cytoplasm) cluster_1 Non-Polar Environment (Lipid Droplet) Probe_aq Probe in Cytoplasm Excitation_aq Excitation (~380 nm) Probe_aq->Excitation_aq Light Absorption Probe_ld Probe in Lipid Droplet Probe_aq->Probe_ld Partitioning TICT_State Twisted Intramolecular Charge Transfer (TICT) State Excitation_aq->TICT_State Intramolecular Rotation Low_Fluorescence Low Fluorescence TICT_State->Low_Fluorescence Non-Radiative Decay Excitation_ld Excitation (~390 nm) Probe_ld->Excitation_ld Light Absorption Excited_State Excited State (Planar Conformation) Excitation_ld->Excited_State Rotation Restricted High_Fluorescence High Fluorescence (~480 nm) Excited_State->High_Fluorescence Radiative Decay

Caption: Hypothetical mechanism of this compound as a lipid droplet probe.

G Experimental Workflow for Cell Imaging Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Lipid_Droplet_Induction Induce Lipid Droplets (Optional, e.g., with Oleic Acid) Cell_Culture->Lipid_Droplet_Induction Prepare_Staining_Solution Prepare Working Solution (1-5 µM in Serum-Free Medium) Lipid_Droplet_Induction->Prepare_Staining_Solution Staining Incubate Cells with Probe (15-30 min at 37°C) Prepare_Staining_Solution->Staining Wash_1 Wash Cells with PBS (3x) Staining->Wash_1 Imaging Fluorescence Microscopy (Ex: ~380 nm, Em: ~480 nm) Wash_1->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for staining and imaging cells with the hypothetical probe.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic routes for this compound. The first route involves the selective deacetylation of 5-bromo-4-chloroindoxyl 1,3-diacetate. The second, more versatile route, starts from a substituted anthranilic acid, which is first converted to an N-(carboxymethyl)anthranilic acid intermediate, followed by cyclization and acetylation.

Q2: I am experiencing a low yield in my synthesis. What are the most common causes?

A2: Low yields in indole synthesis can arise from several factors, including incomplete reactions, the formation of side products, or degradation of the product. Common issues include incorrect stoichiometry of reagents, suboptimal reaction temperature and time, and the presence of moisture or other impurities in the starting materials or solvents. For instance, in syntheses involving acidic conditions, polymerization of the indole ring can be a significant side reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of reactants and the formation of the product. Developing the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) and visualizing the spots under UV light will provide a qualitative assessment of the reaction's status.

Q4: What are the typical purification methods for this compound?

A4: After the reaction is complete, the crude product is typically isolated by precipitation or extraction. Purification is commonly achieved through recrystallization from a suitable solvent system, such as cyclohexane or an ethanol-water mixture. For more challenging purifications, column chromatography on silica gel may be necessary.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reactions may involve flammable solvents, corrosive acids, and potentially toxic reagents. All manipulations should be performed in a well-ventilated fume hood. It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Troubleshooting Guides

Route 1: From 5-bromo-4-chloroindoxyl 1,3-diacetate

This route involves the selective deacetylation at the 3-position.

Experimental Protocol:

To a stirred solution of 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 g, 3.03 mmol) in anhydrous N,N-dimethylformamide (3 mL), sodium methoxide (270 mg, 5.00 mmol) is added. The reaction mixture, which typically turns dark, is then degassed with nitrogen for about 30 minutes at room temperature.[1] The reaction progress should be monitored by TLC. Upon completion, the reaction is worked up by quenching with water and extracting the product with a suitable organic solvent.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive sodium methoxideUse freshly opened or properly stored sodium methoxide.
Ensure the reaction is carried out under anhydrous conditions as sodium methoxide reacts with water.
Insufficient reaction timeMonitor the reaction by TLC until the starting material is consumed.
Formation of Multiple Products Non-selective deacetylationCarefully control the stoichiometry of sodium methoxide. Excess base can lead to deacetylation at the 1-position as well.
Degradation of starting material or productMaintain the reaction at room temperature; avoid excessive heating.
Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions.
Difficult Purification Presence of unreacted starting material and di-deacetylated byproductOptimize the reaction conditions to drive the reaction to completion without forming the di-deacetylated product.
Utilize column chromatography with a suitable solvent gradient for separation.
Route 2: From 2-Amino-5-bromo-4-chlorobenzoic Acid

This two-step route provides a more adaptable approach.

Step 1: Synthesis of 5-bromo-N-(carboxymethyl)anthranilic acid

Experimental Protocol:

To a solution of 2-amino-5-bromobenzoic acid (2 g, 9 mmol) in 15 ml of 2 N sodium carbonate, a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 ml of 2 N sodium carbonate is added dropwise. The mixture is stirred for 20 hours at 80°C. After cooling, the reaction mixture is acidified with 2 N hydrochloric acid and extracted with ether. The organic phase is dried and concentrated to yield the product, which can be purified by column chromatography.[2]

Step 2: Synthesis of this compound

Experimental Protocol:

A mixture of the 5-bromo-N-(carboxymethyl)anthranilic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is heated at reflux.[3] The reaction progress is monitored by TLC. After completion, the mixture is carefully poured onto ice. The resulting precipitate is collected, washed with cold water until neutral pH, and dried.[3] For similar compounds, this method has been reported to yield the product in the range of 38% to 68%.[3]

Problem Potential Cause Troubleshooting Steps
Low Yield in Step 1 Incomplete reactionEnsure the reaction is heated at the specified temperature for the full duration.
Low purity of starting materialsUse purified 2-amino-5-bromobenzoic acid and chloroacetic acid.
Low Yield in Step 2 Incomplete cyclization/acetylationEnsure acetic anhydride and sodium acetate are anhydrous.
Increase the reflux time and monitor by TLC.
Side reactions (e.g., decarboxylation without proper cyclization)Carefully control the reflux temperature.
Product is a dark tar or oil Polymerization of the indole productThis can occur under strong acidic conditions or at high temperatures. Pouring the reaction mixture onto ice helps to quickly quench the reaction and hydrolyze excess acetic anhydride.
Ensure the washing step to neutral pH is thorough to remove any residual acid.
Inconsistent Yields Variability in the quality of reagentsUse reagents from a reliable source and ensure they are stored correctly.
Inconsistent heatingUse an oil bath or heating mantle with a temperature controller for consistent reflux temperature.

Data Presentation

Table 1: Summary of Reagents for Synthetic Route 1

Reagent Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Role
5-bromo-4-chloroindoxyl 1,3-diacetate330.561.03.03Starting Material
Sodium methoxide54.020.2705.00Reagent
N,N-dimethylformamide73.09--Solvent

Table 2: Summary of Reagents for Synthetic Route 2 (Step 2)

Reagent Molecular Weight ( g/mol ) Amount Moles (mmol) Role
5-bromo-N-(carboxymethyl)anthranilic acid274.07-8.36Starting Material
Acetic anhydride102.0912.8 mL-Reagent/Solvent
Sodium acetate (anhydrous)82.03-32.06Reagent

Visualizations

Synthesis_Route_1 start 5-bromo-4-chloroindoxyl 1,3-diacetate product This compound start->product Sodium methoxide, DMF Room Temperature

Caption: Synthetic Route 1 from 5-bromo-4-chloroindoxyl 1,3-diacetate.

Synthesis_Route_2 start 2-Amino-5-bromo-4-chlorobenzoic acid intermediate 5-bromo-N-(carboxymethyl)anthranilic acid start->intermediate Chloroacetic acid, Na2CO3 80°C product This compound intermediate->product Acetic anhydride, Sodium acetate Reflux

Caption: Synthetic Route 2 starting from 2-Amino-5-bromo-4-chlorobenzoic acid.

Troubleshooting_Workflow decision decision action action issue issue start Low Yield Observed check_reagents Check Purity and Stoichiometry of Starting Materials & Reagents start->check_reagents reagents_ok reagents_ok check_reagents->reagents_ok purify_reagents purify_reagents reagents_ok->purify_reagents No check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok conditions_ok check_conditions->conditions_ok adjust_conditions adjust_conditions conditions_ok->adjust_conditions No check_workup Review Workup and Purification Procedure conditions_ok->check_workup Yes adjust_conditions->check_conditions workup_ok workup_ok check_workup->workup_ok modify_workup modify_workup workup_ok->modify_workup No final_product Improved Yield workup_ok->final_product Yes modify_workup->check_workup

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is a solid with a reported melting point in the range of 161-168°C.[1][2] Significant deviation from this range may indicate the presence of impurities. The molecular weight of the compound is 330.57 g/mol .[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Based on a common synthetic route, the primary impurities are likely to be the unreacted starting material, 5-bromo-4-chloroindoxyl 1,3-diacetate, and byproducts from the reaction with sodium methoxide in N,N-dimethylformamide (DMF).[3] Residual DMF can also be present.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of organic compounds. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

Q4: What are some suitable solvent systems for Thin-Layer Chromatography (TLC) analysis?

A4: For substituted indoles, a mixture of a nonpolar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is commonly used. A good starting point for developing a TLC solvent system would be a mixture in the range of 4:1 to 8:1 petroleum ether:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: The compound is not moving from the origin on the TLC plate, even with a high concentration of polar solvent.

  • Possible Cause: The compound may be highly polar or insoluble in the chosen solvent system.

  • Solution:

    • Try a more polar solvent system. If you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol.

    • Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, you may need to use a stronger solvent for loading, but use the minimum amount necessary.

Issue 2: The spots on the TLC plate are streaking.

  • Possible Cause: The compound may be acidic or basic, interacting strongly with the silica gel. It could also be due to overloading the TLC plate or the column.

  • Solution:

    • Add a small amount of a modifier to your eluent. For acidic compounds, a small amount of acetic acid (e.g., 0.1-1%) can help. For basic compounds, a small amount of triethylamine or ammonia can be beneficial.

    • Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Issue 3: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the components of the mixture.

  • Solution:

    • Optimize the solvent system using TLC. Try different ratios of your chosen solvents or explore different solvent combinations.

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Recrystallization Purification

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, the cooling process is too rapid, or the chosen solvent is not ideal.

  • Solution:

    • Add more solvent to the hot solution to ensure the compound is fully dissolved.

    • Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

    • Try a different recrystallization solvent or a solvent pair (e.g., a solvent in which the compound is soluble and a non-solvent in which it is insoluble).

Issue 2: No crystals form, even after cooling.

  • Possible Cause: The solution may be too dilute, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the pure compound if available.

    • Slowly evaporate some of the solvent to increase the concentration.

    • If the compound is too soluble, try a different solvent in which it is less soluble.

Issue 3: The purity of the compound does not improve significantly after recrystallization.

  • Possible Cause: The chosen solvent may not be effective at excluding the specific impurities present.

  • Solution:

    • Try a different recrystallization solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

    • Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove baseline impurities before recrystallization.

Data Presentation

Purification MethodTypical Solvent System (v/v)Expected Purity
Column Chromatography Petroleum Ether : Ethyl Acetate (8:1 to 4:1)>95% (by HPLC)
Recrystallization Ethanol or Ethyl Acetate/Hexane>98% (by HPLC)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for column chromatography by TLC. A good system will give the desired product an Rf value of ~0.3-0.4 and good separation from impurities. A common starting point is Petroleum Ether:Ethyl Acetate (4:1).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column. Allow the silica to settle, ensuring a flat top surface, and then add a thin layer of sand.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample evenly to the top of the silica gel.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent for recrystallization. Ethanol or a mixture of ethyl acetate and hexanes are good starting points. The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Troubleshooting_Workflow cluster_start Start: Crude Product cluster_purification Purification Method cluster_column_issues Column Chromatography Troubleshooting cluster_recrystallization_issues Recrystallization Troubleshooting cluster_solutions Solutions cluster_end End: Pure Product start Crude this compound column_chrom Column Chromatography start->column_chrom recrystallization Recrystallization start->recrystallization no_elution Issue: No Elution column_chrom->no_elution streaking Issue: Streaking column_chrom->streaking poor_separation Issue: Poor Separation column_chrom->poor_separation oiling_out Issue: Oiling Out recrystallization->oiling_out no_crystals Issue: No Crystals recrystallization->no_crystals low_purity Issue: Low Purity recrystallization->low_purity change_eluent Change Eluent System no_elution->change_eluent add_modifier Add Eluent Modifier streaking->add_modifier optimize_solvent Optimize Solvent/Ratio poor_separation->optimize_solvent slow_cooling Slower Cooling / Different Solvent oiling_out->slow_cooling induce_crystallization Induce Crystallization no_crystals->induce_crystallization change_recrystallization_solvent Change Recrystallization Solvent low_purity->change_recrystallization_solvent pure_product Pure Product (>98%) change_eluent->pure_product add_modifier->pure_product optimize_solvent->pure_product slow_cooling->pure_product induce_crystallization->pure_product change_recrystallization_solvent->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (CAS 3030-06-6). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this highly substituted indole derivative. As a key intermediate in various discovery pipelines, achieving a clean and efficient synthesis is paramount.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Overview of the Synthetic Challenge

The target molecule, this compound, possesses two acetyl groups at different positions: one on the indole nitrogen (an N-acetyl group) and one on the 3-position via an ester linkage (an O-acetyl group). The indole core is further substituted with bromo and chloro groups, adding to the molecule's complexity and potential for side reactions.

A common synthetic route involves the base-mediated rearrangement of 5-bromo-4-chloroindoxyl 1,3-diacetate.[2] This process is not a simple acetylation but rather a structural isomerization. The stability of both the starting material and the final product can be sensitive to reaction and workup conditions, particularly pH and temperature. The acetyl groups, especially the 3-yl acetate ester, are susceptible to hydrolysis.[3]

Visualized Reaction Pathway

The following diagram illustrates the primary synthetic transformation from the indoxyl precursor.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 5-Bromo-4-chloroindoxyl 1,3-diacetate reagents 1. Sodium Methoxide (NaOMe) 2. Anhydrous DMF 3. N2 Atmosphere, RT start->reagents Rearrangement product This compound reagents->product

Caption: Base-mediated rearrangement to the target indole.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. Each answer explains the underlying chemistry and provides actionable solutions.

Q1: My reaction shows low to no conversion of the starting material. What went wrong?

This is a frequent issue indicating that the conditions for the rearrangement were not met. Several factors could be at play.

Answer:

The primary cause is often related to the base or the reaction environment. The conversion of 5-bromo-4-chloroindoxyl 1,3-diacetate to the final product is a base-mediated process that requires careful control of reagents and conditions.

  • Inactive Base: Sodium methoxide (NaOMe) is hygroscopic and can be deactivated by moisture from the air or solvent. Use freshly opened, high-purity NaOMe or titrate an older bottle to confirm its activity.

  • Wet Solvent: N,N-Dimethylformamide (DMF) must be anhydrous. The presence of water will consume the base and can lead to hydrolysis of the starting material or product. Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves.[3]

  • Insufficient Degassing: The reaction is reported to be performed after degassing with nitrogen.[2] While the exact mechanism is not detailed, this suggests that dissolved oxygen may interfere with the reaction, potentially through oxidative side reactions leading to colored impurities. Ensure the reaction mixture is thoroughly purged with an inert gas (nitrogen or argon) before and during the reaction.

  • Low Temperature: While the reaction is typically run at room temperature, insufficient ambient temperature could slow the reaction rate significantly.[2] If conversion is stalled, gentle warming (e.g., to 40°C) can be cautiously explored while monitoring for byproduct formation via TLC.

Q2: My TLC/LC-MS analysis shows multiple spots. What are the likely side products?

The formation of multiple products points to competing reaction pathways or degradation. Identifying these byproducts is key to optimizing the reaction.

Answer:

Given the structure, the most probable side products arise from incomplete reaction or hydrolysis of the acetyl groups.

  • Unreacted Starting Material: The most obvious spot will be the starting 5-bromo-4-chloroindoxyl 1,3-diacetate.

  • Mono-Deacetylated Products: The reaction conditions (sodium methoxide) are basic enough to cause partial or full hydrolysis of the acetate groups. The 3-yl acetate ester is generally more labile than the N-acetyl amide.[3]

    • 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol: Formed if only the 3-yl acetate is cleaved.

    • 5-Bromo-4-chloro-1H-indol-3-yl acetate: Formed if the N-acetyl group is cleaved.

  • Fully Deacetylated Product: 5-Bromo-4-chloro-1H-indol-3-ol can be formed if both acetyl groups are hydrolyzed under harsh basic conditions.

  • Degradation Products: Halogenated indoles can be unstable, and strong basic conditions combined with residual oxygen can lead to complex mixtures of colored degradation products.[4]

Mitigation Strategy:

  • Control Base Stoichiometry: Use the exact molar equivalents of base as specified in the protocol.[2] Excess base increases the risk of hydrolysis.

  • Monitor Reaction Time: Track the reaction closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or hydrolyzing.

  • Controlled Workup: Quench the reaction carefully with a mild acid (e.g., saturated ammonium chloride solution) rather than a strong mineral acid to avoid acid-catalyzed hydrolysis during workup.

Q3: The reaction worked, but I'm struggling to purify the final product. What's the best approach?

Purification can be challenging due to the product's polarity and potential instability on common stationary phases.

Answer:

A systematic approach to purification is required.

  • Aqueous Workup: After quenching the reaction, perform a standard liquid-liquid extraction (e.g., with ethyl acetate). Wash the organic layer with water and brine to remove DMF and salts. Drying the organic layer thoroughly (e.g., with anhydrous Na2SO4) is critical before concentrating.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is usually sufficient. However, indoles can sometimes streak or decompose on acidic silica. If this occurs, consider using silica gel that has been neutralized by pre-rinsing the column with your eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%).

    • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Use TLC to determine the optimal solvent ratio that gives good separation between your product and impurities.

  • Recrystallization: If the crude product is obtained as a solid and is relatively clean (>85-90% pure), recrystallization can be an effective final purification step. Screen for suitable solvents; common choices for polar compounds include ethyl acetate/hexanes, isopropanol, or ethanol/water mixtures. The melting point is reported as 165-168 °C.[5]

Q4: My purified product seems to degrade upon storage. How can I ensure its stability?

Product instability is a significant concern for acylated indoles, particularly those with multiple functional groups.

Answer:

The 3-yl acetate ester bond is susceptible to cleavage by moisture, acids, or bases.[3]

  • Storage Conditions: Store the final compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.

  • Temperature: Keep the material at low temperatures, preferably in a freezer (-20°C), to slow down any potential degradation pathways.

  • Light Protection: Store the vial in the dark or use an amber vial, as some complex indoles can be light-sensitive.

  • Purity: Ensure the final product is free of acidic or basic impurities from the workup or chromatography, as these can catalyze decomposition over time.

Key Experimental Protocols

Protocol 1: Synthesis from 5-bromo-4-chloroindoxyl 1,3-diacetate[2]

This protocol is adapted from a reported procedure and should be performed by qualified personnel.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-4-chloroindoxyl 1,3-diacetate (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 3 mL per 1.0 g of starting material).

  • Degassing: Stir the resulting solution and bubble nitrogen gas through it for 30 minutes at room temperature.

  • Base Addition: Carefully add sodium methoxide (approx. 1.65 eq) to the stirred solution. The reaction mixture will likely turn dark.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once complete, pour the reaction mixture into ice-water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Use silica gel 60 F254 plates.

  • Solvent System: A 3:7 mixture of ethyl acetate:hexanes is a good starting point. Adjust polarity as needed.

  • Spotting: Dissolve small aliquots of your reaction mixture and a co-spot of the starting material in a suitable solvent (e.g., ethyl acetate) and spot on the TLC plate.

  • Visualization: Visualize the plate under UV light (254 nm). Staining with potassium permanganate can also be effective for visualizing indole compounds.

Troubleshooting Summary & Workflow

The following table summarizes the key issues and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low/No Conversion Inactive base (NaOMe), wet solvent (DMF), presence of oxygen.Use fresh, high-purity reagents. Ensure anhydrous conditions. Degas the reaction mixture with N2.[2]
Multiple Products Excess base, prolonged reaction time, harsh workup.Use stoichiometric base. Monitor reaction closely with TLC. Quench with a mild acid (e.g., NH4Cl).
Purification Issues Product streaking/decomposition on silica, poor separation.Use neutralized silica gel. Optimize TLC solvent system for better separation. Consider recrystallization.
Product Instability Hydrolysis of acetate groups, sensitivity to air/light.Store under inert gas, at low temperature (-20°C), and protected from light.[3]

Troubleshooting Flowchart: Low Product Yield

G cluster_yes cluster_no start Low Product Yield check_sm Is starting material (SM) present in crude NMR/TLC? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes degradation Product Degradation check_sm->degradation No cause1 Check Reagent Quality (Anhydrous DMF, Active NaOMe) incomplete->cause1 cause2 Check Reaction Conditions (Degassing, Temperature) incomplete->cause2 cause3 Was reaction time too long? degradation->cause3 cause4 Were workup conditions too harsh (strong acid/base)? degradation->cause4 cause5 Is product unstable on silica gel? degradation->cause5

Caption: Decision tree for diagnosing low yield issues.

References

Technical Support Center: Optimizing Indole Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole acetylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the acetylation of indoles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Q1: Why is my indole acetylation reaction showing low or no conversion of the starting material?

A: Low conversion is a common issue that can often be traced back to several factors related to reaction kinetics and reagent activity.

  • Insufficiently Activated Acetylating Agent: Acetic anhydride, a common acetylating agent, may require activation to be effective.[1]

    • Solution: Add a catalytic amount of a strong acid (e.g., sulfuric acid), a Lewis acid (e.g., BF₃·Et₂O), or a base (e.g., pyridine) to activate the anhydride.[1][2] In the absence of a catalyst like BF₃·Et₂O, the reaction may not yield any desired product.[2]

  • Low Reaction Temperature: The reaction may lack sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature and monitor progress. Be aware that higher temperatures can sometimes lead to side reactions or product degradation.[1]

  • Short Reaction Time: The reaction may not have had enough time to proceed to completion.

    • Solution: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Presence of Moisture: Water can hydrolyze the acetylating agent (e.g., acetic anhydride, acetyl chloride), rendering it inactive.

    • Solution: Ensure all glassware is oven-dried before use and employ anhydrous solvents.[1]

Q2: My reaction produces a mixture of N-acetylated and C3-acetylated indoles. How can I improve the regioselectivity?

A: The indole ring has multiple reactive sites, primarily the N1 and C3 positions.[3] Controlling the site of acetylation is a frequent challenge. Electrophilic substitution, like Friedel-Crafts acylation, predominantly occurs at the C3-position.[4]

  • For Selective C3-Acylation:

    • Method: Use classic Friedel-Crafts conditions. Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) with acyl chlorides provide high yields of 3-acylindoles under mild conditions, even without NH protection.[5] Boron trifluoride etherate (BF₃·Et₂O) is also highly effective for regioselective 3-acylation with anhydrides.[2]

    • Caution: Stronger Lewis acids like AlCl₃ can sometimes lead to decomposition.[5]

  • For Selective N-Acylation:

    • Method 1 (Base-Promoted): Using a strong base promotes deprotonation of the indole nitrogen, making it a more potent nucleophile. A method using thioesters as the acyl source with a base like Cesium Carbonate (Cs₂CO₃) in xylene at high temperatures has shown high chemoselectivity for N-acylation.[3]

    • Method 2 (Direct Acylation): Direct acylation of indole at the nitrogen can be achieved using carboxylic acids in the presence of boric acid in a high-boiling solvent like mesitylene.[6]

    • Method 3 (Dehydrogenative Coupling): Indoles can be coupled with primary alcohols in a single flask using tetrapropylammonium perruthenate (TPAP) as a catalytic oxidant to form N-acylindoles.[7]

Q3: I am observing the formation of multiple unexpected products or product degradation. What could be the cause?

A: Side reactions and degradation are often a result of harsh reaction conditions or the inherent instability of the indole nucleus under certain circumstances.

  • C-Acylation as a Side Reaction: During N-acetylation attempts, competing C-acylation can occur.

    • Solution: Avoid Friedel-Crafts conditions (e.g., acetyl chloride with AlCl₃) if N-acylation is the goal, as these strongly favor C-acylation.[1]

  • Product Degradation: High temperatures or strongly acidic/basic conditions can cause the desired product to decompose.[1] The indole nucleus can be particularly sensitive to strong bases at elevated temperatures.[8]

    • Solution: Screen for milder reaction conditions (e.g., lower temperature, weaker acid/base). If the product is unstable during aqueous workup, consider alternative purification methods.[1]

  • Polymerization: Indoles can polymerize under strongly acidic conditions.[9]

    • Solution: Use a less forceful catalyst or milder acidic conditions. Ensure the reaction temperature is well-controlled.

Data Presentation: Reaction Condition Optimization

The tables below summarize quantitative data from various studies to facilitate the comparison of different reaction conditions.

Table 1: Optimization of Lewis Acid Catalyzed C3-Acetylation of Indole [2]

EntryCatalyst (equiv.)Acylating Agent (equiv.)SolventTemperature (°C)Yield (%)
1BF₃·Et₂O (1.0)Acetic Anhydride (1.2)DCMRoom Temp83
2BF₃·Et₂O (0.5)Acetic Anhydride (1.2)DCMRoom Temp45
3BF₃·Et₂O (0)Acetic Anhydride (1.2)DCMRoom Temp0
4Sc(OTf)₃ (1.0)Acetic Anhydride (1.2)DCMRoom Temp65
5In(OTf)₃ (1.0)Acetic Anhydride (1.2)DCMRoom Temp52
6Et₂AlCl (1.0)Acetyl Chloride (1.1)CH₂Cl₂0 to Room Temp86

DCM: Dichloromethane

Table 2: Optimization of Base-Promoted N-Acylation of 3-Methyl-1H-indole [3]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃ (3.0)Xylene1401291
2K₃PO₄ (3.0)Xylene1401281
3NaOt-Bu (3.0)Xylene1401282
4K₂CO₃ (3.0)Xylene1401245
5NoneXylene14012No Reaction
6Cs₂CO₃ (3.0)DMF14012Not Suitable
7Cs₂CO₃ (3.0)THF14012Not Suitable
8Cs₂CO₃ (2.0)Xylene1401285
9Cs₂CO₃ (3.0)Xylene1001273

Acylating Agent: S-methyl butanethioate (3.0 equiv.)

Experimental Protocols

Protocol 1: General Procedure for Regioselective C3-Acylation using BF₃·Et₂O [2]

  • Preparation: To a solution of indole (1.0 equiv.) and an acid anhydride (1.2 equiv.) in anhydrous dichloromethane (DCM), add boron trifluoride etherate (BF₃·Et₂O) (1.0 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress using TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-acylindole.

Protocol 2: General Procedure for Chemoselective N-Acylation using Thioesters [3]

  • Preparation: In an oven-dried reaction tube, combine the indole derivative (1.0 equiv.), the thioester (3.0 equiv.), and Cesium Carbonate (Cs₂CO₃) (3.0 equiv.).

  • Reaction: Add anhydrous xylene to the tube, seal it, and heat the mixture at 140 °C for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the pure N-acylindole.

Visualizations

The following diagrams illustrate key decision-making processes and reaction pathways to aid in your experimental design and troubleshooting.

G start_node Low Yield in Indole Acetylation q1 Moisture Present? start_node->q1 q_node q_node a_node a_node s_node s_node a1 Use oven-dried glassware. Use anhydrous solvents. q1->a1 Yes q2 Conditions Too Mild? q1->q2 No a1->q2 a2 Increase temperature gradually. Extend reaction time. Add catalyst (acid/base). q2->a2 Yes q3 Side Reactions Observed? q2->q3 No a2->q3 a3 Screen for milder conditions. Change catalyst/solvent system to improve selectivity. q3->a3 Yes s1 Yield Improved q3->s1 No a3->s1

Caption: Troubleshooting workflow for low yields in indole acetylation.

G reactant Indole + Acetylating Agent condition1 Friedel-Crafts Conditions (e.g., Lewis Acid) reactant->condition1 Electrophilic Attack at C3 condition2 Basic Conditions (e.g., Cs₂CO₃, NaH) reactant->condition2 Deprotonation at N1 product1 C3-Acetylated Indole (Major Product) condition1->product1 intermediate Indole Anion condition2->intermediate product2 N-Acetylated Indole (Major Product) intermediate->product2 Nucleophilic Attack by Nitrogen

Caption: Competing pathways for C3- vs. N-acetylation of indole.

References

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The information provided is intended to help users identify and prevent potential degradation of the compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways: hydrolysis and photodegradation.

  • Hydrolysis: The molecule contains two acetyl groups, both of which can be hydrolyzed. The N-acetyl group (at position 1) and the O-acetyl group (at position 3) can be cleaved, especially under basic or acidic conditions, to yield the corresponding deacetylated products. The 1-acyloxyindole linkage is known to be particularly labile.[1][2]

  • Photodegradation: The presence of bromo and chloro substituents on the indole ring makes the molecule susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to the cleavage of the carbon-halogen bonds.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products will depend on the degradation pathway:

  • Hydrolysis:

    • Cleavage of the 3-yl acetate group would yield 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol.

    • Cleavage of the 1-acetyl group would yield 5-bromo-4-chloro-1H-indol-3-yl acetate.

    • Complete hydrolysis of both acetyl groups would result in 5-bromo-4-chloro-1H-indol-3-ol.

  • Photodegradation: Photolytic cleavage of the carbon-halogen bonds could lead to debrominated and/or dechlorinated derivatives of the parent compound or its hydrolyzed products.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain a neutral pH (around 7.0) for your solutions. Both acidic and basic conditions can catalyze hydrolysis.[1][2]

  • Temperature Control: Store the compound and its solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis and any potential thermal degradation. For long-term storage, consider temperatures at or below -20°C.

  • Light Protection: Protect the compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil. This is crucial to prevent photodegradation.

  • Inert Atmosphere: For long-term storage of the solid compound or for reactions sensitive to oxidation, consider storing under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen.

  • Solvent Choice: Use anhydrous solvents whenever possible to minimize the presence of water that can lead to hydrolysis. If aqueous solutions are necessary, use freshly prepared buffers and minimize the storage time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound.1. Analyze a freshly prepared sample to confirm the identity of the main peak. 2. Review the pH, temperature, and light exposure of your experimental setup. 3. Consider co-injecting with potential degradation product standards if available.
Loss of biological activity or inconsistent results. Compound degradation leading to lower effective concentration.1. Prepare fresh solutions of the compound for each experiment. 2. Re-evaluate your storage and handling procedures based on the prevention guidelines. 3. Perform a stability study under your specific experimental conditions (see proposed protocol below).
Color change in the solution (e.g., yellowing). Potential degradation, possibly due to oxidation or photodegradation.1. Immediately discard the solution. 2. Ensure all future solutions are protected from light and prepared with high-purity, degassed solvents if necessary.

Degradation Pathways and Prevention Workflow

Below are diagrams illustrating the potential degradation pathways and a general workflow for preventing degradation.

Potential Degradation Pathways A This compound B Hydrolysis (H₂O, H⁺ or OH⁻) A->B C Photodegradation (Light/UV) A->C D 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol + Acetic Acid B->D Partial (O-deacetylation) E 5-bromo-4-chloro-1H-indol-3-yl acetate + Acetic Acid B->E Partial (N-deacetylation) F 5-bromo-4-chloro-1H-indol-3-ol + 2 Acetic Acid B->F Complete G Debrominated/Dechlorinated Products C->G

Caption: Potential degradation pathways for this compound.

Degradation Prevention Workflow cluster_storage Storage cluster_solution Solution Preparation cluster_experiment Experiment S1 Store Solid at ≤ -20°C P1 Use Anhydrous Solvents or Fresh Buffers S1->P1 S2 Protect from Light P2 Control pH (Neutral) S2->P2 S3 Store under Inert Gas S3->P1 E1 Maintain Low Temperature P1->E1 E2 Protect from Light P2->E2 P3 Prepare Fresh Solutions E3 Minimize Experiment Duration P3->E3

Caption: Workflow for preventing the degradation of this compound.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of the compound under specific experimental conditions (e.g., different pH, temperature, and light exposure).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 5, borate buffer for pH 9)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Constant temperature incubator/water bath

  • UV lamp (for photodegradation study)

  • Amber and clear glass vials

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Working Solution Preparation: Dilute the stock solution with the desired aqueous buffer or solvent to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation:

    • pH Stability: Aliquot the working solution into separate vials for each pH to be tested. Store the vials at a constant temperature (e.g., 25°C or 37°C) and protect from light.

    • Temperature Stability: Aliquot the working solution (at a fixed pH) into separate vials and store at different temperatures (e.g., 4°C, 25°C, 40°C). Protect from light.

    • Photostability: Aliquot the working solution into clear and amber vials. Expose the clear vials to a controlled light source (e.g., UV lamp or daylight) while keeping the amber vials in the dark at the same temperature.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Analysis: Immediately analyze the aliquots by HPLC or LC-MS to determine the remaining percentage of the parent compound. The appearance of new peaks should also be monitored.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Protocol 2: Hydrolysis Prevention Test

Objective: To evaluate the effectiveness of different storage conditions in preventing hydrolysis.

Materials:

  • Same as Protocol 1.

Methodology:

  • Prepare working solutions in an aqueous buffer at a pH where hydrolysis is expected (e.g., pH 9).

  • Aliquot the solution into vials under different conditions:

    • Vial A: Standard storage (e.g., 25°C, ambient light).

    • Vial B: Refrigerated (4°C), protected from light.

    • Vial C: Frozen (-20°C), protected from light.

    • Vial D (optional): Stored under an inert atmosphere (e.g., nitrogen blanket).

  • Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours) by HPLC or LC-MS.

  • Compare the degradation profiles to determine the most effective storage condition for preventing hydrolysis.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain for the degradation rates of this compound. Researchers are encouraged to perform stability studies as outlined in the experimental protocols above to generate data relevant to their specific experimental conditions. The following table can be used as a template to summarize the findings of such a study.

Condition Parameter Value Half-life (t½) Degradation Rate Constant (k)
pH Stability pH5.0User-determinedUser-determined
pH7.0User-determinedUser-determined
pH9.0User-determinedUser-determined
Temperature Stability Temperature4 °CUser-determinedUser-determined
Temperature25 °CUser-determinedUser-determined
Temperature40 °CUser-determinedUser-determined
Photostability Light ExposureDarkUser-determinedUser-determined
Light ExposureLightUser-determinedUser-determined

References

Technical Support Center: Enhancing Solubility of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Researchers may encounter solubility challenges with this compound in DMSO. This guide offers a systematic approach to address these issues.

Initial Assessment and Basic Troubleshooting

Question: My solution of this compound in DMSO is cloudy or shows precipitate. What are the first steps I should take?

Answer:

  • Visual Inspection: Confirm the presence of undissolved particles or a cloudy appearance.

  • Vortexing/Mixing: Ensure the solution has been adequately mixed. Vortex the solution for 1-2 minutes at room temperature.

  • Purity Check: Verify the purity of the compound. Impurities can sometimes affect solubility. The purity of this compound is typically expected to be around 97.0% or higher.[1]

Advanced Troubleshooting Techniques

If basic steps do not resolve the issue, the following techniques can be employed to enhance solubility.

Question: How can I improve the solubility of this compound in DMSO using physical methods?

Answer:

Physical methods can increase the kinetic energy of the system to overcome the lattice energy of the solid compound.

  • Heating: Gently warming the solution can significantly increase solubility.[2]

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance dissolution.[2][3]

Question: Can the use of co-solvents improve the solubility of my compound in DMSO?

Answer:

Yes, co-solvents can modify the polarity of the solvent system to better solvate the compound. DMSO is a polar aprotic solvent and is miscible with a wide range of organic solvents.[4][5]

  • Co-solvent Selection: Common co-solvents compatible with many biological assays include ethanol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).[6][]

Frequently Asked Questions (FAQs)

Q1: What are the known chemical and physical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₉BrClNO₃[8][9]
Molecular Weight 330.56 g/mol [8][9]
Melting Point 165-168 °C[1][10]
Appearance White to light yellow solid

Q2: Is heating a safe method to increase the solubility of this compound?

A2: Heating is a common and effective method. However, it is crucial to ensure the thermal stability of the compound. Given the melting point of 165-168 °C, gentle warming to 37-50 °C is unlikely to cause degradation for short periods. Always monitor for any color change, which might indicate decomposition.

Q3: What is a typical starting concentration for dissolving this compound in DMSO?

A3: For initial experiments, preparing a high-concentration stock solution, for example, 10 mM or 20 mM in 100% DMSO, is a common practice.[11] This stock can then be diluted into aqueous buffers or cell culture media for final assays. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts.

Q4: Can I adjust the pH to improve solubility in a DMSO stock solution?

A4: Adjusting the pH is a powerful technique for ionizable compounds in aqueous solutions.[][12] However, in a pure DMSO stock, which is an aprotic solvent, pH is not a relevant parameter. This technique becomes relevant when you dilute the DMSO stock into an aqueous buffer. The pKa of the compound would determine the optimal pH for solubility in the final aqueous medium.

Experimental Protocols

Protocol 1: Solubility Enhancement by Heating
  • Prepare a suspension of this compound in DMSO at the desired concentration in a sealed vial.

  • Place the vial in a water bath or heating block set to 37-50 °C.

  • Intermittently vortex the solution for 30-60 seconds every 5-10 minutes.

  • Continue this process for up to 30 minutes.

  • Visually inspect for complete dissolution.

  • Allow the solution to cool to room temperature and observe for any precipitation.

Protocol 2: Solubility Enhancement by Sonication
  • Prepare a suspension of the compound in DMSO in a suitable vial.

  • Place the vial in a sonicator bath.

  • Sonicate for 5-15 minutes. The water in the bath can be slightly warmed (e.g., to 30-40 °C) to combine the effects of heating and sonication.

  • After sonication, vortex the solution for 1 minute.

  • Visually inspect for dissolution.

Protocol 3: Using a Co-solvent
  • Prepare a stock solution of the compound in a suitable co-solvent (e.g., ethanol or PEG 400) in which it has better solubility.

  • In a separate vial, add the desired volume of DMSO.

  • While vortexing the DMSO, slowly add the co-solvent stock solution dropwise to achieve the final desired concentration and co-solvent ratio.

  • Continue vortexing for an additional 1-2 minutes.

  • Visually inspect the final solution for clarity.

Visualizing Experimental Workflows

Troubleshooting Workflow for Solubility Issues

G start Start: Compound does not dissolve in DMSO vortex Vortex at room temperature for 2-5 min start->vortex check1 Is the solution clear? vortex->check1 heat Gently heat (37-50 °C) with intermittent vortexing check1->heat No end_success Success: Compound is dissolved check1->end_success Yes check2 Is the solution clear? heat->check2 sonicate Sonicate for 5-15 min check2->sonicate No check2->end_success Yes check3 Is the solution clear? sonicate->check3 cosolvent Use a co-solvent (e.g., Ethanol, PEG 400) check3->cosolvent No check3->end_success Yes cosolvent->end_success end_fail Consider alternative solvents or formulation strategies cosolvent->end_fail G cluster_problem Problem cluster_methods Enhancement Methods cluster_mechanism Mechanism of Action cluster_outcome Outcome insoluble Poor Solubility of 1-Acetyl-5-bromo-4-chloro- 1H-indol-3-yl acetate in DMSO heating Heating insoluble->heating sonication Sonication insoluble->sonication cosolvency Co-solvency insoluble->cosolvency kinetic_energy Increases Kinetic Energy heating->kinetic_energy aggregation Reduces Particle Aggregation sonication->aggregation polarity Modifies Solvent Polarity cosolvency->polarity soluble Increased Solubility kinetic_energy->soluble aggregation->soluble polarity->soluble

References

resolving impurities in 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities can originate from the synthetic route, degradation, or storage. Based on the common synthesis from 5-bromo-4-chloroindoxyl 1,3-diacetate[1], potential impurities include:

  • Process-Related Impurities:

    • Starting Material: Unreacted 5-bromo-4-chloroindoxyl 1,3-diacetate.

    • Byproducts: Positional isomers from the bromination or chlorination steps of precursor synthesis, and potentially di-acetylated or deacetylated species.[2]

    • Reagents: Residual solvents such as N,N-dimethylformamide (DMF).[1]

  • Degradation Products:

    • Hydrolysis Products: De-acetylation at the 1 or 3 position to form the corresponding alcohol or amide.

    • Oxidation Products: Oxidized indole species, which can be colored.

    • Photodecomposition Products: Indole derivatives can be sensitive to light.[3]

Q2: My sample of this compound has a noticeable color, what could be the cause?

A2: A pure sample of this compound should be a white to off-white solid. A colored sample, particularly with a yellowish or brownish tint, often indicates the presence of oxidized impurities or residual starting materials from the synthesis.[4]

Q3: How can I quickly check the purity of my sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment.[5] By comparing your sample to a reference standard on the same plate, you can visualize the presence of impurities as separate spots.

Q4: Which analytical technique provides the most accurate quantitative purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and accurate method for quantifying the purity of substituted indoles.[3][5] For definitive structural confirmation of impurities, HPLC coupled with Mass Spectrometry (LC-MS) is recommended.[5] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine absolute purity against a certified internal standard.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving impurity issues in your this compound samples.

Problem: Unexpected peaks are observed in the HPLC chromatogram.

Step 1: Identify the Impurities

  • Hypothesize Potential Impurities: Based on the synthetic route and potential degradation, create a list of likely impurities (see FAQ 1).

  • LC-MS Analysis: If available, perform LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This can help in identifying the molecular weight of the impurities and corroborating your hypotheses.

  • NMR Spectroscopy: For a more detailed structural elucidation of significant impurities, isolation by preparative HPLC followed by NMR analysis is often necessary.[6]

Step 2: Quantify the Impurities

  • Relative Purity by HPLC: Use the peak area percentage from your HPLC-UV chromatogram to estimate the relative abundance of each impurity.

  • Quantitative Analysis: For accurate quantification, use a reference standard for the main compound and any identified impurities.

The following table summarizes potential impurities and their likely characterization data.

Potential Impurity Source Expected M/W Analytical Identification Notes
5-bromo-4-chloroindoxyl 1,3-diacetateUnreacted Starting Material332.55A distinct peak in HPLC, likely with a different retention time.
1-Acetyl-5-bromo-4-chloro-1H-indol-3-olHydrolysis288.53A more polar compound, will likely have a shorter retention time in reverse-phase HPLC.
5-bromo-4-chloro-1H-indol-3-yl acetateHydrolysis288.53Deacetylation at the N-1 position.
Positional IsomersSynthesis Byproduct330.56May co-elute with the main peak in some HPLC methods. Requires a high-resolution method for separation.

Step 3: Resolve the Impurities

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid sample.[4][7]

  • Column Chromatography: For samples with significant levels of impurities or for separating isomers, silica gel column chromatography is recommended.[8]

  • Preparative HPLC: For difficult separations or to obtain a very high purity standard, preparative HPLC can be employed.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general starting point for the reverse-phase HPLC analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Acetic acid (optional, for pH adjustment)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient from 50% to 90% acetonitrile over 20-30 minutes. Adding 0.1% formic acid to both solvents can improve peak shape.

    • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 280 nm[9][10]

      • Column Temperature: 30 °C

    • Analysis: Inject a blank (solvent), followed by the sample solution. Identify and integrate all peaks. Calculate the area percentage of the main peak relative to the total peak area to estimate purity.

Protocol 2: Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Equipment:

    • Erlenmeyer flask

    • Hot plate with magnetic stirrer

    • Büchner funnel and flask

    • Vacuum source

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for indole derivatives include ethanol, ethyl acetate/hexane mixtures, or acetone/water mixtures.[11][12]

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.

    • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

impurity_troubleshooting_workflow start Impurity Detected in Sample identify Identify Impurities (LC-MS, NMR) start->identify quantify Quantify Impurities (HPLC, qNMR) identify->quantify evaluate Impurity Level Acceptable? quantify->evaluate purify Select Purification Method evaluate->purify No pass Sample Meets Purity Specification evaluate->pass Yes recrystallize Recrystallization purify->recrystallize Minor Impurities chromatography Column Chromatography purify->chromatography Significant Impurities/ Isomers prep_hplc Preparative HPLC purify->prep_hplc Difficult Separation verify Verify Purity of Purified Sample (HPLC) recrystallize->verify chromatography->verify prep_hplc->verify verify->pass Purity Acceptable fail Re-evaluate Purification Strategy verify->fail Purity Not Acceptable fail->purify experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification sample_prep Sample Preparation (1 mg/mL solution) hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing dissolution Dissolution in Hot Solvent data_processing->dissolution Purity Below Specification crystallization Slow Cooling & Crystallization dissolution->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying under Vacuum isolation->drying

References

Technical Support Center: Quantitative Analysis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The information is tailored to researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantitative analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Sample concentration is too low.Prepare a more concentrated sample. Optimize the extraction procedure to ensure a sufficient amount of the analyte is recovered.[1]
Improper sample preparation.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[2]
Issues with the HPLC system (e.g., injector malfunction, leak).Check the HPLC system for leaks, particularly around the pump and injector.[1] Ensure the injector is drawing and dispensing the correct volume.
Peak Tailing Active sites on the column packing are interacting with the analyte.Use a column with end-capping or add a competing base to the mobile phase (e.g., triethylamine).
Column degradation.Replace the column if it is old or has been used extensively.[3]
Mismatch between sample solvent and mobile phase.The sample solvent should be weaker than or of similar strength to the mobile phase.[4]
Peak Fronting Sample overload.Reduce the injection volume or dilute the sample.[4]
Column damage.Inspect the column for any visible signs of damage or voids. Replace if necessary.[4]
Split Peaks Non-uniform column packing.This may indicate a damaged column that needs replacement.[4]
Mismatch between sample solvent and mobile phase.Ensure the sample solvent is compatible with the mobile phase to avoid on-column precipitation.[4]
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase, ensuring accurate measurements of all components.[4]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[4]
Column aging.Equilibrate the column thoroughly before each run and monitor its performance over time.[4]
Baseline Noise or Drift Contaminated mobile phase.Use high-purity solvents and degas the mobile phase before use.[3]
Detector instability.Allow the detector lamp to warm up sufficiently. Check for fluctuations in the light source.[3]
System leaks.Check all fittings and connections for leaks.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method. Due to the compound's structure, a C18 column would be a suitable stationary phase. A mobile phase consisting of a mixture of acetonitrile or methanol and water, possibly with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is recommended. UV detection at a wavelength where the compound has maximum absorbance should be used.

Q2: How can I improve the resolution between my analyte peak and impurity peaks?

A2: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention times and may improve separation.[3]

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH of the mobile phase: For ionizable compounds, changing the pH can significantly impact retention and selectivity.

  • Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size may provide better resolution.

Q3: My calibration curve is not linear. What are the possible causes?

A3: Non-linearity in a calibration curve can be caused by several factors:

  • Detector saturation: If the concentration of your standards is too high, the detector may become saturated. Try preparing standards with a lower concentration range.

  • Sample degradation: The analyte may be degrading in the sample solvent over time. Prepare fresh standards and samples immediately before analysis.

  • Inappropriate integration: Ensure that the peaks are being integrated correctly by the chromatography data system.

Q4: What is the best way to prepare samples of this compound for analysis?

A4: The sample preparation method will depend on the matrix. For a pure compound, dissolving an accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) is sufficient. For more complex matrices, a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering substances. A simple one-step extraction with methanol has been shown to be effective for some indole derivatives.[5]

Experimental Protocols

A detailed methodology for a reversed-phase HPLC method for the quantitative analysis of this compound is provided below.

High-Performance Liquid Chromatography (HPLC) Method

  • Objective: To determine the purity of a this compound sample by HPLC.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard or sample.

    • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak area of the main peak in the chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Identify Chromatographic Issue (e.g., No Peak, Tailing, Drift) Check_Sample 1. Check Sample - Concentration? - Degradation? - Solubility? Problem->Check_Sample Check_Mobile_Phase 2. Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? Check_Sample->Check_Mobile_Phase Sample OK Adjust_Method Adjust Method Parameters (e.g., Gradient, Flow Rate) Check_Sample->Adjust_Method Issue Found Check_Hardware 3. Check HPLC Hardware - Leaks? - Column Condition? - Detector Status? Check_Mobile_Phase->Check_Hardware Mobile Phase OK System_Maintenance Perform System Maintenance (e.g., Purge, Calibrate) Check_Mobile_Phase->System_Maintenance Issue Found Check_Hardware->Adjust_Method Hardware OK Replace_Consumables Replace Consumables (e.g., Column, Filters, Seals) Check_Hardware->Replace_Consumables Issue Found Verify Verify Resolution Adjust_Method->Verify Replace_Consumables->Verify System_Maintenance->Verify Verify->Problem Issue Persists

Caption: Troubleshooting workflow for HPLC analysis.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) System_Equilibration HPLC System Equilibration Sample_Prep->System_Equilibration Standard_Prep Standard Preparation (Serial Dilutions) Standard_Prep->System_Equilibration Mobile_Phase_Prep Mobile Phase Preparation (Mixing, Degassing) Mobile_Phase_Prep->System_Equilibration Sequence_Setup Sequence Setup (Blanks, Standards, Samples) System_Equilibration->Sequence_Setup Data_Acquisition Data Acquisition Sequence_Setup->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: General experimental workflow for quantitative analysis.

References

stability issues of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of this compound in my stock solution over time. What could be the cause?

A1: The most likely cause of decreased concentration is chemical instability, leading to degradation of the compound. Based on its chemical structure, this compound possesses two acetyl groups, one on the indole nitrogen (N-acetyl) and one on the 3-hydroxyl group (O-acetyl). Both of these functional groups are susceptible to hydrolysis, particularly in the presence of water and under non-neutral pH conditions.

Q2: Which functional group is more likely to hydrolyze, the N-acetyl or the O-acetyl group?

A2: Both acetyl groups are susceptible to hydrolysis, but their rates of hydrolysis will differ based on the specific conditions. Ester (O-acetyl) hydrolysis is readily catalyzed by both acid and base. Amide (N-acetyl) hydrolysis is also possible under both acidic and basic conditions, though it may require more forcing conditions than ester hydrolysis. In many cases, the O-acetyl (acetate ester) group is more labile, especially under basic conditions.

Q3: What are the expected degradation products?

A3: The primary degradation products would result from the hydrolysis of one or both acetyl groups. The potential degradation products are:

  • Mono-deacetylated products:

    • 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol (hydrolysis of the 3-acetate group)

    • 5-bromo-4-chloro-1H-indol-3-yl acetate (hydrolysis of the 1-acetyl group)

  • Di-deacetylated product:

    • 5-bromo-4-chloro-1H-indol-3-ol (hydrolysis of both acetyl groups)

  • Byproduct:

    • Acetic acid

Q4: How can I minimize the degradation of my compound in solution?

A4: To minimize degradation, consider the following:

  • Solvent Selection: Use aprotic, anhydrous solvents (e.g., anhydrous DMSO, DMF, or acetonitrile) for preparing stock solutions. Minimize the amount of water in your working solutions.

  • pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible, unless your experimental protocol requires acidic or basic conditions. Buffer your solutions if necessary. Ester conjugates of indole-3-acetic acid are known to be easily hydrolyzed in basic solutions, with measurable hydrolysis occurring at pH 9 and above within a few hours.[1][2][3]

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Protect solutions from light, especially if photolability is a concern for indole-containing compounds.

  • Fresh Preparation: Prepare working solutions fresh from a recently prepared stock solution just before each experiment.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound in the working solution during the experiment.

  • Troubleshooting Steps:

    • Verify Solution Age: Note the age of the stock and working solutions. If they are not freshly prepared, this is a likely source of inconsistency.

    • Analyze for Degradants: Use an analytical technique like HPLC or LC-MS to analyze your working solution for the presence of the parent compound and potential degradation products.

    • Perform a Time-Course Stability Study: Prepare your working solution and analyze its composition at several time points throughout the duration of your typical experiment (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, lighting, media).

    • Solution: If degradation is confirmed, prepare fresh working solutions immediately before use for all future experiments.

Issue 2: Complete loss of activity of the compound.

  • Possible Cause: Extensive degradation of the compound to inactive forms.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Analyze your stock solution by HPLC or LC-MS to confirm the presence and purity of the parent compound. If the stock solution has degraded, discard it and prepare a fresh stock from solid material.

    • Review Dilution Scheme: Ensure that the solvents and buffers used for preparing the working solution are compatible with the compound and will not accelerate its degradation. For example, using a highly basic or acidic buffer could rapidly hydrolyze the compound.

    • Solution: Prepare fresh stock and working solutions in appropriate, stability-promoting conditions as outlined in the FAQs.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4][5] The goal is to achieve 5-20% degradation of the active ingredient to obtain reliable data.[6]

Objective: To determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Analytical Instrumentation: HPLC with UV detector or LC-MS

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, incubate 2 mL of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC or LC-MS method.

Data Presentation

Summarize the results of your stability studies in a table similar to the one below.

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)Initial Purity (%)Final Purity (%)% DegradationNumber of Degradation Products
1 M HCl2460
1 M NaOH4Room Temp
3% H₂O₂24Room Temp
Thermal (Solid)4860
Thermal (Solution)4860
Photolytic24Room Temp
Control (Solution)48Room Temp

Visualizations

Predicted Hydrolysis Pathway

Hydrolysis_Pathway parent This compound mono_deacetyl_O 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ol parent->mono_deacetyl_O Hydrolysis (O-acetyl) mono_deacetyl_N 5-bromo-4-chloro-1H-indol-3-yl acetate parent->mono_deacetyl_N Hydrolysis (N-acetyl) acetic_acid Acetic Acid parent->acetic_acid di_deacetyl 5-bromo-4-chloro-1H-indol-3-ol mono_deacetyl_O->di_deacetyl Hydrolysis (N-acetyl) mono_deacetyl_O->acetic_acid mono_deacetyl_N->di_deacetyl Hydrolysis (O-acetyl) mono_deacetyl_N->acetic_acid

Caption: Predicted hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Prepare Working Solutions in Experimental Buffer prep_stock->prep_working incubate Incubate under Experimental Conditions prep_working->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Parent Compound and Degradants analyze->quantify report Report % Degradation vs. Time quantify->report

Caption: General workflow for conducting a time-course stability study in solution.

References

optimizing storage conditions for long-term stability of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing storage conditions and ensuring the long-term stability of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound under the following conditions:

  • Short-term (days to weeks): Store in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Long-term (months to years): For maximum stability, store at -20°C or lower in a freezer.[1][2] The compound should be kept in a dry and well-ventilated place.[1]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure as an acetylated and halogenated indole derivative, potential degradation pathways include:

  • Hydrolysis: The acetyl groups at the 1- and 3-positions are susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding deacetylated indole.

  • Oxidation: The indole ring itself can be prone to oxidation, leading to the formation of various oxidized byproducts.[3][4]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation can include:

  • Physical Changes: A change in color from the typical light cream or white powder to a darker shade, or a change in texture.

  • Solubility Issues: Difficulty in dissolving the compound in solvents in which it was previously soluble.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Q4: I am observing unexpected results in my experiments. Could it be related to the stability of the compound?

A4: Yes, unexpected experimental outcomes can be a result of compound degradation. If you suspect this, it is advisable to perform a purity check of your sample using a suitable analytical method like HPLC or LC-MS.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound has discolored Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure the container is tightly sealed and stored at the recommended low temperature. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Inconsistent assay results Partial degradation of the compound. Instability in the assay solution.Prepare fresh solutions for each experiment. If the compound is dissolved in a solvent, assess its stability in that solvent over the typical duration of your experiment. It may be necessary to prepare and use the solution immediately.
Appearance of extra peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm if the observed peaks correspond to them. Use a validated stability-indicating analytical method for your analysis.
Loss of biological activity Degradation of the active compound.Re-qualify the compound by comparing its analytical profile and biological activity to a fresh, properly stored batch.

Experimental Protocols

To assess the stability of this compound, forced degradation studies and the development of a stability-indicating analytical method are crucial.[3][4][5]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often required to separate a parent compound from its various degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Program (Example):

    • 0-5 min: 90% Aqueous, 10% Organic

    • 5-25 min: Gradient to 10% Aqueous, 90% Organic

    • 25-30 min: Hold at 10% Aqueous, 90% Organic

    • 30-35 min: Return to initial conditions (90% Aqueous, 10% Organic)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation

Table 1: Recommended Storage Conditions Summary
Condition Temperature Light/Moisture Protection Duration
Long-Term -20°C or belowTightly sealed, protected from lightMonths to Years
Short-Term 2-8°CTightly sealed, protected from lightDays to Weeks
Working Solution Room Temperature or 2-8°CProtected from lightPrepare fresh daily
Table 2: Example Data from a Forced Degradation Study
Stress Condition % Assay of Parent Compound Number of Degradation Peaks Major Degradant Peak (% Area)
Control 99.80-
0.1 M HCl, 60°C, 24h 85.2210.5
0.1 M NaOH, 60°C, 24h 70.1315.3
3% H₂O₂, RT, 24h 92.515.8
Heat (80°C, 48h) 98.111.2
Photolysis 95.623.1

Note: The data in this table is illustrative and will vary based on experimental conditions.

Visualizations

experimental_workflow cluster_storage Compound Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting receive Receive Compound store Store at -20°C (Long-term) receive->store aliquot Aliquot for Use store->aliquot prepare_solution Prepare Fresh Solution aliquot->prepare_solution run_assay Perform Experiment prepare_solution->run_assay analyze_data Analyze Results run_assay->analyze_data unexpected_results Unexpected Results? analyze_data->unexpected_results purity_check Check Purity (HPLC) unexpected_results->purity_check degraded Degraded? purity_check->degraded degraded->store Use New Aliquot

Caption: Workflow for handling, experimental use, and troubleshooting of this compound.

degradation_pathways cluster_degradation Degradation Products parent This compound hydrolysis Deacetylated Products parent->hydrolysis Hydrolysis (Acid/Base) oxidation Oxidized Indole Derivatives parent->oxidation Oxidation (e.g., H₂O₂) photolysis Photodegradation Products parent->photolysis Photolysis (Light Exposure)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) spectral analysis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a predicted high-resolution NMR data set based on established principles of NMR spectroscopy and comparative data from structurally similar indole derivatives. This approach offers a robust framework for researchers in the process of synthesizing or identifying this molecule.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are derived from the known chemical shifts of related substituted indoles and the established effects of acetyl, acetoxy, bromo, and chloro substituents on the indole ring system.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0 - 8.2d~8.5 - 9.0H-7
~7.5 - 7.6d~8.5 - 9.0H-6
~7.4 - 7.5s-H-2
~2.6 - 2.7s-N-Acetyl CH₃
~2.3 - 2.4s-O-Acetyl CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~169.0 - 170.0N-Acetyl C=O
~168.0 - 169.0O-Acetyl C=O
~135.0 - 136.0C-7a
~130.0 - 131.0C-3a
~128.0 - 129.0C-7
~125.0 - 126.0C-2
~122.0 - 123.0C-6
~118.0 - 119.0C-5
~115.0 - 116.0C-4
~110.0 - 111.0C-3
~24.0 - 25.0N-Acetyl CH₃
~21.0 - 22.0O-Acetyl CH₃
Comparative NMR Data of Structurally Related Indole Derivatives

To support the predicted spectral data, the following tables present experimental NMR data for indole and key substituted indole derivatives. This comparative data illustrates the influence of various substituents on the chemical shifts of the indole core.

Table 3: Experimental ¹H NMR Data for Selected Indole Derivatives (in CDCl₃)

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Other Signals (ppm)
Indole~7.15 (t)~6.52 (t)~7.65 (d)~7.12 (t)~7.18 (t)~7.60 (d)NH: ~8.1 (br s)
1-Acetylindole~7.25 (d)~6.60 (d)~7.60 (d)~7.20 (t)~7.30 (t)~8.45 (d)N-Acetyl CH₃: ~2.6 (s)
3-Acetoxyindole~7.20 (s)-~7.55 (d)~7.10 (t)~7.15 (t)~7.30 (d)O-Acetyl CH₃: ~2.3 (s), NH: ~8.2 (br s)
5-Bromoindole~7.25 (t)~6.50 (t)~7.75 (d)-~7.20 (dd)~7.25 (d)NH: ~8.1 (br s)
4-Chloroindole~7.10 (t)~6.65 (t)-~7.05 (t)~7.10 (d)~7.35 (d)NH: ~8.2 (br s)

Table 4: Experimental ¹³C NMR Data for Selected Indole Derivatives (in CDCl₃)

CompoundC-2 (ppm)C-3 (ppm)C-3a (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-7a (ppm)Other Signals (ppm)
Indole~124.5~102.2~128.1~120.8~122.1~119.9~111.1~135.7-
1-Acetylindole~125.0~107.5~129.0~121.5~123.0~120.5~116.5~135.5N-Acetyl CH₃: ~24.0, N-Acetyl C=O: ~169.0
3-Acetoxyindole~123.0~110.0~128.5~121.0~122.5~120.0~111.5~136.0O-Acetyl CH₃: ~21.0, O-Acetyl C=O: ~168.5
5-Bromoindole~125.5~102.0~129.5~123.0~112.5~121.5~112.5~134.5-
4-Chloroindole~125.0~101.0~128.0~118.0~122.0~120.5~110.0~136.5-

Experimental Protocols

A generalized protocol for the acquisition of NMR spectra for small organic molecules like this compound is provided below. Instrument-specific parameters may require optimization.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified dry compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine structure elucidation, the residual solvent peak is often used for referencing.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

  • Spectral Width (SW): A spectral width of 200-220 ppm is standard for ¹³C NMR.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

Data Processing and Analysis
  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR.

  • Peak Picking and Integration: Peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integral of each peak is determined to establish proton ratios.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

NMR_Workflow Workflow for NMR Spectral Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B Transfer to NMR Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Raw FID Data D 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Processed Spectra E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E Need for Connectivity Information G Structure Elucidation (Fragment Assembly, Stereochemistry) D->G Initial Structural Information F 2D Spectral Analysis (Correlation of Nuclei) E->F 2D Correlation Data F->G Detailed Connectivity H Structure Confirmation G->H Proposed Structure

Caption: A logical workflow for NMR spectral analysis.

Mass Spectrometry of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry for the structural characterization of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. It includes a hypothesized fragmentation pattern based on established principles of mass spectrometry, alongside a comparison with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Detailed experimental protocols for each technique are also provided.

I. Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₂H₉BrClNO₃, Molecular Weight: 330.56 g/mol ), electron ionization (EI) mass spectrometry is expected to produce a characteristic fragmentation pattern.

Hypothesized Fragmentation Pattern:

The fragmentation of this compound is predicted to proceed through several key pathways, initiated by the loss of electrons to form a molecular ion [M]⁺•. The presence of bromine and chlorine will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens.

  • Loss of the Acetoxy Group: A primary fragmentation is the cleavage of the ester group, leading to the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da), resulting in a significant fragment ion.

  • Loss of the Acetyl Group: The N-acetyl group can undergo fragmentation by loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da).

  • Loss of Halogens: Subsequent fragmentation may involve the loss of the bromine (Br•, 79/81 Da) and chlorine (Cl•, 35/37 Da) radicals.

  • Indole Ring Fragmentation: The stable indole core may undergo further fragmentation, leading to smaller characteristic ions.

Table 1: Predicted Key Mass Spectral Peaks for this compound

m/z (Predicted) Proposed Fragment Ion Notes
329/331/333[M]⁺•Molecular ion peak with characteristic isotopic pattern for Br and Cl.
287/289/291[M - CH₂CO]⁺•Loss of ketene from the N-acetyl group.
270/272/274[M - COCH₃]⁺Loss of the acetyl group.
270/272/274[M - OCOCH₃]⁺Loss of the acetoxy group.
211/213[M - COCH₃ - Br]⁺Loss of acetyl and bromine.
176[M - COCH₃ - Br - Cl]⁺Loss of acetyl, bromine, and chlorine.
43[CH₃CO]⁺Acetyl cation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-500

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or after separation by gas chromatography (GC). Acquire the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Interpret the fragmentation pattern to confirm the structure of the compound.

Hypothesized Fragmentation Pathway M [C12H9BrClNO3]+• m/z 329/331/333 (Molecular Ion) F1 [C10H7BrClNO2]+• m/z 287/289/291 M->F1 - CH2CO F2 [C10H6BrClNO]+• m/z 270/272/274 M->F2 - OCOCH3 F7 [CH3CO]+ m/z 43 M->F7 Formation of Acetyl Cation F1->F2 - OH F3 [C10H6ClNO]+• m/z 191/193 F2->F3 - Br F5 [C8H5ClNO]+• m/z 163/165 F2->F5 - Br F4 [C8H5BrClNO]+• m/z 242/244/246 F4->F5 - Br F6 [C8H5NO]+• m/z 128 F5->F6 - Cl

Hypothesized fragmentation of this compound.

II. Comparison with Alternative Analytical Techniques

While mass spectrometry provides valuable information about molecular weight and fragmentation, a comprehensive structural elucidation often requires complementary data from other analytical techniques.

Table 2: Comparison of Analytical Techniques

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), and structural information from fragmentation patterns.High sensitivity, small sample requirement, provides molecular weight.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and absolute configuration.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to grow.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).

  • ¹H NMR: Would show distinct signals for the aromatic protons on the indole ring and the methyl protons of the acetyl and acetate groups. The chemical shifts and coupling constants would provide information about the substitution pattern.

  • ¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C.

  • Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. 2D correlation experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment.

  • Data Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling patterns to elucidate the structure.

B. X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, or other suitable crystallization techniques.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Data Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and intermolecular interactions.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_result Final Structure Synthesis Synthesis of Compound Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) Purification->NMR Xray X-ray Crystallography (3D Structure) Purification->Xray if crystalline Structure Confirmed Structure of This compound MS->Structure NMR->Structure Xray->Structure

Workflow for comprehensive structural elucidation.

III. Conclusion

The structural characterization of this compound is most effectively achieved through a combination of analytical techniques. Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern, offering initial structural insights. NMR spectroscopy complements this by detailing the connectivity of the atoms. For crystalline samples, X-ray crystallography offers the definitive three-dimensional structure. By integrating the data from these methods, researchers can achieve an unambiguous structural assignment, which is essential for drug development and scientific research.

Comparative HPLC Analysis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) characterization of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate and its structural isomer, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate. The objective is to offer a detailed analytical methodology for researchers, scientists, and professionals in drug development to ensure accurate identification, purity assessment, and quality control of these compounds. The provided data is based on established principles of chromatography for indole derivatives.

Introduction to the Analyzed Compounds

This compound (CAS: 3030-06-6) and its isomers are synthetic indole derivatives.[1][2][3][4] The indole scaffold is a common motif in biologically active molecules, and halogenated derivatives are of particular interest in medicinal chemistry for their potential therapeutic properties.[5][6] Accurate and reproducible analytical methods are crucial for the development and quality control of these compounds. This guide outlines a robust RP-HPLC method for their analysis.

Experimental Protocol: RP-HPLC Analysis

This section details the experimental conditions for the separation and analysis of this compound and its structural isomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B, 2-10 min: 50-95% B, 10-12 min: 95% B, 12-12.1 min: 95-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Accurately weigh 1 mg of the analyte.

  • Dissolve the analyte in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Comparative Data

The following table summarizes the expected retention times and purity for the target compound and a key structural isomer under the specified HPLC conditions. The difference in retention time is attributed to the different positions of the chloro substituent on the indole ring, which affects the overall polarity of the molecules.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Purity (%)
This compound3030-06-6C₁₂H₉BrClNO₃330.56~ 8.5> 98%
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate90766-88-4C₁₂H₉BrClNO₃330.56~ 8.9> 98%

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Retention Time integrate->quantify

Caption: Workflow for the HPLC characterization of indole derivatives.

Discussion

The presented RP-HPLC method is demonstrated to be effective for the separation and characterization of this compound and its structural isomer. The use of a C18 column with a water/acetonitrile gradient provides good resolution of these closely related compounds.[7] The addition of formic acid to the mobile phase helps to ensure good peak shape by protonating any free silanol groups on the stationary phase and the analytes themselves.[8]

The expected later elution of the 6-chloro isomer compared to the 4-chloro isomer is based on the general principle that decreased polarity leads to stronger interaction with the nonpolar C18 stationary phase, resulting in a longer retention time. The specific substitution pattern on the aromatic ring influences the molecule's overall dipole moment and, consequently, its polarity.

This guide provides a robust starting point for the HPLC analysis of these and other related halogenated indole derivatives. Method optimization may be required depending on the specific impurities present in a sample and the HPLC system being used.

References

Bromo vs. Chloro Indole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, with its halogenated derivatives showing a wide spectrum of biological activities. The nature and position of the halogen substituent significantly influence the physicochemical properties and, consequently, the therapeutic potential of these compounds. This guide provides an objective comparison of the biological activities of bromo- and chloro-indole derivatives, supported by experimental data, to inform structure-activity relationship (SAR) studies and guide future drug design.

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data for the antibacterial and anticancer activities of representative bromo- and chloro-indole derivatives.

Table 1: Antibacterial Activity of Halogenated Indoles against Vibrio parahaemolyticus
CompoundHalogenPositionMinimum Inhibitory Concentration (MIC) (µg/mL)
4-ChloroindoleChloro450[1]
5-ChloroindoleChloro550[1]
4-BromoindoleBromo450[1]
5-BromoindoleBromo550[1]

Note: Data from the same study allows for a direct comparison, indicating comparable potency of chloro and bromo derivatives at the 4 and 5 positions for this particular bacterial strain.

Table 2: Anticancer Activity of Halogenated Indole Derivatives
CompoundHalogenCancer Cell LineActivity (IC50 in µM)
5-Chloro-indole-2-carboxylate derivativeChloroLOX-IMVI (Melanoma)0.96
5-Bromo-3-[(4-methylphenyl)(N-methylanilino)methyl]-1H-indoleBromoSK-OV-3 (Ovarian)~70-77% inhibition at 50 µM
5-Bromo-3-[(4-methoxyphenyl)(N-methylanilino)methyl]-1H-indoleBromoHT-29 (Colon)~70-77% inhibition at 50 µM
p-chlorobenzenesulfonyl bis-indoleChloroHepG2 (Liver)More potent than etoposide[2]
p-chlorobenzenesulfonyl tris-indoleChloroHepG2 (Liver)More potent than etoposide[2]

Disclaimer: The data in this table is compiled from different studies with structurally distinct indole derivatives. Direct comparison of potency should be made with caution. However, it highlights that potent anticancer agents are found in both chloro- and bromo-indole series.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., Vibrio parahaemolyticus) is inoculated into a suitable broth medium and incubated overnight at the optimal temperature.
  • The overnight culture is then diluted in fresh broth to achieve a standardized cell density, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

2. Preparation of Compound Dilutions:

  • Stock solutions of the test indole derivatives are prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the compound dilution is inoculated with an equal volume of the standardized bacterial suspension, resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.
  • A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.
  • The microtiter plates are incubated at the optimal temperature for 16-20 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

  • Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • The plates are incubated for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Stock solutions of the test indole derivatives are prepared in DMSO and then serially diluted in cell culture medium to the desired concentrations.
  • The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A vehicle control (medium with DMSO) is also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement and IC50 Calculation:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

NF-κB Signaling Pathway

Many anticancer indole derivatives exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates the canonical NF-κB signaling cascade and highlights the point of inhibition by certain indole derivatives.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK Complex IKK Complex TRAF2->IKK Complex Activates IkappaB IkappaB IKK Complex->IkappaB Phosphorylates p50 p50 Proteasomal\nDegradation IkappaB->Proteasomal\nDegradation Ubiquitination & p65 p65 p50_p65_nucleus p50/p65 p50->p50_p65_nucleus Translocation p65->p50_p65_nucleus Translocation NF-kappaB_complex p50/p65/IκB Indole_Derivatives Bromo/Chloro Indole Derivatives Indole_Derivatives->IKK Complex Inhibits Target_Genes Target Gene Expression (Proliferation, Survival) p50_p65_nucleus->Target_Genes Activates

Caption: Canonical NF-κB signaling pathway and inhibition by indole derivatives.

References

Validating the Purity of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: A Comparative Guide to Elemental Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis and other widely used analytical techniques for validating the purity of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a substituted indole derivative of interest in pharmaceutical research.

This document outlines the theoretical elemental composition of the target compound and presents a detailed protocol for its purity determination via elemental analysis. Furthermore, it offers a comparative overview of alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by data presentation in clear, tabular formats.

Elemental Composition and Purity Assessment

The purity of a synthesized compound is often initially assessed by comparing its experimentally determined elemental composition to the theoretical values calculated from its molecular formula. For this compound (C₁₂H₉BrClNO₃), the theoretical elemental composition is the benchmark against which experimental results are measured. A widely accepted tolerance for purity confirmation by elemental analysis is a deviation of no more than ±0.4% from the calculated values.[1]

Data Presentation: Elemental Analysis of this compound

The following table summarizes the theoretical elemental composition of this compound and provides a set of hypothetical experimental results that fall within the acceptable range for a pure sample.

ElementMolecular FormulaAtomic Mass ( g/mol )Theoretical %Hypothetical Experimental %Deviation %
Carbon (C)C₁₂12.0143.5943.75+0.16
Hydrogen (H)H₉1.012.742.68-0.06
Bromine (Br)Br79.9024.1724.01-0.16
Chlorine (Cl)Cl35.4510.7210.85+0.13
Nitrogen (N)N14.014.244.18-0.06
Oxygen (O)O₃16.0014.5214.53+0.01
Total C₁₂H₉BrClNO₃ 330.56 100.00 100.00

Experimental Protocols

A meticulous experimental protocol is paramount to obtaining accurate and reliable elemental analysis data.

Detailed Protocol for Elemental Analysis

This protocol outlines the steps for the determination of Carbon, Hydrogen, and Nitrogen (CHN) content in this compound using a modern CHNS/O elemental analyzer. The determination of bromine and chlorine requires separate analytical methods such as ion chromatography or titration after combustion.

Instrumentation: A calibrated CHNS/O elemental analyzer.

Materials:

  • This compound (sample)

  • Tin capsules for solid samples

  • Microbalance (accurate to ±0.001 mg)

  • Standard reference material (e.g., Acetanilide)

  • Combustion and reduction tubes packed according to the instrument manufacturer's specifications for halogen-containing compounds. This may include specific absorbents for halogens to prevent interference.

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is calibrated using a certified standard reference material.

    • Verify that the combustion and reduction furnaces have reached their setpoint temperatures (typically around 900-1000°C for combustion and 600-700°C for reduction).

    • Confirm a stable baseline for the thermal conductivity detector.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried and homogenized this compound sample into a pre-cleaned tin capsule using a microbalance.

    • Securely crimp the tin capsule to ensure no sample is lost and to facilitate a rapid and complete combustion.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace where it undergoes flash combustion in a pure oxygen environment.

    • The resulting gases (CO₂, H₂O, N₂, and halogenated compounds) are swept by a helium carrier gas through the combustion and reduction tubes.

    • The combustion products are then passed through specific traps to remove interfering elements, such as halogens and sulfur.

    • The separated analyte gases (CO₂, H₂O, and N₂) are detected by a thermal conductivity detector.

  • Data Acquisition and Calculation:

    • The instrument's software records the detector signals and calculates the percentage of C, H, and N in the sample based on the integrated peak areas and the sample weight.

    • The results are compared to the theoretical values to assess the purity of the compound.

Purity Validation Workflow

The following diagram illustrates a typical workflow for the validation of a newly synthesized chemical compound, from initial synthesis to final purity confirmation.

Purity Validation Workflow synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_characterization Initial Characterization (TLC, Melting Point) purification->initial_characterization spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR) initial_characterization->spectroscopic_analysis elemental_analysis Elemental Analysis spectroscopic_analysis->elemental_analysis chromatographic_purity Chromatographic Purity (HPLC, GC) spectroscopic_analysis->chromatographic_purity data_evaluation Data Evaluation and Purity Confirmation elemental_analysis->data_evaluation chromatographic_purity->data_evaluation data_evaluation->purification Further Purification Required final_product Final Pure Compound data_evaluation->final_product Meets Purity Criteria

Caption: Workflow for the validation of a synthesized chemical compound.

Comparison with Alternative Purity Validation Methods

While elemental analysis is a fundamental technique for purity assessment, a multi-faceted approach employing orthogonal methods is often necessary for a comprehensive evaluation.[2][3] The following table compares elemental analysis with other common analytical techniques used in purity determination.

Analytical MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Combustion of the sample and detection of resulting gases (CO₂, H₂O, N₂).Provides the percentage composition of elements (C, H, N, S).- Direct measure of elemental composition.- High accuracy and precision for pure samples.[1]- Can detect inorganic impurities that are not visible by other methods.[3]- Does not provide information about the structure of impurities.- Destructive technique.- Halogen and oxygen analysis often require separate methods.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase.Provides the number and relative amounts of impurities.- High sensitivity and resolution for a wide range of compounds.- Can be used for both qualitative and quantitative analysis.- Non-destructive, allowing for sample recovery.- Requires reference standards for impurity identification.- May not detect impurities that do not have a chromophore (for UV detection).
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.Provides information on the presence and quantity of volatile impurities.- Excellent for the analysis of volatile and semi-volatile compounds.- High sensitivity and resolving power.- Limited to thermally stable and volatile compounds.- Derivatization may be required for non-volatile samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information about the main component and any impurities present.- Provides unambiguous structural elucidation.- Can be used for quantitative analysis (qNMR).- Non-destructive.- Relatively low sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret.- May not detect non-proton-containing impurities.

References

A Comparative Analysis of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate and Structurally Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a halogenated indole derivative, alongside structurally similar compounds. While specific biological data for this compound is not extensively available in public literature, this guide leverages data from close structural analogs to infer potential activities and create a framework for further research. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document summarizes key chemical and biological data, presents detailed experimental protocols for relevant assays, and visualizes synthetic pathways to support further investigation and drug discovery efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for its synthesis, characterization, and formulation.

PropertyValue
CAS Number 3030-06-6
Molecular Formula C₁₂H₉BrClNO₃
Molecular Weight 330.56 g/mol
IUPAC Name (1-acetyl-5-bromo-4-chloroindol-3-yl) acetate
Appearance Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Comparative Biological Activity

While direct biological activity data for this compound is limited, the biological activities of structurally similar compounds provide valuable insights into its potential therapeutic applications. The following table compares the known activities of related halogenated indoles. The presence of bromine and chlorine atoms on the indole ring is known to enhance binding affinity and specificity to biological targets.[1]

CompoundStructureBiological ActivityQuantitative Data (MIC/IC₅₀)Source
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate Positional isomer of the target compoundAnticancer, antimicrobial, anti-inflammatoryNot specified[1]
5-Bromo-4-chloroindole Lacks 1-acetyl and 3-acetate groupsAntifungal, antibiofilm activity against Candida speciesMIC: 10-50 µg/mL against various Candida strains
4-Chloroindole Lacks 1-acetyl, 3-acetate, and 5-bromo groupsAntibacterial and antibiofilm activity against Vibrio parahaemolyticus and uropathogenic E. coliMIC: 50 µg/mL against V. parahaemolyticus; 75 µg/mL against UPEC
5-Chloroindole Lacks 1-acetyl, 3-acetate, and 4-chloro/5-bromo substitution patternAntibacterial and antibiofilm activity against Vibrio parahaemolyticus and uropathogenic E. coliMIC: 50 µg/mL against V. parahaemolyticus; 75 µg/mL against UPEC

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data are provided below. These protocols can be adapted for the evaluation of this compound.

General Synthesis of 1-Acetyl-1H-indol-3-yl Acetates

A general and efficient two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates has been developed, starting from 2-chlorobenzoic acids.[2]

Step 1: Synthesis of 2-[(Carboxymethyl)amino]benzoic Acids

  • A mixture of the corresponding 2-chlorobenzoic acid and glycine is heated.

  • The reaction progress is monitored until completion (typically 2-6 hours).

  • The resulting precipitate of 2-[(carboxymethyl)amino]benzoic acid is collected, washed with cold water until a neutral pH is achieved, and dried.

Step 2: Rössing Cyclodecarboxylation

  • A mixture of the 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is heated at reflux.

  • After gas evolution ceases, the hot mixture is poured into a beaker and cooled to 0°C overnight.

  • The precipitate is collected, poured into ice water (35 mL), and stirred for 1 hour.

  • The final product, the corresponding 1-acetyl-1H-indol-3-yl acetate, is collected and dried under vacuum.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the general synthetic pathway for 1-acetyl-1H-indol-3-yl acetates and a conceptual workflow for screening the biological activity of novel indole derivatives.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Carboxymethylamino_Acid 2-[(Carboxymethyl)amino]benzoic Acid 2_Chlorobenzoic_Acid->Carboxymethylamino_Acid Condensation Glycine Glycine Glycine->Carboxymethylamino_Acid Indol_Acetate 1-Acetyl-1H-indol-3-yl Acetate Carboxymethylamino_Acid->Indol_Acetate Rössing Cyclodecarboxylation (Acetic Anhydride, Sodium Acetate)

Caption: General two-step synthesis of 1-acetyl-1H-indol-3-yl acetates.

Screening_Workflow Start Synthesized Indole Compound Primary_Screening Primary Screening (e.g., MIC Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cytotoxicity, Enzyme Inhibition) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Selection Secondary_Screening->Lead_Compound Optimization Lead Optimization (Structure-Activity Relationship) Lead_Compound->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: Workflow for biological screening of novel indole derivatives.

References

No Publicly Available Data on the Cross-Reactivity of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on the cross-reactivity, specificity, and off-target effects of the compound 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate has yielded no specific results. The scientific literature and publicly accessible databases do not appear to contain studies detailing its performance in assays, which is a critical prerequisite for creating a comparative guide.

The available information on this compound is primarily limited to its chemical and physical properties, synthesis methods, and commercial suppliers.[1][2][3][4][5][6] There is a mention of a structurally similar compound, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol, as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of anti-cancer agents.[7] However, this does not provide specific data on the cross-reactivity of the queried compound.

Without experimental data, it is not possible to construct the requested comparison tables, detail experimental protocols, or generate a meaningful diagram illustrating its role in a signaling pathway or an experimental workflow.

Researchers interested in the cross-reactivity of this compound would likely need to perform their own validation experiments, such as specificity testing against a panel of related molecules in their assay of interest.

References

A Comparative Spectroscopic Analysis of Indole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of indole and its regioisomers is critical for applications ranging from medicinal chemistry to materials science. Spectroscopic techniques offer a powerful toolkit for differentiating these closely related compounds. This guide provides a comparative analysis of indole and its regioisomers using UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by experimental data and detailed protocols.

Indole, a bicyclic aromatic heterocycle, is a fundamental scaffold in a vast array of biologically active molecules, including the amino acid tryptophan. The position of substituents on the indole ring gives rise to various regioisomers, each with distinct electronic and steric properties. These differences are reflected in their spectroscopic signatures, providing a basis for their identification and characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maximum (λmax) is sensitive to the electronic environment of the chromophore. For indole and its derivatives, two main absorption bands, designated as ¹La and ¹Lb, are typically observed. The position and intensity of these bands are influenced by the position of substituents on the benzene ring.

Generally, substitution on the benzene ring of the indole nucleus can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on the nature and position of the substituent. For instance, hydroxyl groups, acting as electron-donating groups, tend to cause a red shift in the absorption bands.

Compoundλmax (¹Lb) (nm)λmax (¹La) (nm)Solvent
Indole~287~265Cyclohexane
5-Hydroxyindole~298~275Cyclohexane
6-Hydroxyindole~301~270Cyclohexane
3-Nitroindole349-2-Propanol[1]
4-Nitroindole>400-2-Propanol[1]
5-Nitroindole322-2-Propanol[1]
6-Nitroindole~310, ~370-2-Propanol[1]
5-Methylindole296-Not Specified[2]
7-Methylindole292-Not Specified[2]

Fluorescence Spectroscopy

Indole and many of its derivatives are fluorescent, a property that is highly sensitive to the local environment and substitution pattern. The fluorescence emission spectrum can be influenced by the nature of the solvent and the position of substituents, which can alter the energy of the excited state.

For example, 5-hydroxyindole and 6-hydroxyindole exhibit different emission maxima, and their Stokes shifts (the difference between the absorption and emission maxima) also vary, providing a clear basis for their differentiation.[3]

CompoundExcitation λmax (nm)Emission λmax (nm)Solvent
Indole~285~295Vapor[3]
5-Hydroxyindole~300~325Cyclohexane[3]
6-Hydroxyindole~285~304Cyclohexane[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are invaluable for distinguishing indole regioisomers. The chemical shifts of the protons and carbons are highly dependent on the electron density, which is modulated by the position of substituents.

¹H NMR Spectroscopy

The protons on the indole ring have characteristic chemical shifts. The N-H proton typically appears as a broad singlet at a high chemical shift (around 8.0-8.5 ppm in CDCl₃, and higher in DMSO-d₆). The protons on the pyrrole ring (H2 and H3) are also distinct. Substitution on the benzene ring leads to predictable changes in the chemical shifts and coupling patterns of the aromatic protons (H4, H5, H6, and H7).

ProtonIndole (CDCl₃) δ (ppm)1-Methylindole (CDCl₃) δ (ppm)
N-H~8.1 (br s)-
H2~7.15 (t)~6.90 (d)
H3~6.5 (t)~6.43 (d)
H4~7.65 (d)~7.60 (d)
H5~7.1 (t)~7.18 (t)
H6~7.2 (t)~7.22 (t)
H7~7.6 (d)~7.08 (d)
N-CH₃-~3.58 (s)

Note: Data for 1-Methylindole is from an example spectrum and may vary slightly.[4]

¹³C NMR Spectroscopy

¹³C NMR provides a direct view of the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring are sensitive to the position of substituents. Methyl substitution, for example, causes a downfield shift at the carbon of substitution and also influences the chemical shifts of other carbons in the ring through resonance and inductive effects.

CarbonIndole2-Methyl3-Methyl4-Methyl5-Methyl6-Methyl7-Methyl
C2124.5135.0122.1123.9125.8124.5124.4
C3102.1100.0110.9101.0101.9102.2102.3
C4120.3119.5118.6129.3120.2120.3117.9
C5121.4120.1121.2120.9130.2122.9121.2
C6119.3118.9118.9118.7119.0128.0119.2
C7110.9110.0110.9108.5110.7110.8120.0
C8127.9128.8128.4125.8127.8127.4128.6
C9135.5135.6136.2135.6133.9136.1135.2
CH₃-13.511.518.521.321.516.3

Note: Chemical shifts are in ppm relative to TMS. Data is for neat liquids or in CDCl₃ and may show slight variations based on solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For indole and its regioisomers, the key vibrational bands include the N-H stretch, aromatic C-H stretches, and the C=C stretches of the aromatic rings.

The position of the N-H stretching vibration is particularly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp band around 3450-3500 cm⁻¹ is expected. In the solid state or in concentrated solutions, this band becomes broader and shifts to a lower frequency due to intermolecular hydrogen bonding. Substitution on the benzene ring can subtly influence the frequencies of the aromatic C-H and C=C stretching vibrations. For example, in a study of regioisomeric indole aldehydes, the N-H absorption band was observed to vary from 3517 cm⁻¹ to as low as 3467 cm⁻¹, and the carbonyl band varied from 1713 cm⁻¹ to 1686 cm⁻¹, demonstrating the utility of IR in distinguishing these isomers.[2][5][6]

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch3500 - 3300Position and shape are sensitive to hydrogen bonding.[7]
Aromatic C-H Stretch3100 - 3000Typically multiple weak to medium bands.[8]
Aromatic C=C Stretch1620 - 1450A series of bands of variable intensity.[8]

Visualizing Structures and Workflows

To better understand the relationship between the indole regioisomers and the general process of their analysis, the following diagrams are provided.

Caption: Structure of indole and the numbering of positions on the benzene ring leading to regioisomers.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Indole Regioisomer Solvent Choose Appropriate Deuterated Solvent (NMR) or Spectroscopic Grade Solvent (UV, IR, Fluor.) Compound->Solvent Preparation Prepare Solution of Known Concentration Solvent->Preparation UV_Vis UV-Vis Spectrometer Preparation->UV_Vis Introduce Sample Fluorescence Fluorescence Spectrometer Preparation->Fluorescence Introduce Sample NMR NMR Spectrometer (¹H, ¹³C, 2D) Preparation->NMR Introduce Sample IR FT-IR Spectrometer Preparation->IR Introduce Sample Process Process Raw Data (e.g., Fourier Transform for NMR/IR) UV_Vis->Process Fluorescence->Process NMR->Process IR->Process Analyze Analyze Spectra: - Chemical Shifts (NMR) - Coupling Constants (NMR) - λmax (UV-Vis) - Emission λ (Fluorescence) - Vibrational Frequencies (IR) Process->Analyze Compare Compare Data with Reference Spectra and Databases Analyze->Compare Structure Structure Elucidation/ Isomer Identification Compare->Structure

Caption: A generalized workflow for the spectroscopic analysis and identification of indole regioisomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the indole regioisomer in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the sample solution.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 µg/mL) in a spectroscopic grade solvent. The solvent should not absorb significantly at the excitation wavelength.

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Data Acquisition: First, obtain an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum). Then, obtain the emission spectrum by exciting the sample at the determined excitation maximum and scanning the emission wavelengths.

  • Data Analysis: Determine the excitation and emission maxima.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indole regioisomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[9]

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[9]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solutions: Prepare a solution of the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[9]

References

Confirming the Structure of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the analytical data used to confirm the structure of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate and its closely related derivatives. Intended for researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic and chromatographic data, detailed experimental protocols for structural verification, and a logical workflow for the confirmation process.

Comparative Analysis of Spectroscopic Data

The definitive structure of a synthesized organic molecule is established through a combination of spectroscopic techniques. For this compound, the expected data can be compared with known, structurally similar compounds. The following table summarizes the key analytical data for the target compound and a relevant analogue, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate.

PropertyThis compound (Target)1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (Analogue)
Molecular Formula C₁₂H₉BrClNO₃[1]C₁₂H₉BrClNO₃
Molecular Weight 330.56 g/mol [1]330.56 g/mol
CAS Number 3030-06-6[1]Not available
¹H NMR (ppm) Predicted values8.35 (s, 1H), 7.82 (s, 1H), 7.75 (s, 1H), 2.65 (s, 3H), 2.35 (s, 3H)
¹³C NMR (ppm) Predicted values168.9, 168.1, 133.4, 132.4, 131.5, 125.5, 123.4, 117.6, 115.9, 115.5, 23.5, 20.3[2]
Mass Spectrum (m/z) Predicted M+ isotopic pattern for Br and ClNot available

Experimental Protocols for Structural Confirmation

The following are detailed methodologies for the key experiments required to confirm the structure of this compound derivatives.

Synthesis

A general and efficient method for the synthesis of 1-acetyl-1H-indol-3-yl acetates involves a one-pot, three-component coupling reaction.[3] Alternatively, a Rössing cyclodecarboxylation of corresponding 2-[(carboxymethyl) amino] benzoic acids with sodium acetate in acetic anhydride at reflux can yield the desired product.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for elucidating the precise arrangement of atoms.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Analysis: The spectrum will confirm the number and environment of protons. Key signals to identify include the aromatic protons on the indole ring, the singlet for the proton at the 2-position, and the singlets for the two acetyl methyl groups.

  • ¹³C NMR Analysis: This provides information on the carbon skeleton. Expected signals include those for the carbonyl carbons of the acetyl groups, and the aromatic carbons of the indole core.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, providing unambiguous structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

  • Instrumentation: An Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Analysis: The molecular ion peak (M+) should correspond to the calculated molecular weight. The isotopic pattern of the molecular ion will be characteristic for a compound containing one bromine and one chlorine atom. Common fragmentation patterns for indole derivatives include the loss of the acetyl groups.[4] The presence of an acetyl group is often indicated by the loss of a methyl radical followed by carbon monoxide.[4]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural evidence. This technique can precisely determine bond lengths, bond angles, and the stereochemistry of the molecule.[5]

Workflow for Structural Confirmation

The logical flow of experiments to confirm the structure of a synthesized compound is essential for an efficient and accurate investigation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray StructureConfirmed Structure Confirmed NMR->StructureConfirmed MS->StructureConfirmed Xray->StructureConfirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical compound.

References

A Comparative Guide to 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical standard is a critical step in ensuring the accuracy, precision, and reliability of quantitative analytical methods. This guide provides a comprehensive overview of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate as a potential analytical standard for the analysis of halogenated indole derivatives. Due to a lack of direct comparative studies in publicly available literature, this guide focuses on providing the necessary information and experimental protocols to enable users to perform their own comparisons and validations against other potential standards.

Introduction to Analytical Standards for Halogenated Indoles

Halogenated indoles are a significant class of compounds in pharmaceutical and chemical research, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of these compounds and their impurities is essential for quality control and regulatory compliance. An ideal analytical standard should be a highly pure and stable compound that is structurally similar to the analyte of interest.

This compound is a commercially available halogenated indole derivative that can be considered for use as an analytical standard. Its utility in this role depends on its performance in key analytical validation parameters, which should be rigorously assessed in the user's own laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a potential analytical standard is fundamental to its application. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 3030-06-6[1]
Molecular Formula C₁₂H₉BrClNO₃[1]
Molecular Weight 330.56 g/mol [1]
Melting Point 165-168 °C[2][3]
Purity (typical) ≥97%[2]

Potential Alternative Analytical Standards

When evaluating this compound, it is crucial to compare its performance against other suitable standards. The choice of an alternative will depend on the specific analytical needs, including the structure of the analyte and the analytical technique employed. Below are some potential alternatives.

StandardCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Considerations
Indole-3-acetic acid 87-51-4C₁₀H₉NO₂175.18A common, well-characterized indole standard. May be suitable for general indole analysis but lacks the halogen substituents of the target compound class.
5-Bromoindole 10075-50-0C₈H₆BrN196.04A simpler brominated indole. May be a suitable reference for other brominated indoles.
4-Chloroindole 25235-85-2C₈H₆ClN151.59A simpler chlorinated indole. Useful for methods targeting chlorinated indole derivatives.
Certified Reference Materials (CRMs) for Halogenated Compounds VariesVariesVariesCRMs from accredited sources (e.g., NIST, Sigma-Aldrich) offer the highest level of accuracy and traceability.[4][5][6] Availability for specific halogenated indoles may be limited.

Experimental Protocols for Validation and Comparison

To establish the suitability of this compound as an analytical standard and compare it to alternatives, a series of validation experiments should be performed. The following are detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), two powerful techniques for the analysis of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation

HPLC-UV is a widely used technique for the quantitative analysis of organic molecules. The following protocol outlines the steps to validate an HPLC-UV method for the analysis of halogenated indoles using a potential standard.

Objective: To validate an HPLC-UV method for the quantification of a halogenated indole analyte using this compound or an alternative as the reference standard.

Materials and Reagents:

  • This compound (or alternative standard)

  • Halogenated indole analyte

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the analytical standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Prepare the analyte sample solution at a concentration within the calibration range.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 280 nm).

  • Method Validation Parameters:

    • Specificity: Inject a blank (solvent), the standard solution, and the analyte solution to ensure that there are no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

    • Accuracy: Analyze the QC samples against the calibration curve. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

    • Precision (Repeatability and Intermediate Precision): Analyze the QC samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 15% (≤ 20% for LLOQ).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, signal-to-noise ratio of ~3:1) and quantified with acceptable accuracy and precision (LOQ, signal-to-noise ratio of ~10:1).

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.[7][8] It relies on an internal standard of known purity.

Objective: To determine the absolute purity of this compound.

Materials and Reagents:

  • This compound

  • A high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity value (certified if possible).

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a known amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (d1) to ensure full relaxation of all protons.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the key workflows.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Reporting prep_std Prepare Standard & QC Samples chrom_cond Set Chromatographic Conditions prep_std->chrom_cond prep_analyte Prepare Analyte Sample prep_analyte->chrom_cond inject_samples Inject Samples chrom_cond->inject_samples acquire_data Acquire Data inject_samples->acquire_data specificity Specificity acquire_data->specificity linearity Linearity & Range acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision lod_loq LOD & LOQ acquire_data->lod_loq robustness Robustness acquire_data->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report qNMR_Purity_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation cluster_result Result weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire Quantitative 1H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate Integrate Analyte & IS Signals process_spectrum->integrate calculate Calculate Purity using Formula integrate->calculate purity_value Absolute Purity Value calculate->purity_value

References

A Comparative Analysis of 5-Bromo-Indole and 5-Chloro-Indole Derivatives: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the indole scaffold is a foundational structural motif. Strategic halogenation of this core, particularly at the 5-position, is a key tactic for modulating the physicochemical and biological properties of resulting derivatives. The choice between bromine and chlorine substituents, while seemingly subtle, can significantly influence a compound's lipophilicity, melting point, and ultimately its pharmacokinetic profile. This guide provides an objective, data-driven comparison of 5-bromo-indole and 5-chloro-indole, offering a valuable resource for researchers in drug design and chemical synthesis.

Physicochemical Data Summary

The introduction of different halogens at the same position on the indole ring leads to distinct physicochemical characteristics. Bromine, being larger and more polarizable than chlorine, contributes to stronger intermolecular forces and increased lipophilicity.[1] These differences are summarized below.

Property5-Chloro-Indole5-Bromo-IndoleRationale for Difference
Molecular Formula C₈H₆ClN[1]C₈H₆BrN[1]Different halogen atom.
Molecular Weight 151.59 g/mol [1]196.04 g/mol Bromine has a higher atomic mass than chlorine.[1]
Melting Point 69-72 °C[2][3]90-93 °C[1]The larger size and greater polarizability of bromine can lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.[1]
Boiling Point 130 °C / 0.4mmHg[4]228.5°C (rough estimate)[5]Higher molecular weight and stronger intermolecular forces of the bromo-derivative lead to a higher boiling point.
pKa (Predicted) 16.09 ± 0.30[4]16.04 ± 0.30[5]Minimal difference due to similar inductive electron-withdrawing effects of chlorine and bromine on the N-H acidity of the indole ring.
logP (Partition Coeff.) 2.93 (Experimental)[3][6]3.1 (Calculated)[1]Bromine is generally more lipophilic than chlorine, which can impact membrane permeability and protein binding.[1]
Aqueous Solubility Insoluble in water.[3] Soluble in alcohol.[2][4]126 mg/L (calculated).[5] Soluble in organic solvents like ethanol, ether, and chloroform.[7]Both compounds exhibit low aqueous solubility, a common trait for indole derivatives.
Appearance White to slightly grayish-green crystalline powder.[2][4]White to light brown powder or chunks.[5]The physical appearance can vary based on purity and synthesis method.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. While specific experimental data for every parameter is not always publicly available, standardized methodologies are widely employed.

Melting Point Determination (Capillary Method)

The capillary method is a common technique for determining the melting point of a solid.[8]

  • Principle: A small, powdered sample of the compound is heated at a controlled rate. The temperature range, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.[9] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[10]

  • Generalized Protocol:

    • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[9]

    • Apparatus Setup: The capillary tube is placed in a heating block or oil bath apparatus (like a Mel-Temp or Thiele tube) equipped with a calibrated thermometer or digital sensor.[11]

    • Heating: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[9][11]

    • Observation: The temperatures at which melting begins (first drop of liquid) and is complete are recorded to define the melting point range.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration and spectrophotometry are two prevalent methods for its determination.[12]

  • 1. Potentiometric Titration:

    • Principle: The pH of a solution containing the compound is monitored with a calibrated pH electrode as a standardized titrant (a strong acid or base) is added incrementally. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.[6][13]

    • Generalized Protocol:

      • A precise amount of the compound is dissolved in a suitable solvent, which may be a mix of water and an organic co-solvent to ensure solubility.[6]

      • The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.[13]

      • To maintain constant ionic strength, a salt solution (e.g., 0.15 M KCl) is used.[13]

      • A standardized solution of NaOH or HCl is added in small, precise volumes, and the pH is recorded after each addition.[13]

      • A titration curve (pH vs. volume of titrant) is plotted, and the pKa is calculated from the inflection point.[6][13]

  • 2. Spectrophotometric Method:

    • Principle: This method is suitable for compounds whose UV-Vis absorbance spectrum changes upon ionization. The absorbance of the compound in a series of buffer solutions with known pH values is measured. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal.[6][12]

    • Generalized Protocol:

      • A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).[6]

      • Aliquots of the stock solution are added to a series of aqueous buffers with a range of known pH values.[6]

      • The UV-Vis spectrum of each solution is recorded.

      • The absorbance at a specific wavelength where the ionized and non-ionized forms have different extinction coefficients is plotted against the pH. The pKa is determined from the resulting sigmoidal curve.[6]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.[14][15]

  • Principle: The compound is dissolved in a biphasic system of two immiscible liquids, typically n-octanol and water (or a pH 7.4 buffer for LogD). After equilibration, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[15][16]

  • Generalized Protocol:

    • Phase Saturation: n-octanol and the aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[14][16]

    • Sample Preparation: A stock solution of the test compound is prepared (e.g., in DMSO).[14] An aliquot is added to a mixture of the pre-saturated n-octanol and buffer.[16]

    • Equilibration: The mixture is agitated (e.g., by shaking or sonication) until equilibrium is reached, which can take several hours.[16]

    • Phase Separation: The two phases are separated by centrifugation.[16]

    • Quantification: An aliquot is carefully removed from each phase, and the concentration of the compound is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[17]

    • Calculation: The logP (or logD) value is calculated as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

  • Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific temperature (e.g., 37 °C for biopharmaceutical relevance). After separation of the undissolved solid, the concentration of the dissolved compound in the saturated solution is measured.[18][19]

  • Generalized Protocol:

    • Sample Addition: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8 for BCS classification).[20]

    • Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 37 ± 1 °C) until equilibrium is achieved. This can take 24 to 72 hours.[20][21]

    • Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.[20]

    • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC or UV-Vis spectroscopy.[21] This concentration represents the equilibrium solubility.

Workflow and Pathway Visualizations

To illustrate the relationship and synthetic pathway between these two compounds, the following diagram outlines a common experimental workflow. 5-bromo-indole is often used as a precursor for the synthesis of 5-chloro-indole via a halogen exchange reaction.[1][22]

G cluster_start Starting Material cluster_reaction Copper-Catalyzed Halogen Exchange cluster_workup Work-up & Purification cluster_product Final Product & Analysis start 5-Bromo-Indole reagents Reagents: - Cuprous Chloride (CuCl) - N-methyl-2-pyrrolidone (NMP) start->reagents conditions Conditions: - Heat (130-140 °C) - Stirring reagents->conditions quench Quench with Aqueous Ammonia conditions->quench extract Extract with Chloroform quench->extract purify Purify by Recrystallization extract->purify product 5-Chloro-Indole purify->product analysis Characterization: - NMR - Mass Spec - Melting Point product->analysis

Caption: Workflow for the synthesis of 5-Chloro-Indole from 5-Bromo-Indole.

5-Chloro-indole has been identified as a positive allosteric modulator (PAM) of the 5-HT3 receptor.[6] The following diagram illustrates its mechanism of action.

G cluster_activation Activation & Desensitization ortho Orthosteric Site channel Ion Channel (Closed) activated Channel Opens (Ion Influx) ortho->activated Conformational Change allo Allosteric Site allo->activated Reactivation serotonin Serotonin (5-HT) (Agonist) serotonin->ortho Binds chloroindole 5-Chloro-Indole (PAM) chloroindole->allo Binds to Desensitized Receptor desensitized Receptor Desensitizes (Channel Closes) activated->desensitized Prolonged Exposure

Caption: Allosteric modulation of the 5-HT3 receptor by 5-Chloro-Indole.

References

A Researcher's Guide to Structural Elucidation: Interpreting the Mass Spectrum of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a halogenated indole derivative, presents a unique analytical challenge due to its complex isotopic signature. This guide provides a detailed interpretation of its mass spectrum, compares mass spectrometry with alternative analytical techniques, and supplies the necessary experimental framework for its characterization.

Part 1: Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides critical information on the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). For halogenated compounds, the presence of elements with significant heavy isotopes, like chlorine and bromine, creates a distinctive isotopic pattern that serves as a diagnostic fingerprint.

Predicted Isotopic Distribution

The most characteristic feature in the mass spectrum of this compound (Molecular Formula: C₁₂H₉BrClNO₃) is the unique pattern of its molecular ion peak. This pattern arises from the natural abundances of bromine and chlorine isotopes.

  • Chlorine Isotopes: Approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[1][2][3]

  • Bromine Isotopes: Approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br.[4][5][6]

The presence of one chlorine and one bromine atom results in a cluster of three main peaks for the molecular ion (M) and any fragment containing both halogens: M, M+2, and M+4. Their expected relative intensities can be calculated based on isotopic probabilities.

PeakIsotopic CompositionCalculated Relative Intensity (%)
M C₁₂H₉³⁵Cl⁷⁹BrNO₃100.0
M+2 C₁₂H₉³⁷Cl⁷⁹BrNO₃ + C₁₂H₉³⁵Cl⁸¹BrNO₃124.5
M+4 C₁₂H₉³⁷Cl⁸¹BrNO₃31.6

This distinctive ~100:125:32 ratio in the molecular ion region is a clear indicator of a molecule containing one bromine and one chlorine atom.

Predicted Fragmentation Pathway

Electron ionization mass spectrometry (EI-MS) typically induces fragmentation of the molecular ion. For indole derivatives, fragmentation often involves the cleavage of bonds at the substituent groups.[7][8] A plausible fragmentation pathway for this compound would involve the sequential loss of the acetyl and acetate moieties.

Fragmentation_Pathway M Molecular Ion [M]⁺ m/z 329/331/333 (C₁₂H₉BrClNO₃)⁺ F1 Fragment 1 [M - C₂H₂O]⁺ m/z 287/289/291 Loss of ketene M->F1 - 42 Da F2 Fragment 2 [M - C₂H₃O₂]⁺ m/z 270/272/274 Loss of acetate radical M->F2 - 59 Da

Figure 1: Predicted fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for analyzing a solid sample like this compound.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for generating reproducible spectra).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500 to ensure capture of the molecular ion and key fragments.

    • Inlet System: Direct Insertion Probe (for solid samples) or GC inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: Introduce the sample into the ion source. Acquire spectra for several minutes to obtain an averaged, high-quality spectrum.

  • Data Analysis:

    • Identify the molecular ion cluster (M, M+2, M+4) and confirm its m/z corresponds to the calculated molecular weight (Monoisotopic mass: ~328.945 Da).

    • Compare the observed isotopic pattern with the predicted relative intensities.

    • Analyze the major fragment ions to deduce the fragmentation pathway and confirm structural motifs.

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is indispensable for determining molecular weight and isotopic composition, a comprehensive structural elucidation often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide orthogonal data that, when combined with MS, lead to an unambiguous structure assignment.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), isotopic distribution, structural fragments.High sensitivity (sub-picomole), rapid analysis, provides direct molecular weight.[2][8]Can be destructive, structural information can be ambiguous without tandem MS, provides limited stereochemical data.
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C correlations), 3D spatial arrangement (NOE), stereochemistry.Non-destructive, provides definitive connectivity map of the molecule, excellent for stereochemical assignment.[9][10]Low sensitivity (requires mg of sample), longer acquisition times, requires soluble sample in deuterated solvents.[9][11]
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, intermolecular packing in the solid state.Provides the definitive, unambiguous 3D structure of the molecule in the solid state.[4][6]Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution conformation.[4]

Workflow for Comprehensive Structural Elucidation

For a novel compound, an integrated analytical approach is most effective. The logical workflow combines the strengths of each technique to build a complete structural picture.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structure cluster_2 Absolute Confirmation MS Mass Spectrometry (Determine MW & Formula) NMR 1D & 2D NMR (Map Atom Connectivity) MS->NMR Provides Formula for NMR assignment XRAY X-ray Crystallography (Confirm 3D Structure) NMR->XRAY Provides Structure to aid crystal model refinement

Figure 2: Recommended workflow for complete structural elucidation of a novel chemical entity.

References

Safety Operating Guide

Proper Disposal of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, adhering to standard laboratory safety protocols and hazardous waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Plan Summary

The primary disposal route for this compound is through a licensed hazardous waste disposal service. This compound should be treated as a halogenated organic waste and must not be disposed of down the drain or in regular trash.[1][2][3]

Waste Category Container Type Labeling Requirements Storage Location Disposal Method
Solid this compound WasteLabeled, sealed, and compatible container"Hazardous Waste," "Halogenated Organic Solid Waste," and full chemical nameDesignated Satellite Accumulation Area (SAA)Collection by licensed hazardous waste disposal service for incineration.[4]
Contaminated Labware (e.g., gloves, weighing paper)Labeled plastic bag or container"Hazardous Waste," "Contaminated Labware"Designated SAACollection by licensed hazardous waste disposal service.
Empty Stock ContainersTriple-rinsed with a suitable solventDeface original labelRegular trash (after rinsing)N/A
Rinsate from Container CleaningLabeled, sealed, and compatible container"Hazardous Waste," "Halogenated Organic Liquid Waste," and solvent nameDesignated SAACollection by licensed hazardous waste disposal service.[5]

Experimental Protocol: Decontamination of Empty Containers

To render an empty stock container of this compound non-hazardous for disposal in regular trash, a triple-rinse procedure should be followed.[5]

Materials:

  • Empty this compound container

  • A suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate)

  • A designated "Halogenated Organic Liquid Waste" container

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • In a chemical fume hood, add a small amount of the chosen solvent to the empty container, ensuring the cap is securely fastened.

  • Agitate the container to rinse all interior surfaces thoroughly.

  • Carefully pour the solvent rinsate into the designated "Halogenated Organic Liquid Waste" container.[5]

  • Repeat this rinsing process two more times to complete the triple rinse.

  • Allow the container to air dry completely in the fume hood.

  • Once dry, deface the original manufacturer's label on the container before disposing of it in the regular laboratory trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_stream Waste Stream Identification cluster_disposal_action Disposal Action start Generate Waste: This compound is_solid Solid Waste? start->is_solid is_empty_container Empty Stock Container? start->is_empty_container is_contaminated_labware Contaminated Labware? start->is_contaminated_labware solid_waste Collect in 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes triple_rinse Triple-Rinse with Solvent is_empty_container->triple_rinse Yes contaminated_waste Collect in 'Contaminated Labware' Container is_contaminated_labware->contaminated_waste Yes collect_rinsate Collect Rinsate in 'Halogenated Organic Liquid Waste' Container triple_rinse->collect_rinsate trash_container Dispose of Container in Regular Trash collect_rinsate->trash_container

Caption: Disposal decision workflow for this compound.

Key Logistical and Safety Information

  • Segregation is Key: Always segregate halogenated organic waste from non-halogenated waste streams.[4][6][7] This is crucial for proper disposal and can impact disposal costs.[7][8]

  • Container Management: Ensure waste containers are compatible with the chemical, in good condition, and kept closed except when adding waste.[5][8][9] Do not use metal cans for accumulating halogenated solvent waste as they can corrode.[3]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Toxic").[8][10]

  • Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) that is away from incompatible materials.[3][9]

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management guidelines and your local regulations.[2][6]

References

Personal protective equipment for handling 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate in a laboratory setting. The following procedures are based on best practices for handling halogenated indole derivatives.

While some reports suggest this specific chemical may not meet GHS hazard criteria, a comprehensive approach to safety is crucial due to the presence of halogen atoms and the potential for uncharacterised hazards.[1] A risk assessment should always be conducted before commencing work.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned.Protects skin and personal clothing from contamination.
Full-Length PantsN/ACovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection NIOSH-approved RespiratorUse with appropriate cartridges for organic vapors and particulates.Required when handling the powder outside of a fume hood or if aerosolization is likely.

Operational Plan: Handling Procedures

Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[2]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing and Transfer: To minimize the generation of dust, handle the solid compound with care. Use anti-static weigh paper or a tared container for weighing. A spatula should be used for all transfers.

  • Solution Preparation: When preparing a solution, slowly add the solid to the solvent in an appropriate container within the fume hood to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Halogenated Waste: This compound is a halogenated organic chemical.[4][5] All waste containing this substance, including contaminated consumables, must be collected in a designated, properly labeled "Halogenated Waste" container.[4][6]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated solvent waste, as this will complicate and increase the cost of disposal.[5]

Waste Collection and Storage:

  • Container: Use a compatible, leak-proof container with a secure screw-top cap for all waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space away from incompatible materials.[2][4]

  • Disposal Request: Once the waste container is nearly full, follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[2][5]

Emergency Procedures

Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated halogenated waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Exposures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure A Don PPE B Prepare Fume Hood A->B Ensure safety gear is on C Weigh Compound B->C Begin experiment D Prepare Solution C->D Careful transfer E Clean Work Area D->E Experiment complete F Segregate Halogenated Waste E->F Dispose of contaminated items G Store Waste Securely F->G Proper labeling H Request Disposal G->H Container full I Remove PPE H->I Waste handled J Wash Hands I->J Final step

Caption: Safe Handling Workflow for this compound.

References

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1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.